An In-depth Technical Guide to the Mechanism of Action of AZD4547 in Non-Small Cell Lung Cancer
For Researchers, Scientists, and Drug Development Professionals Introduction AZD4547 is a potent and selective, ATP-competitive small-molecule inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] In...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547 is a potent and selective, ATP-competitive small-molecule inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3.[1] In the context of non-small cell lung cancer (NSCLC), particularly the squamous cell carcinoma subtype, aberrant FGFR signaling, often driven by FGFR1 gene amplification, has been identified as a key oncogenic driver.[1][2] This document provides a comprehensive technical overview of the mechanism of action of AZD4547 in NSCLC, summarizing key preclinical and clinical findings, detailing experimental methodologies, and illustrating the core signaling pathways involved.
Core Mechanism of Action: Targeting the FGFR Signaling Cascade
AZD4547 exerts its anti-tumor effects by binding to the kinase domain of FGFR1, FGFR2, and FGFR3, thereby inhibiting their phosphorylation and subsequent activation.[1] This blockade prevents the initiation of downstream signaling cascades that are crucial for tumor cell proliferation, survival, and angiogenesis.[3][4] The primary pathway inhibited by AZD4547 in FGFR-dependent NSCLC is the RAS-MAPK pathway.[2]
Upon activation by its ligand, fibroblast growth factor (FGF), FGFR undergoes dimerization and autophosphorylation, creating docking sites for adaptor proteins such as FGFR substrate 2 (FRS2).[2] Phosphorylated FRS2 recruits GRB2 and SOS, leading to the activation of RAS and the subsequent phosphorylation cascade of RAF, MEK, and ERK (MAPK).[2][3] AZD4547 effectively abrogates this process by preventing the initial FGFR activation.
In addition to the RAS-MAPK pathway, FGFR signaling can also activate the PI3K/AKT and STAT pathways, which are also implicated in cell survival and proliferation.[3][5] While the primary effect of AZD4547 is on the MAPK pathway, inhibition of these other pathways can also contribute to its anti-tumor activity.[5][6]
Preclinical Efficacy and Quantitative Data
The preclinical activity of AZD4547 has been extensively evaluated in NSCLC cell lines and patient-derived tumor xenograft (PDTX) models, demonstrating potent and selective inhibition of cell growth in tumors harboring FGFR1 amplification.[2][7]
In Vitro Sensitivity
The anti-proliferative activity of AZD4547 is most pronounced in NSCLC cell lines with FGFR1 gene amplification.[2]
AZD4547 has been evaluated in clinical trials for patients with advanced NSCLC, primarily those with FGFR pathway alterations.
NCI-MATCH Trial (EAY131) Subprotocol W
This phase II study included patients with various tumors harboring FGFR aberrations. While the overall response rate did not meet the primary endpoint, modest activity was observed in patients with FGFR mutations and fusions.[6]
This phase II trial evaluated AZD4547 in previously treated patients with stage IV squamous NSCLC with FGFR pathway activation. The study concluded that AZD4547 had an acceptable safety profile but minimal activity in this predominantly FGFR1/FGFR3-amplified cohort.[9]
AZD4547: A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of AZD4547, a potent and selective inhibitor of th...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the discovery and development timeline of AZD4547, a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3. This document details the preclinical and clinical journey of this compound, presenting key quantitative data in structured tables, outlining detailed experimental protocols, and visualizing complex biological pathways and workflows.
Discovery and Preclinical Development Timeline
The development of AZD4547 stemmed from the growing understanding of the role of aberrant FGFR signaling in various cancers. Researchers at AstraZeneca embarked on a program to identify a potent and selective small molecule inhibitor of the FGFR tyrosine kinase family.
Early 2010s: The N-(5-pyrazolyl)benzamide series of compounds was identified as a promising scaffold for FGFR inhibition. Early compounds, however, faced challenges with poor in vivo pharmacokinetic properties.[1]
2012: The discovery and preclinical profile of AZD4547 were first detailed in a publication in Cancer Research.[2] This seminal paper described the optimization of the lead compound to improve metabolic stability and oral bioavailability, leading to the identification of AZD4547.[1][2] The compound demonstrated potent and selective inhibition of FGFR1, 2, and 3.[2]
Preclinical Proof-of-Concept: Extensive preclinical studies demonstrated that AZD4547 effectively inhibited FGFR signaling and the growth of tumor cell lines with deregulated FGFR expression.[2] In vivo studies using xenograft models of various cancers, including multiple myeloma and gastric cancer, showed significant dose-dependent anti-tumor activity.[2][3]
Mechanism of Action and Signaling Pathway
AZD4547 is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, FGFR2, and FGFR3, preventing their autophosphorylation and subsequent activation of downstream signaling pathways. The primary signaling cascades inhibited by AZD4547 include the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and angiogenesis.
Caption: Simplified FGFR Signaling Pathway and the inhibitory action of AZD4547.
Quantitative Preclinical Data
The following tables summarize the key in vitro and in vivo preclinical data for AZD4547.
Detailed methodologies for key experiments are crucial for the replication and extension of scientific findings.
In Vitro Cell Proliferation Assay (MTS Assay)
Cell Seeding: Cancer cell lines are seeded into 96-well plates at a density of 2,000-5,000 cells per well in their respective growth media and incubated for 24 hours.
Compound Treatment: Cells are treated with a serial dilution of AZD4547 (typically ranging from 0.001 to 10 µM) or vehicle control (DMSO) for 72 hours.
MTS Reagent Addition: After the incubation period, MTS reagent is added to each well according to the manufacturer's instructions, and the plates are incubated for 1-4 hours at 37°C.
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle-treated control cells. The GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of FGFR Signaling
Cell Lysis: Cells are treated with AZD4547 or vehicle for a specified time, then washed with ice-cold PBS and lysed with RIPA buffer supplemented with protease and phosphatase inhibitors.[5][7]
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.[7]
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[5][7]
Immunoblotting: The membrane is blocked with 5% non-fat milk or BSA in TBST and then incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of FGFR, FRS2, ERK, and AKT.[7][8][9]
Detection: After washing, the membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[7]
In Vivo Patient-Derived Tumor Xenograft (PDTX) Studies
Model Establishment: Fresh tumor tissue from consenting patients is surgically implanted subcutaneously into immunocompromised mice (e.g., NSG mice).[10][11][12]
Tumor Growth and Randomization: Once the tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
Drug Administration: AZD4547 is administered orally (e.g., by gavage) at the specified dose and schedule. The control group receives a vehicle.[3][6]
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
Pharmacodynamic Analysis: At the end of the study, tumors are excised for pharmacodynamic analysis, such as Western blotting, to assess the inhibition of FGFR signaling.[6]
Caption: A representative experimental workflow for the preclinical evaluation of AZD4547.
Clinical Development of AZD4547
Following promising preclinical results, AZD4547 entered clinical development to evaluate its safety, tolerability, pharmacokinetics, and anti-tumor activity in patients with advanced solid tumors, particularly those with FGFR pathway alterations.
Phase I Clinical Trials
NCT00979134: A Phase I dose-escalation study was initiated to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D) of AZD4547 in patients with advanced solid tumors.[13][14][15] The study established an RP2D of 80 mg twice daily.[14] Early signs of anti-tumor activity were observed in patients with FGFR-amplified tumors.[14]
Japanese Phase I Study (NCT01213160): A separate Phase I study was conducted in Japanese patients to evaluate the safety, tolerability, and pharmacokinetics of AZD4547 in this population.[16]
Phase II Clinical Trials
Several Phase II trials were conducted to assess the efficacy of AZD4547 in specific patient populations with FGFR alterations.
SHINE Trial (NCT01457846): This was a randomized Phase II study comparing AZD4547 with paclitaxel (B517696) in patients with advanced gastric or gastroesophageal junction cancer with FGFR2 amplification.[17] The study did not meet its primary endpoint of improving progression-free survival (PFS) compared to paclitaxel.[17]
NCI-MATCH (EAY131) Subprotocol W (NCT04439240): This histology-agnostic Phase II trial evaluated AZD4547 in patients with various advanced tumors harboring FGFR1, 2, or 3 alterations (amplifications, mutations, or fusions).[4][18][19][20][21][22]
Patient Population: The trial enrolled patients with a variety of cancer types, including breast, urothelial, and cervical cancers.[22]
Results: The study did not meet its primary endpoint of a 16% overall response rate (ORR) across all FGFR alteration types.[4] However, modest activity was observed in patients with FGFR mutations and fusions, with confirmed partial responses seen in 8% of patients.[22] The response rate was 22% in patients with FGFR fusions.[19][21] No responses were seen in patients with FGFR amplifications.[22]
Malignant Pleural Mesothelioma Trial: A Phase II study evaluated AZD4547 as a second- or third-line treatment for malignant pleural mesothelioma. The study was discontinued (B1498344) due to a lack of efficacy, with only 12% of patients being progression-free at 6 months.[23]
Conclusion
AZD4547 is a potent and selective inhibitor of FGFR1, 2, and 3 that has undergone extensive preclinical and clinical evaluation. While it has demonstrated significant anti-tumor activity in preclinical models and shown modest efficacy in certain patient populations with specific FGFR alterations (mutations and fusions) in clinical trials, it has not yet achieved regulatory approval. The journey of AZD4547 highlights the complexities of targeting the FGFR pathway and underscores the importance of precise patient selection based on the specific type of FGFR aberration. Further research may focus on identifying predictive biomarkers to better identify patients who are most likely to benefit from AZD4547 and exploring its potential in combination with other anti-cancer agents.
AZD4547: A Comprehensive Technical Profile of a Selective FGFR1/2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals Introduction AZD4547, also known as fexagratinib, is a potent and orally bioavailable small-molecule inhibitor that selectively targets the fibroblast growt...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547, also known as fexagratinib, is a potent and orally bioavailable small-molecule inhibitor that selectively targets the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2][3] The FGF/FGFR signaling pathway is a critical regulator of numerous cellular processes, including proliferation, differentiation, migration, and angiogenesis.[4][5] Aberrant activation of this pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various human cancers.[4][6] This oncogenic dependency makes the FGFRs attractive targets for cancer therapy.[4] AZD4547 was developed to specifically inhibit this pathway, demonstrating significant antitumor activity in preclinical models of cancers with deregulated FGFR signaling.[3][4] This document provides an in-depth technical overview of the inhibitor's profile, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.
Mechanism of Action
AZD4547 functions as an ATP-competitive inhibitor, binding to the kinase domain of FGFR1, FGFR2, and FGFR3.[4] This binding prevents receptor autophosphorylation and the subsequent activation of downstream signaling cascades.[4][7] The primary pathways inhibited by blocking FGFR signaling include the RAS-MAPK, PI3K-AKT, PLCγ, and JAK/STAT pathways, which are crucial for tumor cell proliferation and survival.[8][9][10][11][12] AZD4547 has demonstrated potent inhibition of the phosphorylation of FGFR and its immediate downstream substrates, such as FRS2 and PLCγ.[1][7]
AZD4547 exhibits high potency against FGFR1, 2, and 3, with significantly less activity against FGFR4 and other related kinases like the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2/KDR).[1][2][3] This selectivity is crucial for minimizing off-target effects. In a broad panel of kinases, AZD4547 showed minimal to no activity against many other tyrosine and serine/threonine kinases at concentrations up to 10 µM.[1][4]
Table 1: In Vitro Kinase Inhibition Profile of AZD4547
The antiproliferative effects of AZD4547 are most pronounced in cancer cell lines that harbor FGFR genetic alterations, such as gene amplification, mutations, or translocations.[1][4] In these "addicted" cell lines, AZD4547 potently inhibits growth and can induce cell cycle arrest (primarily G1 arrest) or apoptosis, depending on the cellular context.[1][4]
Table 2: Antiproliferative Activity of AZD4547 in Cancer Cell Lines
In contrast, cell lines without such FGFR deregulation are largely insensitive to the compound.[1]
In Vivo Pharmacology
Oral administration of AZD4547 has demonstrated significant, dose-dependent antitumor activity in various human tumor xenograft models driven by FGFR alterations.[1][3][4] Efficacious doses were well-tolerated and resulted in tumor stasis or even regression, which correlated with the pharmacodynamic modulation of FGFR signaling in the tumor tissue.[1][3][4][15]
Table 3: In Vivo Efficacy of AZD4547 in Xenograft Models
| L121 (PDTX) | Lung Cancer | FGFR1 Amplification | 12.5 mg/kg, once daily | 190% (regression) |[15] |
Pharmacokinetics
Pharmacokinetic studies in human patients have shown that AZD4547 is orally bioavailable.[3][6] Following single and multiple doses, peak plasma concentrations are generally reached within 3-4 hours.[16] The drug exhibits a terminal half-life of approximately 30 hours, and a steady state is achieved by day 8 of continuous dosing.[6][16]
Table 4: Pharmacokinetic Parameters of AZD4547 in Japanese Patients
AZD4547 has been evaluated in multiple clinical trials for patients with advanced solid tumors harboring FGFR aberrations.[2][17][18][19] The recommended Phase II dose was established at 80 mg administered orally twice daily.[2][16] Clinical activity, including partial responses and stable disease, has been observed, particularly in patients with FGFR fusions and activating mutations.[2][18] However, response rates in populations selected based on gene amplification have been more modest.[18][20] The SHINE study, a Phase II trial in patients with advanced gastric adenocarcinoma with FGFR2 amplification, did not show a significant improvement in progression-free survival for AZD4547 compared to paclitaxel (B517696).[20]
Table 5: Summary of NCI-MATCH Trial (Subprotocol W) for AZD4547
| Amplification (n=20) | (No responses observed) | Not specified |[2][18] |
Common adverse events associated with AZD4547 are generally consistent with the FGFR inhibitor class and include hyperphosphatemia, stomatitis, dry mouth, and retinal pigment epithelial detachments, the latter of which is often asymptomatic and reversible.[16][17]
Mechanisms of Resistance
The development of resistance is a significant challenge for targeted therapies. For AZD4547, several resistance mechanisms have been identified:
Gatekeeper Mutations: Mutations in the FGFR kinase domain, such as the V561M mutation in FGFR1, can confer resistance.[21][22][23] While AZD4547 can still bind to the V561M mutant with nanomolar affinity, resistance in cellular models is driven by the activation of alternative signaling pathways, notably increased STAT3 activation.[21][22]
Bypass Signaling: Upregulation of other receptor tyrosine kinases, such as MET, can reactivate downstream pathways like MAPK, bypassing the FGFR blockade.[22][24]
Epithelial-Mesenchymal Transition (EMT): Chronic exposure to AZD4547 can induce EMT, a cellular process associated with drug resistance and increased cell motility.[22][24]
Caption: Key mechanisms of acquired resistance to AZD4547. (Max Width: 760px)
Experimental Protocols
In Vitro Kinase Assay
The inhibitory activity of AZD4547 against recombinant human FGFR1, 2, and 3 kinases is determined using a standard kinase assay format.[1][4] The protocol generally involves incubating the specific recombinant kinase with a substrate (e.g., a peptide) and ATP at a concentration near the Michaelis constant (Km).[1] AZD4547 is added at various concentrations, and the inhibition of substrate phosphorylation is measured, typically through methods like radioactivity (using [γ-³³P]ATP) or fluorescence-based detection. IC50 values are then calculated from the dose-response curves.
Cell Proliferation (MTS) Assay
To determine the antiproliferative effects, tumor cells are seeded in 96-well plates and allowed to adhere.[1] The cells are then exposed to a range of AZD4547 concentrations for a specified period, commonly 72 hours.[1] Cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) proliferation assay.[1] The MTS reagent is added to the wells, and metabolically active cells convert it into a formazan (B1609692) product, which is quantified by measuring the absorbance at a specific wavelength (e.g., 490 nm). IC50 values are determined by plotting cell viability against drug concentration.
Western Blotting for Phospho-Protein Analysis
To assess target engagement, cells are treated with AZD4547 for a short period (e.g., 1-2 hours) before or after stimulation with an appropriate FGF ligand.[4][8] Cells are then lysed, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with primary antibodies specific for phosphorylated forms of target proteins (e.g., p-FGFR, p-FRS2, p-ERK) and their total protein counterparts.[8] Detection is achieved using secondary antibodies conjugated to an enzyme (like HRP) and a chemiluminescent substrate.
Cell Cycle Analysis
Cells are treated with AZD4547 for a defined period (e.g., 72 hours).[1] They are then harvested, washed, and fixed in cold 70% ethanol.[1] The fixed cells are subsequently treated with RNase A and stained with a fluorescent DNA intercalating agent, such as propidium (B1200493) iodide.[1] The DNA content of individual cells is analyzed by flow cytometry (FACS), allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1]
Apoptosis Assay (Annexin V Staining)
Induction of apoptosis is measured using Annexin V staining followed by flow cytometry.[1] Cells are treated with AZD4547, and both the cells and the culture media are harvested.[1] After washing, the cells are resuspended in a binding buffer and stained with FITC-conjugated Annexin V (which binds to phosphatidylserine (B164497) on the outer leaflet of apoptotic cells) and propidium iodide (which enters non-viable cells).[1] Flow cytometry is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cell populations.[1]
In Vivo Tumor Xenograft Efficacy Study
Caption: General workflow for a preclinical xenograft study. (Max Width: 760px)
This protocol involves the implantation of human tumor cells into immunocompromised mice.[1][3][15] Once tumors reach a specified volume, the mice are randomized into treatment and vehicle control groups.[15] AZD4547 is formulated for oral administration (e.g., in 1% Tween 80) and given daily.[15] Tumor volumes and animal body weights are measured regularly to assess efficacy and toxicity.[15] At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-FGFR) or histological evaluation (e.g., Ki67 for proliferation).[15]
Conclusion
AZD4547 is a potent and highly selective inhibitor of FGFR1, 2, and 3 with a well-defined mechanism of action. It has demonstrated significant preclinical antitumor activity in cancer models characterized by FGFR pathway deregulation. Clinical studies have confirmed a manageable safety profile and have shown signals of efficacy, particularly in tumors with FGFR fusions and mutations. However, challenges such as intratumor heterogeneity and the development of acquired resistance remain. Future strategies may focus on refining patient selection biomarkers and developing combination therapies to overcome resistance mechanisms, thereby maximizing the therapeutic potential of targeting the FGFR pathway with inhibitors like AZD4547.
AZD4547: A Technical Guide to Downstream Signaling Pathway Modulation
For Researchers, Scientists, and Drug Development Professionals Introduction AZD4547 is a potent and selective, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases, primarily ta...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547 is a potent and selective, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases, primarily targeting FGFR1, FGFR2, and FGFR3.[1][2] Dysregulation of the FGF/FGFR signaling axis is a key driver in various malignancies, making it a critical target for therapeutic intervention. AZD4547 has demonstrated significant anti-tumor activity in preclinical models with deregulated FGFR signaling.[2] This technical guide provides an in-depth overview of the downstream signaling pathways affected by AZD4547, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions. Additionally, this guide will shed light on the known mechanisms of resistance to AZD4547. The compound has also been found to exhibit inhibitory effects on Tropomyosin receptor kinases (TRKA, TRKB, and TRKC).[3]
Core Mechanism of Action
AZD4547 exerts its therapeutic effect by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling cascades. This blockade of FGFR signaling leads to the inhibition of cell proliferation, survival, migration, and angiogenesis in FGFR-dependent tumors.
Quantitative Analysis of AZD4547 Potency
The inhibitory activity of AZD4547 has been quantified across various kinase assays and cell-based proliferation assays. The following tables summarize the key potency data.
Table 2: Anti-proliferative activity of AZD4547 in various cancer cell lines.
Downstream Signaling Pathways Modulated by AZD4547
AZD4547-mediated inhibition of FGFRs leads to the modulation of several critical downstream signaling pathways.
RAS-MAPK Pathway
The RAS-MAPK pathway is a central signaling cascade that regulates cell growth, proliferation, and differentiation. Upon FGFR activation, the docking protein FRS2 is phosphorylated, leading to the recruitment of GRB2 and SOS, which in turn activates RAS. This initiates a phosphorylation cascade through RAF, MEK, and finally ERK. AZD4547 effectively blocks this pathway by preventing the initial FGFR-mediated phosphorylation of FRS2.[5] This results in a dose-dependent decrease in the phosphorylation of MEK1/2 and ERK1/2.[3] Studies have shown that a concentration of 0.1 μM AZD4547 can completely inhibit the phosphorylation of MEK1/2 and ERK.[3] The inhibition of this pathway is further confirmed by the downregulation of MAPK target genes such as DUSP6, CCND1, and ETV1.[3][6]
Figure 1: Inhibition of the RAS-MAPK pathway by AZD4547.
PI3K/AKT Pathway
The PI3K/AKT pathway is another crucial signaling route downstream of FGFR that promotes cell survival and proliferation. FGFR activation leads to the recruitment and activation of PI3K, which then phosphorylates PIP2 to PIP3. PIP3 acts as a docking site for AKT and PDK1, leading to AKT phosphorylation and activation. Activated AKT then phosphorylates a variety of downstream targets, including the mTOR pathway effector S6 ribosomal protein. AZD4547 treatment has been shown to decrease the phosphorylation of AKT and S6.[7][8] However, the impact on the PI3K/AKT pathway can be cell-line dependent, with some studies indicating more consistent modulation in FGFR2-deregulated cell lines.[4][9]
Figure 2: Attenuation of the PI3K/AKT pathway by AZD4547.
PLCγ Pathway
In the context of TRK inhibition, AZD4547 has been shown to block the phosphorylation of Phospholipase C-gamma (PLCγ).[3] Activated PLCγ hydrolyzes PIP2 into inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which leads to calcium mobilization and activation of Protein Kinase C (PKC), respectively, influencing various cellular processes.
JAK/STAT Pathway
The JAK/STAT pathway is also implicated in the response to AZD4547.[7][10] Interestingly, while AZD4547 generally leads to a decrease in the phosphorylation of pro-survival signaling proteins, it has been observed to cause an increase in the phosphorylation of STAT3.[7][10] This activation of STAT3 may represent a feedback mechanism or a potential route for acquired resistance.
Mechanisms of Resistance to AZD4547
The development of resistance is a significant challenge in targeted cancer therapy. Several mechanisms of resistance to AZD4547 have been identified.
Figure 3: Overview of resistance mechanisms to AZD4547.
Gatekeeper Mutations: The most well-characterized resistance mechanism is the acquisition of gatekeeper mutations in the FGFR kinase domain, such as V561M in FGFR1 and V555M in FGFR3.[11][12][13] While AZD4547 can still bind to the V561M mutant, resistance is driven by a significant increase in the downstream activation of STAT3.[11]
Bypass Signaling: Cancer cells can develop resistance by upregulating alternative signaling pathways. For instance, increased expression of the MET receptor tyrosine kinase can reactivate the MAPK pathway, thereby bypassing the FGFR blockade.[12]
Epithelial-Mesenchymal Transition (EMT): Prolonged exposure to AZD4547 can induce a shift towards a mesenchymal phenotype, a process known as EMT. This is characterized by changes in cell morphology and the expression of specific markers, which is associated with increased motility and drug resistance.[12]
Experimental Protocols
This section outlines the general methodologies for key experiments used to study the effects of AZD4547 on downstream signaling pathways.
Western Blotting for Phosphoprotein Analysis
Figure 4: General workflow for Western blot analysis.
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of AZD4547 or vehicle control (e.g., DMSO) for the desired duration (e.g., 2 hours for phosphorylation studies).
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
SDS-PAGE: Denature protein lysates in Laemmli buffer and separate them on a polyacrylamide gel by electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-FGFR, total FGFR, phospho-ERK, total ERK, phospho-AKT, total AKT) overnight at 4°C.
Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Kinase Assay
Assay Setup: In a microplate, combine recombinant FGFR enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
Inhibitor Addition: Add serial dilutions of AZD4547 to the wells.
Kinase Reaction: Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as radioactivity (32P-ATP), fluorescence, or luminescence-based assays that detect the remaining ATP.
Data Analysis: Plot the percentage of kinase inhibition against the log concentration of AZD4547 to determine the IC50 value.
Cell Viability (MTS/MTT) Assay
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
Compound Treatment: Treat the cells with a range of concentrations of AZD4547 for a specified period (e.g., 72 hours).
Reagent Addition: Add MTS or MTT reagent to each well and incubate for 1-4 hours at 37°C. Live cells will convert the reagent into a colored formazan (B1609692) product.
Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot against the log concentration of AZD4547 to determine the GI50 value.
Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis
Cell Treatment and RNA Extraction: Treat cells with AZD4547 as described above. Extract total RNA using a suitable kit.
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, gene-specific primers (e.g., for DUSP6, ETV1), and a fluorescent dye (e.g., SYBR Green).
Data Analysis: Determine the relative expression of the target genes by normalizing to a housekeeping gene (e.g., GAPDH) using the ΔΔCt method.
Conclusion
AZD4547 is a potent inhibitor of FGFR1, 2, and 3, with demonstrated activity against TRK kinases as well. Its primary mechanism of action involves the blockade of key downstream signaling pathways, most notably the RAS-MAPK and PI3K/AKT cascades, leading to reduced tumor cell proliferation and survival. Understanding the intricacies of these signaling networks, along with the mechanisms of resistance, is paramount for the strategic clinical development of AZD4547 and the design of effective combination therapies. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the molecular effects of this and other FGFR inhibitors.
AZD4547 in Ovarian Cancer Models: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the preclinical evaluation of AZD4547, a potent and selective inhibitor of Fibroblast Growth Factor Re...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preclinical evaluation of AZD4547, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs), in various ovarian cancer models. The dysregulation of the FGF/FGFR signaling pathway is a known driver in the pathogenesis of several cancers, including ovarian cancer, making it a promising target for therapeutic intervention.[1][2] AZD4547 specifically targets FGFR1, FGFR2, and FGFR3, and has demonstrated significant anti-tumor activity in preclinical studies.[1] This document summarizes key quantitative data, details the experimental protocols used in these studies, and provides visual representations of the underlying biological pathways and experimental workflows.
Core Findings: Anti-Tumor Efficacy of AZD4547
AZD4547 has been shown to effectively inhibit the proliferation and survival of drug-sensitive ovarian cancer cells both in vitro and in vivo.[1][3] Its mechanism of action involves the downregulation of the FGF/FGFR signaling pathway, which in turn suppresses cell proliferation and migration, and inhibits angiogenesis.[2] However, the efficacy of AZD4547 is diminished in drug-resistant ovarian cancer models, suggesting that patient selection based on specific biomarkers will be crucial for its clinical application.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of AZD4547 in ovarian cancer models.
Table 1: In Vitro Efficacy of AZD4547 in Ovarian Cancer Cell Lines
An In-Depth Technical Guide on the Role of AZD4547 in Pediatric Solid Tumors
For Researchers, Scientists, and Drug Development Professionals Introduction Pediatric solid tumors, a diverse group of malignancies affecting children and adolescents, present significant therapeutic challenges. Despite...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pediatric solid tumors, a diverse group of malignancies affecting children and adolescents, present significant therapeutic challenges. Despite advances in multimodal treatment strategies, outcomes for patients with relapsed or refractory disease remain poor, underscoring the urgent need for novel targeted therapies. One promising avenue of investigation involves the fibroblast growth factor receptor (FGFR) signaling pathway, which is frequently dysregulated in various pediatric cancers. AZD4547, a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3, has emerged as a promising therapeutic agent. This technical guide provides a comprehensive overview of the preclinical evidence supporting the role of AZD4547 in pediatric solid tumors, with a focus on its mechanism of action, efficacy in various tumor types, and detailed experimental protocols for its investigation.
Mechanism of Action and Preclinical Efficacy
AZD4547 is an orally bioavailable, ATP-competitive inhibitor of the kinase activity of FGFR1, FGFR2, and FGFR3.[1] Aberrant activation of the FGFR pathway, through gene amplification, mutations, or translocations, can drive tumor cell proliferation, survival, migration, and angiogenesis. By blocking the phosphorylation and activation of FGFRs, AZD4547 effectively abrogates these oncogenic signals.
Preclinical studies have demonstrated the potent anti-tumor activity of AZD4547 in a range of pediatric solid tumor models, including neuroblastoma, rhabdomyosarcoma, and Ewing sarcoma.[2][3] Treatment with AZD4547 leads to a significant reduction in cell viability, induction of apoptosis, and inhibition of cell migration in sensitive pediatric cancer cell lines.[2]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the efficacy of AZD4547 in various pediatric solid tumor cell lines.
Table 1: In Vitro Cell Viability (IC50) of AZD4547 in Pediatric Solid Tumor Cell Lines
Note: Quantitative data for apoptosis and migration are estimated from graphical representations in the cited literature and presented as approximations.
Signaling Pathways and Experimental Workflows
The anti-tumor effects of AZD4547 are mediated through the inhibition of downstream signaling pathways, primarily the Ras/MAPK and JAK/STAT pathways.[2][3]
Visualizations
Figure 1: Simplified FGFR Signaling Pathway and AZD4547 Inhibition.
Figure 2: General Experimental Workflow for Preclinical Evaluation of AZD4547.
Experimental Protocols
Cell Culture
Human pediatric solid tumor cell lines (e.g., neuroblastoma: SK-N-BE(2), SK-N-AS; rhabdomyosarcoma: Rh30, RD; Ewing sarcoma: TC-71, A673) are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.[2]
Cell Viability Assay (IncuCyte)
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Treat cells with a serial dilution of AZD4547 (e.g., 0.1 to 10 µM) or vehicle control (DMSO).
Place the plate in an IncuCyte ZOOM® live-cell analysis system (Essen BioScience).
Acquire phase-contrast images every 2-4 hours for 72 hours.
Analyze cell confluence over time using the IncuCyte software.
Calculate IC50 values using a non-linear regression model in GraphPad Prism or similar software.[2]
Apoptosis Assay (Caspase-3/7 Glo)
Seed cells in a 96-well white-walled plate at a density of 10,000 cells per well and allow them to adhere overnight.
Treat cells with AZD4547 at various concentrations or vehicle control for 24-48 hours.
Equilibrate the plate to room temperature for 30 minutes.
Add an equal volume of Caspase-Glo® 3/7 reagent to each well.
Mix on a plate shaker at 300-500 rpm for 30 seconds.
Incubate at room temperature for 1-2 hours.
Measure luminescence using a plate-reading luminometer.
Normalize the results to a cell viability assay (e.g., CellTiter-Glo®) performed in parallel to account for differences in cell number.
Cell Migration Assay (Scratch Wound Assay)
Seed cells in a 6-well plate and grow to a confluent monolayer.
Create a "scratch" in the monolayer using a sterile p200 pipette tip.[2]
Gently wash with phosphate-buffered saline (PBS) to remove detached cells.
Replace with fresh media containing AZD4547 or vehicle control.
Capture images of the scratch at 0 hours and at regular intervals (e.g., every 12 hours) for 48 hours using a phase-contrast microscope.[2]
Measure the width of the scratch at multiple points for each image.
Calculate the percentage of wound closure relative to the initial scratch area.
Western Blotting
Seed cells in a 6-cm dish and grow to 70-80% confluency.
Treat cells with AZD4547 or vehicle control for the desired time (e.g., 2-24 hours).
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
Determine protein concentration using a BCA assay.
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include those against phospho-FGFR, total FGFR, phospho-ERK1/2, total ERK1/2, phospho-AKT, total AKT, phospho-S6, total S6, phospho-STAT3, total STAT3, and a loading control (e.g., β-actin or GAPDH).[2]
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Quantify band intensities using ImageJ or similar software.
Clinical Context and Future Directions
While the NCI-MATCH (Molecular Analysis for Therapy Choice) trial included an arm for adult patients with FGFR aberrations treated with AZD4547, a specific pediatric arm for AZD4547 in the subsequent Pediatric MATCH trial has not been explicitly detailed in publicly available information.[4][5] The adult trial showed modest activity, with responses primarily seen in patients with FGFR fusions.[4]
The preclinical data strongly suggest that AZD4547 has the potential to be an effective therapeutic agent for a subset of pediatric solid tumors with aberrant FGFR signaling. Future research should focus on:
In vivo studies: Evaluating the efficacy of AZD4547 in orthotopic and patient-derived xenograft (PDX) models of pediatric solid tumors to assess its impact on tumor growth, metastasis, and survival.
Biomarker discovery: Identifying reliable biomarkers to predict which patients are most likely to respond to AZD4547 therapy. This may include specific FGFR alterations, expression levels, or downstream pathway activation status.
Combination therapies: Investigating the synergistic effects of AZD4547 with conventional chemotherapy or other targeted agents, such as STAT3 inhibitors, to overcome potential resistance mechanisms.[2]
Conclusion
AZD4547 demonstrates significant preclinical activity against pediatric solid tumor models by effectively inhibiting the FGFR signaling pathway. The data presented in this guide provide a strong rationale for the continued investigation of AZD4547 as a targeted therapy for children with these challenging malignancies. The detailed experimental protocols included herein offer a framework for researchers to further explore the therapeutic potential of this promising agent. Further clinical evaluation in a pediatric-specific setting, guided by robust biomarker selection, is warranted.
AZD4547: A Novel FGFR Inhibitor as a Potential Therapeutic Avenue for Endometriosis
An In-Depth Technical Guide for Researchers and Drug Development Professionals Introduction Endometriosis is a chronic and often debilitating gynecological condition characterized by the growth of endometrial-like tissue...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Endometriosis is a chronic and often debilitating gynecological condition characterized by the growth of endometrial-like tissue outside the uterus. This ectopic tissue responds to hormonal fluctuations, leading to inflammation, pain, and infertility. Current treatment options, primarily hormonal therapies and surgery, are often associated with significant side effects or high recurrence rates, underscoring the urgent need for novel, non-hormonal therapeutic strategies. One promising target is the Fibroblast Growth Factor (FGF) signaling pathway, which is implicated in cell proliferation, survival, migration, and angiogenesis – all key processes in the pathophysiology of endometriosis. AZD4547, a potent and selective inhibitor of FGF receptors (FGFRs) 1, 2, and 3, has emerged as a potential candidate for the treatment of endometriosis. This technical guide provides a comprehensive overview of the preclinical evidence supporting the use of AZD4547 in endometriosis, with a focus on its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Mechanism of Action: Targeting the Aberrant FGFR Signaling Pathway
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that, upon binding to FGF ligands, activate downstream signaling cascades, including the PI3K/AKT and MAPK pathways.[1] These pathways are crucial for cell proliferation, survival, and angiogenesis. In endometriosis, there is evidence of aberrant activation of the FGFR signaling pathway.[1][2] Specifically, FGFR2 has been found to be highly expressed in the ectopic endometrium of women with endometriosis.[3] Activation of FGFRs can lead to the phosphorylation of estrogen and progesterone (B1679170) receptors, further driving the growth and survival of endometriotic lesions.[1]
AZD4547 exerts its therapeutic effect by selectively inhibiting FGFR1, 2, and 3, thereby blocking the downstream signaling cascades that promote the growth and survival of endometriotic tissue.[4] Studies in endometrial cancer cells, which share some molecular similarities with endometriosis, have shown that AZD4547 effectively blocks FGFR2 downstream signaling, including the phosphorylation of p38, ERK1/2, JNK, p70S6K, and PLCγ.[5] This inhibition of key signaling pathways is hypothesized to lead to a reduction in lesion size and a decrease in the inflammatory environment associated with endometriosis.
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of AZD4547.
Preclinical Efficacy: In Vivo Mouse Model of Endometriosis
A key study investigated the in vivo effects of AZD4547 in a validated mouse model of endometriosis.[1][2][6][7] In this model, endometriosis was induced by transplanting uterine fragments into the peritoneal cavity of recipient mice.[1][2][6][7] The efficacy of AZD4547 was compared to a vehicle control and the progestin etonogestrel (B1671717) (ENG).[1][2][6][7]
Quantitative Data from In Vivo Studies
The study demonstrated that AZD4547 significantly counteracted the growth of endometriotic lesions.[1][6][7] The highest dose of AZD4547 (25 mg/kg) was most effective, leading to a significant reduction in both lesion volume and weight.[1][6][7] Notably, AZD4547 was effective both when administered from the day of surgery and two weeks post-surgery, suggesting its potential for both prevention and treatment of established lesions.[1][6][7]
An important finding was that AZD4547, at all tested doses, did not disrupt the estrous cycle in the mice.[1][6][7] This is a significant advantage over hormonal treatments like ENG, which caused partial or complete estrous cycle disruption at higher doses.[1][6][7]
Table 1: Effect of AZD4547 on Endometriotic Lesion Growth (Treatment from Day of Surgery) [1]
Treatment Group
Dose (mg/kg)
Lesion Volume Reduction vs. Vehicle (%)
Lesion Weight Reduction vs. Vehicle (%)
AZD4547
5
63.3
Not Reported
AZD4547
12.5
62.5
Not Reported
AZD4547
25
73.0
Statistically significant reduction
Table 2: Effect of AZD4547 on Endometriotic Lesion Growth (Treatment 2 Weeks Post-Surgery) [1]
Treatment Group
Dose (mg/kg)
Lesion Volume Reduction vs. Vehicle (%)
Lesion Weight Reduction vs. Vehicle (%)
AZD4547
5
44.3
0.32 (regression)
AZD4547
12.5
55.6
27.1
AZD4547
25
53.6
57.7
Experimental Protocols
In Vivo Mouse Model of Endometriosis
This protocol is based on a well-validated mouse model of endometriosis.[1][6][7]
Housing: Controlled temperature (21 ± 2°C), 45-55% humidity, 12-hour light/dark cycle, with ad libitum access to food and water.[1]
Estrous Cycle Monitoring: Daily vaginal lavage to determine the stage of the estrous cycle. Donor mice in proestrus are selected due to higher circulating estradiol (B170435) levels, resulting in larger, more vascularized uteri.[1]
2. Induction of Endometriosis:
Donor mice in proestrus are euthanized.
Uteri are harvested, and a longitudinal incision is made along each uterine horn to expose the endometrial layer.[1]
Uterine fragments of a standardized size are transplanted into the peritoneal cavity of recipient mice.[6][7] These fragments develop into cyst-like endometriotic lesions.[6][7]
3. Drug Administration:
AZD4547 is administered systemically (e.g., oral gavage).
Treatment can be initiated either on the day of endometriosis induction or at a later time point (e.g., 2 weeks post-surgery) to model prophylactic and therapeutic interventions, respectively.[1][6][7]
Treatment is typically continued for a defined period (e.g., 20 days).[1][6][7]
4. Outcome Measures:
At the end of the treatment period, mice are euthanized, and the endometriotic lesions are harvested.
Lesion Size and Weight: The dimensions of the lesions are measured to calculate the volume, and the lesions are weighed.[1][6][7]
Histological Analysis: Lesions are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) to confirm the presence of endometrial glands and stroma.[1]
Gene Expression Analysis (qRT-PCR): RNA is extracted from the lesions to analyze the expression of relevant genes, such as FGFRs, to confirm the target engagement of AZD4547.[1][6][7]
Figure 2: Experimental workflow for the in vivo mouse model of endometriosis.
Clinical Development and Future Directions
To date, there are no registered clinical trials specifically investigating AZD4547 for the treatment of endometriosis. Clinical trials involving AZD4547 have primarily focused on its application in various cancers with FGFR aberrations.[8][9] The NCI-MATCH trial, for instance, evaluated AZD4547 in patients with tumors harboring FGFR pathway aberrations.[8][9]
The promising preclinical data for AZD4547 in a relevant animal model of endometriosis, particularly its efficacy in reducing lesion size without disrupting the hormonal cycle, strongly supports its further investigation as a novel, non-hormonal therapy for this condition. Future research should focus on:
In vitro studies: To further elucidate the direct effects of AZD4547 on human endometrial stromal and epithelial cells, including assays for proliferation, apoptosis, and invasion.
Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing and treatment regimens for endometriosis.
Safety and Toxicology Studies: To thoroughly evaluate the long-term safety profile of AZD4547 in the context of a chronic, non-malignant disease like endometriosis.
Clinical Trials: Ultimately, well-designed clinical trials are necessary to establish the safety and efficacy of AZD4547 in patients with endometriosis.
AZD4547 presents a compelling case as a potential non-hormonal therapeutic agent for endometriosis. Its mechanism of action, targeting the aberrant FGFR signaling pathway, is well-supported by preclinical evidence. The significant reduction in endometriotic lesion growth in a mouse model, coupled with the lack of hormonal side effects, positions AZD4547 as a promising candidate for further clinical development. For researchers and drug development professionals, the data presented in this guide highlights a clear and rational path forward for investigating this novel therapeutic approach for a condition with high unmet medical need.
Unveiling the Off-Target Profile of AZD4547: An In-Depth Analysis of VEGFR2 Inhibition
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction AZD4547, a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, has demons...
Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547, a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3, has demonstrated significant promise in the treatment of cancers with aberrant FGFR signaling.[1] However, a comprehensive understanding of its off-target effects is crucial for predicting potential clinical toxicities and for the rational design of combination therapies. This technical guide provides a detailed examination of the off-target interaction of AZD4547 with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), also known as Kinase Insert Domain Receptor (KDR). Through a compilation of quantitative data, detailed experimental protocols, and visual representations of signaling pathways, this document serves as a core resource for researchers investigating the kinase selectivity profile of AZD4547.
Data Presentation: Quantitative Analysis of AZD4547 Kinase Inhibition
The inhibitory activity of AZD4547 against its primary targets (FGFR1, 2, and 3) and its off-target activity against VEGFR2 have been quantified in both biochemical (cell-free) and cellular assays. The following tables summarize the available data, highlighting the selectivity profile of the compound.
Table 1: In Vitro (Cell-Free) Inhibitory Activity of AZD4547
Cellular IC50 values represent the concentration of AZD4547 required to inhibit the phosphorylation of the target kinase by 50% in a cellular context.
Experimental Protocols
To facilitate the replication and further investigation of the off-target effects of AZD4547, this section provides detailed methodologies for key experiments.
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the in vitro inhibitory activity of AZD4547 against a panel of kinases.
Materials:
Recombinant human kinases (FGFR1, FGFR2, FGFR3, VEGFR2)
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
384-well microplates
Procedure:
Compound Dilution: Prepare a serial dilution of AZD4547 in DMSO, followed by a further dilution in the assay buffer.
Assay Plate Preparation: Add the diluted AZD4547 or vehicle control (DMSO) to the wells of a 384-well plate.
Kinase and Antibody-Tracer Mix: Prepare a mix of the recombinant kinase, the europium-labeled antibody, and the Alexa Fluor™ 647-labeled tracer in the assay buffer.
Incubation: Add the kinase/antibody/tracer mix to the assay plate and incubate at room temperature for 60 minutes, protected from light.
TR-FRET Measurement: Read the plate on a fluorescence plate reader capable of time-resolved fluorescence measurements, with excitation at 340 nm and emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
Data Analysis: Calculate the TR-FRET ratio (665 nm emission / 615 nm emission). Plot the TR-FRET ratio against the log concentration of AZD4547 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
This protocol describes a method to assess the inhibitory effect of AZD4547 on VEGF-A-induced VEGFR2 phosphorylation in human umbilical vein endothelial cells (HUVECs).
Materials:
Human Umbilical Vein Endothelial Cells (HUVECs)
Endothelial Cell Growth Medium (e.g., EGM-2)
Serum-free basal medium
Recombinant human VEGF-A
AZD4547
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
Cell Culture: Culture HUVECs in endothelial cell growth medium to ~80-90% confluency.
Serum Starvation: Replace the growth medium with serum-free basal medium and incubate for 4-6 hours.
Inhibitor Treatment: Pre-treat the cells with various concentrations of AZD4547 or vehicle control (DMSO) for 2 hours.
VEGF-A Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes at 37°C.
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
Western Blotting:
Separate equal amounts of protein from each sample by SDS-PAGE.
Transfer the proteins to a PVDF membrane.
Block the membrane with 5% non-fat milk or BSA in TBST.
Incubate the membrane with the primary antibody against phospho-VEGFR2 overnight at 4°C.
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
Detect the signal using a chemiluminescent substrate and an imaging system.
Stripping and Re-probing: Strip the membrane and re-probe with an antibody against total VEGFR2 to normalize for protein loading.
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-VEGFR2 signal to the total VEGFR2 signal. Plot the normalized signal against the log concentration of AZD4547 to determine the cellular IC50 value.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for FGFR and VEGFR2, highlighting the key downstream effectors.
Caption: FGFR Signaling Pathway and Point of Inhibition by AZD4547.
Caption: VEGFR2 Signaling Pathway and Off-Target Inhibition by AZD4547.
Experimental Workflow
The following diagram outlines the general workflow for assessing the off-target effects of a kinase inhibitor.
Caption: Experimental Workflow for Off-Target Kinase Inhibitor Profiling.
Conclusion
The data presented in this technical guide clearly demonstrate that AZD4547 possesses inhibitory activity against VEGFR2, albeit at concentrations significantly higher than those required to inhibit its primary FGFR targets.[2] The approximately 120-fold selectivity for FGFR1 over VEGFR2 in vitro underscores its designation as an FGFR-selective inhibitor.[2] However, the potential for off-target VEGFR2 inhibition should be considered, particularly at higher clinical doses. The provided experimental protocols offer a framework for further investigation into the nuances of this and other potential off-target interactions. A thorough understanding of the complete selectivity profile of AZD4547 is paramount for its safe and effective clinical development and for the identification of patient populations most likely to benefit from this targeted therapy.
The Impact of AZD4547 on MAPK and AKT Signaling Cascades: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals Abstract AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, 2...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, specifically targeting FGFR1, 2, and 3.[1][2][3] Dysregulation of the FGF/FGFR signaling axis is a key driver in various cancers, promoting tumorigenesis, angiogenesis, and chemoresistance.[4][5] This technical guide provides an in-depth analysis of the mechanism of action of AZD4547, with a particular focus on its downstream effects on the critical MAPK (mitogen-activated protein kinase) and AKT (protein kinase B) signaling cascades. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways and experimental workflows to support further research and development in FGFR-targeted therapies.
Introduction to AZD4547
AZD4547 is an orally bioavailable, ATP-competitive small molecule inhibitor that selectively targets FGFR1, FGFR2, and FGFR3.[3][6] Its high selectivity for FGFRs over other kinases, such as KDR (VEGFR2), minimizes off-target effects, making it a promising candidate for targeted cancer therapy.[1][7] The primary mechanism of action of AZD4547 involves binding to the ATP-binding site of FGFRs, thereby inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3] This inhibition leads to a variety of anti-tumor effects, including the suppression of cell proliferation, migration, and invasion, as well as the induction of apoptosis.[4][5]
AZD4547's Mechanism of Action on MAPK and AKT Signaling
Upon activation by FGF ligands, FGFRs dimerize and autophosphorylate, creating docking sites for adaptor proteins that initiate downstream signaling. Two of the most critical pathways activated by FGFRs are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway.
Impact on the MAPK Signaling Cascade
The MAPK pathway is a central regulator of cell proliferation, differentiation, and survival. AZD4547 effectively attenuates this pathway by inhibiting the initial FGFR activation. This leads to a dose-dependent decrease in the phosphorylation of key downstream components, including FRS2 (FGFR substrate 2), MEK1/2, and ERK1/2.[4][5][8] The inhibition of ERK1/2 phosphorylation is a critical downstream effect, as active ERK1/2 translocates to the nucleus to regulate the expression of genes involved in cell cycle progression and proliferation, such as DUSP6 and ETV1.[8][9]
Impact on the AKT Signaling Cascade
The PI3K/AKT pathway is crucial for cell survival, growth, and metabolism. FGFR activation leads to the recruitment and activation of PI3K (phosphoinositide 3-kinase), which in turn phosphorylates and activates AKT. Activated AKT then phosphorylates a multitude of downstream targets to promote cell survival and inhibit apoptosis. AZD4547 has been shown to inhibit the phosphorylation of AKT in a dose-dependent manner in several cancer cell lines.[5][8][10] However, the effect on the AKT pathway can be cell-line dependent.[6][11]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of AZD4547 from various preclinical studies.
The following are detailed methodologies for key experiments cited in the literature to assess the impact of AZD4547 on MAPK and AKT signaling.
Cell Culture and Drug Treatment
Cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO2. For drug treatment experiments, cells are seeded and allowed to adhere overnight. The following day, the media is replaced with fresh media containing various concentrations of AZD4547 or vehicle control (e.g., DMSO). Treatment durations can vary from a few hours for signaling pathway analysis to several days for proliferation assays.[4][5][8]
Western Blot Analysis
To assess the phosphorylation status of proteins in the MAPK and AKT signaling cascades, Western blotting is the most common technique.
Cell Lysis: After treatment with AZD4547, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of FGFR, FRS2, MEK, ERK, AKT, and other proteins of interest.
Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4][5][8][12]
Cell Proliferation Assay (MTS/MTT Assay)
The anti-proliferative effects of AZD4547 are typically measured using MTS or MTT assays.
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
Drug Treatment: Cells are treated with a range of concentrations of AZD4547 for a specified period (e.g., 72 hours).[11]
Reagent Incubation: After the treatment period, MTS or MTT reagent is added to each well and incubated for 1-4 hours at 37°C.
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm for MTS, 570 nm for MTT) using a microplate reader.
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the GI50 or IC50 value is determined.[4][11]
Visualizing the Impact of AZD4547
The following diagrams illustrate the mechanism of action of AZD4547 and a typical experimental workflow.
Caption: AZD4547 inhibits FGFR, blocking MAPK and AKT signaling.
Caption: Workflow for Western blot analysis of signaling pathways.
Resistance Mechanisms and Future Directions
Despite the promise of AZD4547, acquired resistance can emerge. Mechanisms of resistance include gatekeeper mutations in the FGFR kinase domain (e.g., V561M in FGFR1), which can reduce the binding affinity of the drug.[13][14] Additionally, activation of bypass signaling pathways, such as the MET or Eph3B receptors, can reactivate downstream signaling and confer resistance.[15] The epithelial-mesenchymal transition (EMT) has also been implicated in resistance to FGFR inhibitors.[15]
Future research will likely focus on combination therapies to overcome or prevent resistance. Combining AZD4547 with inhibitors of other signaling pathways, such as PI3K/AKT or STAT3, has shown promise in preclinical models.[16][17][18] Furthermore, the identification of predictive biomarkers to select patients most likely to respond to AZD4547 therapy is a critical area of ongoing investigation.
Conclusion
AZD4547 is a potent and selective FGFR inhibitor that effectively downregulates the MAPK and AKT signaling cascades, leading to significant anti-tumor activity in preclinical models of cancers with deregulated FGFR signaling. This technical guide provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams. A thorough understanding of the impact of AZD4547 on these key signaling pathways is essential for the continued development of this and other FGFR-targeted therapies, including the rational design of combination strategies to combat drug resistance.
In Vitro Assessment of AZD4547: A Technical Guide to its Anti-Tumor Activity
For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of the initial in vitro assessment of AZD4547, a potent and selective inhibitor of the fibroblast growth...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the initial in vitro assessment of AZD4547, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family. The following sections detail the anti-tumor activity of AZD4547, presenting key quantitative data, outlining experimental methodologies, and visualizing the associated signaling pathways.
Quantitative Assessment of Anti-Tumor Activity
The in vitro efficacy of AZD4547 has been demonstrated across a range of cancer cell lines, primarily those with dysregulated FGFR signaling. Its potent inhibitory activity is summarized below, with data compiled from multiple studies.
Table 1: In Vitro Inhibitory Activity of AZD4547 Against Kinases
Note: Specific GI50 values for all cell lines were not consistently available across the reviewed literature.
Core Signaling Pathways Modulated by AZD4547
AZD4547 exerts its anti-tumor effects by inhibiting the FGFR signaling cascade, which subsequently impacts downstream pathways crucial for cell proliferation, survival, and migration. The primary pathways affected are the RAS-MAPK and PI3K-AKT cascades.
Seed cells and treat with AZD4547 for 24-48 hours.[9]
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
Add 400 µL of 1X Binding Buffer to each tube.
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle.
Application Notes and Protocols for AZD4547 In Vivo Xenograft Models
For Researchers, Scientists, and Drug Development Professionals Introduction AZD4547 is a potent and selective, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547 is a potent and selective, orally bioavailable inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases 1, 2, and 3.[1][2][3] Deregulation of the FGF/FGFR signaling pathway, through mechanisms such as gene amplification, mutations, or translocations, has been implicated in the tumorigenesis and progression of various cancers.[3][4] AZD4547 has demonstrated significant antitumor activity in preclinical xenograft models of diverse cancers with aberrant FGFR signaling, providing a strong rationale for its clinical investigation.[2][3][5] These application notes provide a detailed protocol for conducting in vivo xenograft studies to evaluate the efficacy of AZD4547.
Mechanism of Action
AZD4547 competitively binds to the ATP-binding site of FGFR1, 2, and 3, inhibiting their autophosphorylation and subsequent activation of downstream signaling pathways.[3] Key signaling cascades affected by AZD4547 include the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for tumor cell proliferation, survival, migration, and angiogenesis.[6][7] The inhibition of these pathways ultimately leads to cell cycle arrest, apoptosis, and a reduction in tumor growth.[1][7]
A variety of cancer cell lines with documented FGFR aberrations are suitable for establishing xenograft models to test AZD4547 efficacy. The selection of a cell line should be based on the specific cancer type under investigation.
Cells should be cultured in the recommended medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Animal Models
Immunocompromised mice, such as athymic nude (nu/nu) mice or SCID mice, are required for the engraftment of human tumor cells.
Species: Mouse
Strain: Athymic Nude (nu/nu) or SCID
Age: 6-8 weeks
Sex: Female or Male (should be consistent within an experiment)
Housing: Animals should be housed in a pathogen-free environment with access to food and water ad libitum. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Xenograft Establishment
Cell Preparation: Harvest cultured tumor cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a suitable medium, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.[12]
Implantation: Anesthetize the mice and subcutaneously inject the cell suspension into the flank.
Tumor Growth Monitoring: Monitor the animals for tumor formation. Once tumors are palpable, measure their dimensions (length and width) with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the animals into treatment and control groups.
Drug Formulation and Administration
Formulation: AZD4547 can be formulated in a vehicle such as 1% (v/v) Polysorbate 80 (Tween 80) in deionized water.[8]
Administration: Administer AZD4547 or vehicle control orally via gavage.
Dosage and Schedule: Dosing can range from 5 mg/kg to 25 mg/kg, administered once or twice daily.[3][8][13] The specific dose and schedule should be optimized based on the tumor model and tolerability studies.
Experimental Workflow
Caption: A typical workflow for an AZD4547 in vivo xenograft study.
Efficacy Assessment and Endpoint Analysis
Tumor Growth Inhibition (TGI): The primary endpoint is typically the inhibition of tumor growth. TGI is calculated as: TGI (%) = (1 - (Mean tumor volume of treated group / Mean tumor volume of control group)) x 100.
Tumor Stasis and Regression: In some models, AZD4547 may lead to tumor stasis (no significant growth) or regression (reduction in tumor size).[5][8]
Body Weight and Clinical Observations: Monitor animal body weight and overall health throughout the study to assess drug toxicity.
Pharmacodynamic (PD) Analysis: At the end of the study, tumors can be excised for biomarker analysis to confirm target engagement. This can include:
Western Blotting or Immunohistochemistry (IHC): To measure the levels of phosphorylated FGFR (p-FGFR), p-FRS2, and p-ERK.[3][6]
Gene Expression Analysis: To assess changes in the expression of downstream target genes.
Statistical Analysis: Use appropriate statistical methods (e.g., t-test, ANOVA) to compare treatment and control groups.
Quantitative Data Summary
The following table summarizes representative data from preclinical studies of AZD4547 in various xenograft models.
The protocols and data presented provide a comprehensive guide for designing and executing in vivo xenograft studies to evaluate the therapeutic potential of AZD4547. Adherence to these methodologies will facilitate the generation of robust and reproducible data for the preclinical assessment of this promising FGFR inhibitor. Careful selection of appropriate tumor models with known FGFR aberrations is critical for observing significant antitumor efficacy.
Application Notes: Measuring Cell Proliferation with the FGFR Inhibitor AZD4547
Introduction Fibroblast Growth Factor (FGF) signaling plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] The pathway is initiated by the binding o...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Fibroblast Growth Factor (FGF) signaling plays a crucial role in various cellular processes, including proliferation, survival, differentiation, and angiogenesis.[1] The pathway is initiated by the binding of FGF ligands to Fibroblast Growth Factor Receptors (FGFRs), a family of four receptor tyrosine kinases (FGFR1-4).[2][3] Aberrant activation of the FGF/FGFR signaling pathway, through gene amplification, mutations, or fusions, is a known driver in the development and progression of numerous cancers.[4][5] This makes the FGFR pathway a key target for anti-cancer therapies.[5]
AZD4547 is a potent and selective, ATP-competitive small molecule inhibitor of FGFR1, 2, and 3.[5][6] It has demonstrated significant anti-proliferative activity in tumor cell lines that exhibit deregulated FGFR signaling.[7] These application notes provide a detailed protocol for assessing the effect of AZD4547 on cell proliferation in cancer cell lines, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
AZD4547 exerts its anti-tumor effects by binding to the intracellular tyrosine kinase domain of FGFR1, FGFR2, and FGFR3, thereby blocking their activation.[8] This inhibition prevents the autophosphorylation of the receptors and the subsequent activation of downstream signaling cascades. The primary pathways affected include the Ras-MAPK pathway, which controls cell proliferation and differentiation, the PI3K-Akt pathway, which regulates cell survival, and the PLCγ pathway, which influences cell morphology and migration.[2][9] By blocking these critical pathways, AZD4547 can induce G1 cell cycle arrest and apoptosis, leading to a reduction in tumor cell proliferation.[7][10]
Caption: FGFR signaling pathway and inhibition by AZD4547.
Experimental Protocols
This protocol describes a colorimetric cell proliferation assay (e.g., MTS/XTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of AZD4547.
Materials and Reagents
Cancer cell line with known FGFR status (e.g., SNU-16, KMS-11, KG-1a)
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Microplate reader capable of measuring absorbance at the appropriate wavelength
Humidified incubator (37°C, 5% CO2)
Protocol: Cell Proliferation Assay
Cell Seeding:
Culture cells to ~80% confluency.
Harvest cells using Trypsin-EDTA, neutralize, and centrifuge to form a pellet.
Resuspend the cell pellet in complete medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
Dilute the cell suspension to the desired seeding density (empirically determined for each cell line, typically 2,000-10,000 cells/well).
Seed 100 µL of the cell suspension into each well of a 96-well plate.
Leave wells on the plate edge filled with sterile PBS or media only to minimize edge effects.
Incubate the plate for 24 hours to allow cells to attach and resume growth.
Drug Preparation and Treatment:
Prepare a high-concentration stock solution of AZD4547 in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
On the day of treatment, prepare a serial dilution of AZD4547 in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM.
Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and low (<0.1%) to avoid solvent toxicity.
Remove the medium from the wells and add 100 µL of the medium containing the appropriate AZD4547 concentration or vehicle control (medium with DMSO).
Include "no-cell" control wells containing medium only for background subtraction.
Incubation:
Return the plate to the incubator and culture for a specified period, typically 72 hours, to allow for an anti-proliferative effect.[7]
Cell Viability Measurement (MTS Assay Example):
After the incubation period, add 20 µL of the MTS reagent to each well.
Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line.
Measure the absorbance at 490 nm using a microplate reader.
Data Analysis:
Subtract the average absorbance of the "no-cell" control wells from all other absorbance readings.
Calculate the percentage of cell viability for each AZD4547 concentration relative to the vehicle control (100% viability).
Formula: % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) x 100
Plot the percentage of cell viability against the log of the AZD4547 concentration.
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (e.g., GraphPad Prism) to calculate the IC50 value.
Caption: Experimental workflow for the cell proliferation assay.
Data Presentation: In Vitro Activity of AZD4547
The anti-proliferative activity of AZD4547 has been evaluated across a range of cancer cell lines with known FGFR alterations. The IC50 and GI50 values from several studies are summarized below.
*Note: AZD4547 also shows inhibitory activity against TRK kinases, explaining its effect in the KM12(Luc) cell line.[10]
Conclusion
AZD4547 is a potent inhibitor of the FGFR signaling pathway, effectively reducing cell proliferation in cancer models with aberrant FGFR activity. The provided protocol offers a standardized method for assessing the anti-proliferative effects of AZD4547 in vitro. Accurate determination of IC50 values is critical for preclinical evaluation and for understanding the compound's therapeutic potential in specific cancer contexts. These notes serve as a comprehensive guide for researchers investigating AZD4547 and its role in cancer therapy.
Application Notes and Protocols for Western Blot Analysis of Phosphorylated FGFR (p-FGFR) Following AZD4547 Treatment
Audience: Researchers, scientists, and drug development professionals. Introduction: AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, specifically targeting FG...
Author: BenchChem Technical Support Team. Date: December 2025
Audience: Researchers, scientists, and drug development professionals.
Introduction: AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2] The FGF/FGFR signaling pathway is crucial in various cellular processes, including proliferation and differentiation, and its dysregulation is implicated in several cancers.[1][3] AZD4547 exerts its therapeutic effect by inhibiting the autophosphorylation of FGFRs, which is a critical step in the activation of downstream signaling cascades such as the RAS/MAPK and PI3K/AKT pathways.[3][4][5][6] Western blotting is a fundamental technique to verify the on-target efficacy of AZD4547 by quantifying the reduction in FGFR phosphorylation (p-FGFR) in response to treatment. These application notes provide a comprehensive protocol for this analysis.
Mechanism of Action and Signaling Pathway
Upon binding of a Fibroblast Growth Factor (FGF) ligand, FGFRs dimerize, leading to the autophosphorylation of specific tyrosine residues in their kinase domains. This phosphorylation event creates docking sites for adaptor proteins like FRS2, which in turn activate downstream signaling pathways, including the MAPK (RAS-RAF-MEK-ERK) and PI3K-AKT cascades, promoting cell proliferation and survival.[3][6] AZD4547 functions as an ATP-competitive inhibitor, preventing this initial autophosphorylation and thereby blocking the entire downstream signaling cascade.[3]
Caption: FGFR signaling pathway and the inhibitory action of AZD4547.
Quantitative Data Summary
The efficacy of AZD4547 is determined by the dose-dependent reduction in p-FGFR levels. The following table summarizes representative quantitative data from Western blot analysis in a cancer cell line (e.g., OVCAR3 ovarian cancer cells) treated with varying concentrations of AZD4547 for 2 hours.[1] Data is presented as the normalized ratio of p-FGFR to total FGFR, relative to the untreated control.
AZD4547 Concentration (µM)
p-FGFR / Total FGFR Ratio (Normalized)
Percent Inhibition (%)
0 (Control)
1.00
0
1
0.65
35
3
0.30
70
5
0.15
85
10
0.05
95
Note: The values presented are illustrative and may vary depending on the cell line, experimental conditions, and specific FGFR isoform being analyzed.
Detailed Experimental Protocols
This section provides a step-by-step protocol for performing Western blot analysis to assess p-FGFR levels following AZD4547 treatment.
Caption: Experimental workflow for Western blot analysis of p-FGFR.
Cell Culture and Treatment
Culture the selected cancer cell line (e.g., those with known FGFR amplification or mutation) in its recommended complete medium until approximately 70-80% confluency.
Prepare stock solutions of AZD4547 in DMSO.
Treat the cells with the desired concentrations of AZD4547 (e.g., 0, 1, 3, 5, 10 µM) for a specified duration (e.g., 2-6 hours).[1][3] An untreated or DMSO-treated group should be included as a negative control.
Cell Lysis and Protein Extraction
Critical Note: To preserve the phosphorylation state of proteins, all steps must be performed on ice or at 4°C using ice-cold buffers.[7][8] Protease and phosphatase inhibitors are essential.[8][9][10]
After treatment, aspirate the cell culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[7][11][12]
Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease and phosphatase inhibitor cocktail directly to the culture dish.[7][9]
Scrape the adherent cells using a cell scraper and transfer the cell lysate into a pre-chilled microcentrifuge tube.[9][11][12]
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes to ensure complete lysis.[9][12]
Centrifuge the lysate at 14,000-16,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9][11]
Carefully collect the supernatant, which contains the total protein extract, and transfer it to a new pre-chilled tube.
Protein Quantification
Determine the protein concentration of each lysate using a standard protein assay, such as the Bicinchoninic Acid (BCA) assay, following the manufacturer's protocol.[9][12]
Based on the concentrations, calculate the volume of each lysate required to obtain equal amounts of protein for all samples (typically 20-40 µg per lane).[9][12]
SDS-PAGE and Protein Transfer
Prepare protein samples by adding Laemmli sample buffer (to a 1x final concentration) and boiling at 95-100°C for 5-10 minutes to denature the proteins.[11][12][13]
Load the denatured protein samples and a molecular weight marker into the wells of a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.[14][15]
Run the gel according to the manufacturer's recommendations to separate proteins based on molecular weight.
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[9][14]
Immunoblotting
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST)) for 1 hour at room temperature with gentle agitation.[9][12] Note: Avoid using milk as a blocking agent, as its casein content is a phosphoprotein and can cause high background.[8]
Primary Antibody Incubation: Dilute the primary antibody specific for phosphorylated FGFR (e.g., anti-p-FGFR Tyr653/654) in the blocking buffer. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[9]
Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.[9][12]
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.[9]
Washing: Repeat the washing step (as in 5.3) to remove unbound secondary antibody.[9][14]
Detection and Analysis
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.[9] Capture the chemiluminescent signal using a digital imaging system or X-ray film.[12]
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the bound antibodies using a mild stripping buffer and then re-probed.[9][16] After stripping, repeat the immunoblotting process (from step 5.1) using primary antibodies against total FGFR and a loading control protein (e.g., GAPDH or β-actin).[9]
Data Analysis: Quantify the band intensities for p-FGFR, total FGFR, and the loading control using densitometry software (e.g., ImageJ).[9][16] Calculate the ratio of p-FGFR to total FGFR (or the loading control) for each sample to normalize the data and accurately assess the dose-dependent inhibition by AZD4547.[9][16]
Preparation of AZD4547 Stock Solution for Cell Culture: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Introduction AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), specifically targeting FGFR1, 2, and 3.[1] These...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFRs), specifically targeting FGFR1, 2, and 3.[1] These receptor tyrosine kinases are implicated in various cellular processes, including proliferation, differentiation, and angiogenesis.[2] Dysregulation of the FGFR signaling pathway is a known driver in several cancers, making AZD4547 a valuable tool for oncology research and drug development.[1] This document provides detailed protocols for the preparation of AZD4547 stock solutions for use in cell culture experiments, ensuring accurate and reproducible results.
Physicochemical Properties and Solubility
Proper preparation of a stock solution begins with an understanding of the compound's physical and chemical properties.
Note: The use of fresh, high-quality DMSO is recommended as it is hygroscopic and absorbed moisture can reduce the solubility of AZD4547.[3]
Preparation of High-Concentration Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of AZD4547 in DMSO. This high-concentration stock is ideal for long-term storage and subsequent dilution to working concentrations.
Sonicator (optional, but recommended for higher concentrations)[4]
Calibrated analytical balance
Sterile pipette tips
Protocol:
Equilibrate AZD4547 to Room Temperature: Before opening, allow the vial of AZD4547 powder to equilibrate to room temperature for at least 30 minutes to prevent condensation of moisture.
Weigh AZD4547 Powder: Carefully weigh out the desired amount of AZD4547 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.636 mg of AZD4547 (Molecular Weight = 463.57).
Dissolve in DMSO: Add the appropriate volume of high-quality DMSO to the vial containing the AZD4547 powder. To continue the example, add 1 mL of DMSO to the 4.636 mg of powder.
Ensure Complete Dissolution: Tightly cap the vial and vortex thoroughly. If complete dissolution is not achieved, sonicate the solution in a water bath for 10-15 minutes.[5] Visually inspect the solution to ensure there are no visible particles.
Aliquot for Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials.[3]
Storage: Store the aliquoted stock solution at -20°C or -80°C for long-term stability.[4] Under these conditions, the stock solution in DMSO is stable for up to one year.[3]
Preparation of Working Solutions for Cell Culture
Working solutions are prepared by diluting the high-concentration stock solution in cell culture medium to the desired final concentration. It is crucial to maintain a low final concentration of DMSO (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Materials:
10 mM AZD4547 stock solution in DMSO
Sterile, pre-warmed complete cell culture medium
Sterile pipette tips and tubes
Protocol:
Thaw Stock Solution: Thaw a single aliquot of the 10 mM AZD4547 stock solution at room temperature.
Calculate Dilution: Determine the volume of stock solution needed to achieve the desired final concentration in your cell culture experiment. The formula C1V1 = C2V2 can be used, where:
C1 = Concentration of the stock solution (10 mM)
V1 = Volume of the stock solution to be added
C2 = Desired final concentration (e.g., 1 µM)
V2 = Final volume of the cell culture medium
Prepare Working Solution: Add the calculated volume of the AZD4547 stock solution to the pre-warmed complete cell culture medium. For example, to prepare 1 mL of a 1 µM working solution, add 0.1 µL of the 10 mM stock solution to 999.9 µL of cell culture medium. It is often practical to perform a serial dilution for accuracy with very small volumes.
Mix Thoroughly: Gently mix the working solution by pipetting up and down or by gentle inversion.
Treat Cells: Immediately add the working solution to your cell cultures.
Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium with the same final concentration of DMSO as the AZD4547-treated samples.
Experimental Workflow and Signaling Pathway
AZD4547 primarily inhibits the FGFR signaling pathway, which in turn affects downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately impacting cell proliferation, survival, and differentiation.[6]
Fig. 1: Experimental workflow for AZD4547 preparation and use.
Fig. 2: Simplified FGFR signaling pathway inhibited by AZD4547.
Summary of Recommended Concentrations and Storage
Solution Type
Solvent
Typical Concentration
Storage Temperature
Shelf Life
Powder
-
-
-20°C
≥ 3 years
Stock Solution
DMSO
10 mM - 200 mM
-20°C or -80°C
~1 year
Working Solution
Cell Culture Medium
30 nM - 10 µM
Use immediately
N/A
Note: The optimal working concentration of AZD4547 can vary depending on the cell line and experimental conditions. A dose-response experiment is recommended to determine the IC50 for your specific model.[3]
Conclusion
The accurate preparation of AZD4547 stock and working solutions is fundamental to achieving reliable and reproducible results in cell culture-based research. By following these detailed protocols, researchers can confidently prepare solutions for investigating the effects of FGFR inhibition in various biological systems. Adherence to proper storage and handling procedures will ensure the long-term stability and efficacy of this potent inhibitor.
Application Notes and Protocols for AZD4547 in Mouse Models of Lung Cancer
For Researchers, Scientists, and Drug Development Professionals Introduction AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases, specifically targeting FGFR1, 2,...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2] Deregulation of the FGFR signaling pathway, often through gene amplification or mutation, is a known driver in various cancers, including non-small cell lung cancer (NSCLC).[1] Preclinical studies using mouse models are crucial for evaluating the therapeutic potential of AZD4547. These application notes provide detailed information on the dosage, administration, and experimental protocols for using AZD4547 in mouse models of lung cancer, particularly those with FGFR1 amplification.
Quantitative Data Summary
The following tables summarize the dosages and effects of AZD4547 in various lung cancer mouse models as reported in preclinical studies.
Table 1: AZD4547 Dosage and Efficacy in Lung Cancer Xenograft Models
AZD4547 primarily targets the FGFR signaling pathway. Upon binding of fibroblast growth factors (FGFs), FGFRs dimerize and autophosphorylate, leading to the activation of downstream signaling cascades, principally the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways are critical for cell proliferation, survival, and angiogenesis. In lung cancers with FGFR1 amplification, this pathway is often constitutively active, driving tumor growth. AZD4547 inhibits the initial receptor tyrosine kinase activity, thereby blocking these downstream signals.
Caption: FGFR Signaling Pathway Inhibition by AZD4547.
Experimental Protocols
AZD4547 Formulation for In Vivo Studies
Objective: To prepare AZD4547 for oral administration to mice.
Materials:
AZD4547 (free base)
Polyoxyethylenesorbitan monooleate (Tween 80)
Deionized water
Sterile conical tubes
Vortex mixer
Sonicator (optional)
Protocol:
Weigh the required amount of AZD4547 free base.
Prepare a 1% (v/v) solution of Tween 80 in deionized water. For example, to make 10 mL of the vehicle, add 100 µL of Tween 80 to 9.9 mL of deionized water.
Add the weighed AZD4547 to the 1% Tween 80 solution to achieve the desired final concentration (e.g., for a 12.5 mg/kg dose in a 20g mouse with a 100 µL gavage volume, the concentration would be 2.5 mg/mL).
Vortex the solution vigorously until the AZD4547 is fully suspended. Gentle warming or brief sonication may be used to aid dissolution, but consult the manufacturer's stability data.
Prepare fresh on the day of dosing.
In Vivo Efficacy Study in Lung Cancer Xenograft Models
Objective: To evaluate the anti-tumor activity of AZD4547 in mouse models of lung cancer.
Materials:
Immunodeficient mice (e.g., nude mice), 8-10 weeks old
Lung cancer cells (e.g., NCI-H1581) or patient-derived tumor fragments
Matrigel (optional, for cell line xenografts)
Trocar (for patient-derived tumor xenografts)
Calipers
Animal balance
AZD4547 formulation (as prepared above)
Vehicle control (1% Tween 80 in deionized water)
Oral gavage needles
Protocol:
Tumor Implantation:
Cell Line Xenografts: Subcutaneously inject a suspension of lung cancer cells (e.g., 5 x 10^6 cells in 100 µL of a 1:1 mixture of media and Matrigel) into the flank of each mouse.
Patient-Derived Tumor Xenografts (PDTX): Implant fresh surgical tumor fragments (~15 mm³) subcutaneously using a trocar.[3]
Tumor Growth and Randomization:
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
Measure tumor dimensions with calipers and calculate tumor volume using the formula: (Length x Width²) / 2.
Randomize mice into treatment and control groups with comparable mean tumor volumes.
Drug Administration:
Administer AZD4547 or vehicle control to the respective groups via oral gavage once daily.[3] The volume is typically 100-200 µL per mouse.
Monitoring:
Measure tumor volume and body weight 2-3 times per week.
Monitor the general health of the animals daily.
Endpoint:
Continue treatment for a predetermined period (e.g., 2-3 weeks) or until tumors in the control group reach a specified size.[3]
Euthanize mice and excise tumors for further analysis (e.g., pharmacodynamics).
Pharmacodynamic Analysis
Objective: To confirm target engagement and modulation of FGFR signaling in vivo.
Materials:
Tumor-bearing mice treated with a single dose of AZD4547
Tools for tissue harvesting and processing
Reagents for Western blotting or immunohistochemistry (IHC)
Primary antibodies against p-FRS2, p-Erk, p-S6, Ki67, and cleaved caspase-3 (CC3)
Protocol:
Administer a single dose of AZD4547 (e.g., 12.5 mg/kg) to tumor-bearing mice.[3]
Euthanize mice and excise tumors at various time points post-dose (e.g., 0, 1, 2, 4, 8, 24, and 48 hours).[3]
Process a portion of the tumor for Western blot analysis and fix the remainder for IHC.
Western Blotting:
Prepare tumor lysates and perform Western blotting to assess the phosphorylation status of key downstream signaling proteins like FRS2 and Erk.[3]
Immunohistochemistry (IHC):
Perform IHC on tumor sections to evaluate markers of cell proliferation (Ki67), apoptosis (cleaved caspase-3), and signaling pathway activity (p-S6, p-Erk).[3]
Experimental Workflow
The following diagram illustrates a typical workflow for an in vivo efficacy study of AZD4547.
Caption: In Vivo Efficacy Study Workflow for AZD4547.
Application Notes and Protocols: Immunohistochemistry for FGFR1 Expression in AZD4547 Studies
Introduction Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when activated by FGF ligands, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentia...
Author: BenchChem Technical Support Team. Date: December 2025
Introduction
Fibroblast growth factor receptor 1 (FGFR1) is a receptor tyrosine kinase that, when activated by FGF ligands, triggers downstream signaling pathways crucial for cell proliferation, survival, and differentiation.[1][2][3] Aberrant FGFR1 signaling, often driven by gene amplification, is implicated in the pathogenesis of various cancers, making it a key therapeutic target.[4][5] AZD4547 is a potent and selective oral inhibitor of FGFR1, 2, and 3, which has been evaluated in numerous preclinical and clinical studies.[6][7][8] The efficacy of AZD4547 is often linked to the presence of FGFR aberrations in tumors.[9][10]
Immunohistochemistry (IHC) is a vital tool for assessing FGFR1 protein expression in tumor tissues. It serves as a complementary method to molecular assays like fluorescence in situ hybridization (FISH) for detecting gene amplification. These application notes provide a comprehensive overview of the FGFR1 signaling pathway, detailed protocols for FGFR1 IHC, scoring methodologies, and a summary of data from studies involving AZD4547, intended for researchers, scientists, and drug development professionals.
The FGFR1 Signaling Pathway and Mechanism of Action of AZD4547
FGFR1 signaling is initiated by the binding of an FGF ligand and a heparan sulfate (B86663) proteoglycan co-receptor, leading to receptor dimerization and autophosphorylation of tyrosine kinase domains.[2][4] This phosphorylation creates docking sites for adaptor proteins like FRS2, which in turn activate major downstream cascades, including the RAS-MAPK and PI3K-AKT pathways, promoting tumor growth and survival.[4][6][11]
AZD4547 exerts its anti-tumor effects by potently inhibiting the tyrosine kinase activity of FGFR1-3.[6] This blockade prevents the phosphorylation of FGFR and its downstream signaling molecules, leading to cell cycle arrest and apoptosis in tumor cells that are dependent on this pathway.[6][11]
FGFR1 signaling pathway and inhibition by AZD4547.
Application Notes for FGFR1 Immunohistochemistry
IHC is a semi-quantitative method used to evaluate the expression level and subcellular localization of FGFR1 protein in formalin-fixed, paraffin-embedded (FFPE) tissues. This assessment is critical for correlating gene amplification status with protein overexpression and for potentially identifying tumors sensitive to FGFR inhibitors like AZD4547.
Key Considerations:
Antibody Selection: The specificity and sensitivity of the primary antibody are paramount. Several anti-FGFR1 antibodies have been validated for IHC, with varying performance.[5] It is crucial to use a well-characterized antibody, such as the rabbit monoclonal D8E4, which has shown a strong concordance between protein expression and gene amplification.[5]
Protocol Validation: Each laboratory should validate its IHC protocol to ensure consistency and reproducibility. This includes optimizing antigen retrieval conditions, antibody concentrations, and incubation times.
Controls: The use of appropriate controls is mandatory.
Positive Control: A cell line or tissue known to have high FGFR1 expression (e.g., an FGFR1-amplified cell line xenograft).[5]
Negative Control: A cell line or tissue with no FGFR1 expression (e.g., an FGFR1 knock-out cell line) and a "no primary antibody" control for each sample to check for non-specific background staining.[5]
Correlation with Molecular Data: Studies have shown inconsistent correlation between FGFR1 gene amplification (by FISH) and protein expression (by IHC).[5][7] While some studies find a strong positive correlation, others report protein overexpression in non-amplified cases or a lack of expression in amplified cases.[5][7] Therefore, a combined evaluation using both FISH and IHC is recommended for a more accurate assessment of FGFR1 status.[5][12]
Detailed Experimental Protocol for FGFR1 IHC
This protocol is a synthesized methodology based on published studies.[5][13]
Streptavidin-HRP or equivalent polymer-based detection system
Chromogen Substrate (e.g., DAB or AEC)
Hematoxylin counterstain
Mounting Medium
3.2 Experimental Workflow
General workflow for FGFR1 immunohistochemistry.
3.3 Staining Procedure
Deparaffinization and Rehydration: Immerse slides in xylene (2x, 5 min each), followed by a graded series of ethanol (100%, 95%, 70%; 2 min each), and finally rinse in deionized water.
Antigen Retrieval: Perform heat-induced epitope retrieval by immersing slides in pre-heated Citrate Buffer (pH 6.0) at 95-100°C for 20 minutes. Allow slides to cool to room temperature.
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer (e.g., PBS).
Protein Block: Apply a protein blocking solution and incubate for 20 minutes to prevent non-specific antibody binding.
Primary Antibody: Incubate sections with the primary anti-FGFR1 antibody at the optimized dilution overnight at 4°C.
Secondary Antibody: Rinse, then apply the biotinylated secondary antibody and incubate for 30 minutes at room temperature.
Detection: Rinse, then apply the streptavidin-HRP complex and incubate for 30 minutes. Apply the chromogen substrate (e.g., DAB) and monitor for color development.
Counterstaining: Rinse thoroughly and counterstain with hematoxylin.
Dehydration and Mounting: Dehydrate the sections through a graded ethanol series and xylene, then apply a permanent mounting medium and coverslip.
Scoring and Quantification of FGFR1 Expression
A standardized scoring system is essential for interpreting IHC results. Staining can be localized to the cell membrane, cytoplasm, or nucleus.[5][14] Several semi-quantitative methods are used.
Scoring Method
Description
Calculation Example
Reference
H-Score
A composite score based on the percentage of cells staining at different intensities (0=negative, 1+=weak, 2+=moderate, 3+=strong).
[1 x (% cells 1+) + 2 x (% cells 2+) + 3 x (% cells 3+)]. Range: 0-300.
Data from AZD4547 Studies Linking FGFR1 Expression to Response
The predictive value of FGFR1 IHC for AZD4547 response has been explored in multiple studies, with some showing a clear correlation, especially in preclinical models.
A key study using patient-derived tumor xenograft (PDTX) models of non-small cell lung cancer (NSCLC) demonstrated a strong correlation between FGFR1 amplification, high protein expression, and sensitivity to AZD4547.[10] Models with high FGFR1 gene copy number and a 3+ IHC score showed significant tumor stasis or regression.[10]
Table 1: Correlation of FGFR1 Status and AZD4547 Efficacy in NSCLC PDTX Models
(Data summarized from Shao et al., Clin Cancer Res, 2015[10])
PDTX Model ID
Histology
FGFR1 FISH Score (Ratio)
FGFR1 Gene Copy Number (GCN)
FGFR1 IHC Score (0-3+)
AZD4547 Antitumor Efficacy
LG1112
Squamous
6.4
12.8
3+
Regression
LG1087
Squamous
6.0
12.0
3+
Stasis
LG1168
Squamous
7.5
15.0
3+
Stasis
LG1330
Squamous
6.5
13.0
3+
Stasis
LG133
Squamous
4.0
8.0
1+
Partial TGI
LG1046
Squamous
1.0
2.0
0
No effect
LG1132
Adeno
1.0
2.0
0
No effect
TGI: Tumor Growth Inhibition
Conversely, a Phase I study in patients with advanced squamous cell lung cancers found a poor correlation between FGFR1 amplification by FISH and protein expression by IHC.[7] Similarly, the NCI-MATCH trial noted that responses to AZD4547 were more common in tumors with FGFR fusions or activating mutations rather than amplifications alone.[9][16] These clinical findings highlight the complexity of biomarker selection and suggest that high-level, clonal amplification resulting in robust protein expression may be required for sensitivity.[17]
Integrated Workflow for Biomarker Assessment
For clinical research and patient stratification, an integrated approach combining molecular and protein-based assays is recommended.
Integrated workflow for FGFR1 biomarker assessment.
The assessment of FGFR1 protein expression by immunohistochemistry is a critical component of translational research for FGFR-targeted therapies like AZD4547. While IHC provides invaluable information on protein levels and localization, its predictive power may be enhanced when interpreted in conjunction with molecular data on gene amplification. The use of validated antibodies, standardized protocols, and robust scoring systems is essential for generating reliable and reproducible data. Preclinical models suggest a strong link between high FGFR1 expression and AZD4547 sensitivity, though clinical data indicate a more complex relationship, underscoring the need for integrated biomarker strategies to effectively identify patients most likely to benefit from treatment.
Determining AZD4547 Sensitivity Using Colony Formation Assay: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals Application Notes The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro cell biology technique used to determine the abili...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The colony formation assay, also known as a clonogenic assay, is a fundamental in vitro cell biology technique used to determine the ability of a single cell to proliferate and form a colony.[1][2][3] This assay is a gold standard for assessing the long-term effects of cytotoxic agents, such as chemotherapeutic drugs, on cancer cells. By quantifying the survival and proliferative capacity of cells after treatment, researchers can effectively determine the sensitivity of a particular cancer cell line to a specific drug.
This document provides detailed protocols for utilizing the colony formation assay to evaluate the sensitivity of cancer cells to AZD4547, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs) 1, 2, and 3.[4][5] Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers, promoting tumorigenesis, tumor progression, and angiogenesis.[6][7] AZD4547 exerts its anti-tumor effects by inhibiting FGFR phosphorylation and downstream signaling pathways, including the RAS-MAPK and PI3K/AKT pathways, ultimately leading to decreased cell proliferation and increased apoptosis.[6][8][9][10]
The following protocols and data presentation guidelines are designed to assist researchers in obtaining robust and reproducible results for assessing AZD4547 sensitivity in their cancer cell models.
Data Presentation
Quantitative data from colony formation assays should be meticulously recorded and presented to allow for clear interpretation and comparison. The key parameters to be calculated are the Plating Efficiency (PE) and the Surviving Fraction (SF).
Plating Efficiency (PE): Represents the percentage of seeded cells that form colonies in the untreated control group.
Formula: PE = (Number of colonies counted / Number of cells seeded) x 100%
Surviving Fraction (SF): Represents the fraction of cells that survive treatment with AZD4547 compared to the untreated control.
Formula: SF = (Number of colonies counted after treatment) / (Number of cells seeded x (PE / 100))
The results should be summarized in a table format as exemplified below.
Table 1: Effect of AZD4547 on Colony Formation in [Cancer Cell Line Name]
AZD4547 Concentration (nM)
Number of Cells Seeded
Number of Colonies (Mean ± SD)
Plating Efficiency (PE) (%)
Surviving Fraction (SF)
0 (Control)
500
150 ± 12
30.0
1.00
10
500
105 ± 9
-
0.70
50
500
60 ± 7
-
0.40
100
1000
45 ± 5
-
0.15
200
1000
15 ± 3
-
0.05
Note: The number of cells seeded may need to be adjusted for higher drug concentrations to obtain a countable number of colonies.
Table 2: AZD4547 Sensitivity Profile in Various Cancer Cell Lines (Example Data)
Protocol 1: Colony Formation Assay for Adherent Cancer Cells
This protocol outlines the procedure for assessing the sensitivity of adherent cancer cells to AZD4547.
Materials:
Cancer cell line of interest
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
AZD4547 stock solution (in DMSO)
Phosphate Buffered Saline (PBS), sterile
Trypsin-EDTA solution
6-well tissue culture plates
Hemocytometer or automated cell counter
Trypan Blue solution
Fixation solution: 4% paraformaldehyde (PFA) or a mixture of methanol (B129727) and acetic acid (e.g., 3:1)
Staining solution: 0.1% to 0.5% Crystal Violet in methanol or ethanol
Incubator (37°C, 5% CO2)
Microscope
Procedure:
Cell Culture and Seeding:
Culture the cancer cells in complete medium until they reach approximately 80-90% confluency.
Wash the cells with PBS and detach them using Trypsin-EDTA.
Neutralize the trypsin with complete medium and prepare a single-cell suspension.
Determine the viable cell count using a hemocytometer and Trypan Blue exclusion.[14]
Seed the cells into 6-well plates at a predetermined density (e.g., 200-1000 cells/well). The optimal seeding density should be determined empirically for each cell line to yield 50-150 colonies in the control wells.
AZD4547 Treatment:
Allow the cells to adhere to the plate for 12-24 hours in the incubator.
Prepare serial dilutions of AZD4547 in complete medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.1%).
Remove the medium from the wells and replace it with the medium containing the desired concentrations of AZD4547. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).
Incubate the plates for the desired treatment duration (e.g., 7-14 days). The medium can be replaced with fresh drug-containing medium every 3-4 days if necessary.
Colony Fixation and Staining:
After the incubation period, when colonies in the control wells are visible to the naked eye (typically >50 cells per colony), remove the medium from all wells.
Gently wash the wells twice with PBS.
Add 1-2 mL of fixation solution to each well and incubate for 10-15 minutes at room temperature.
Remove the fixation solution and allow the plates to air dry completely.
Add 1-2 mL of Crystal Violet staining solution to each well and incubate for 10-30 minutes at room temperature.
Remove the staining solution and gently wash the plates with tap water until the background is clear.
Allow the plates to air dry.
Colony Counting and Analysis:
Count the number of colonies in each well. A colony is typically defined as a cluster of at least 50 cells. Counting can be done manually using a microscope or with automated colony counting software.
Calculate the Plating Efficiency (PE) and the Surviving Fraction (SF) for each treatment condition as described in the Data Presentation section.
Plot the Surviving Fraction as a function of AZD4547 concentration to generate a dose-response curve and determine the GI50 or IC50 value.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: AZD4547 inhibits the FGF/FGFR signaling pathway.
Experimental Workflow Diagram
Caption: Experimental workflow for the colony formation assay.
In Vitro Kinase Assay Protocol for AZD4547: A Comprehensive Guide for Researchers
Abstract AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, which are key drivers in various oncogenic signaling pathways. This document provides detailed applicatio...
Author: BenchChem Technical Support Team. Date: December 2025
Abstract
AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3, which are key drivers in various oncogenic signaling pathways. This document provides detailed application notes and protocols for conducting in vitro kinase assays to evaluate the inhibitory activity of AZD4547 against its target kinases. The protocols described herein are intended for researchers, scientists, and drug development professionals. This guide includes methodologies for two common assay formats: a fluorescence resonance energy transfer (FRET)-based assay and a luminescence-based ADP detection assay. Additionally, it presents the FGFR signaling pathway and a generalized experimental workflow in clear, diagrammatic formats.
Introduction
Fibroblast Growth Factor (FGF) signaling, mediated by its receptors (FGFRs), plays a crucial role in cell proliferation, differentiation, migration, and survival.[1] Dysregulation of the FGFR signaling pathway, through mechanisms such as gene amplification, activating mutations, or chromosomal translocations, is a known driver in various cancers.[2] AZD4547 is a selective ATP-competitive inhibitor of FGFR1, FGFR2, and FGFR3 tyrosine kinases.[3] In vitro kinase assays are essential for determining the potency and selectivity of inhibitors like AZD4547. These assays measure the transfer of a phosphate (B84403) group from ATP to a substrate by the kinase, and the inhibitory effect of a compound is quantified by a decrease in this activity.
Data Presentation: Biochemical Potency of AZD4547
The inhibitory activity of AZD4547 against the FGFR family and other related kinases is typically determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor. The following table summarizes the reported IC50 values for AZD4547 against various kinases in cell-free assays.
Kinase Target
IC50 (nM)
FGFR1
0.2
FGFR2
2.5
FGFR3
1.8
FGFR4
165
KDR (VEGFR2)
24
Table 1: Biochemical IC50 values of AZD4547 against FGFR family members and KDR in cell-free assays.[4][5]
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the biological context and the experimental procedures, the following diagrams illustrate the FGFR signaling pathway and a general workflow for an in vitro kinase assay.
FGFR Signaling Pathway and AZD4547 Mechanism of Action.
Experimental Workflow for an In Vitro Kinase Assay.
Experimental Protocols
Two common non-radioactive, high-throughput compatible in vitro kinase assay formats are detailed below. These can be adapted to measure the inhibitory activity of AZD4547 against FGFR1, FGFR2, and FGFR3.
Protocol 1: LanthaScreen® Eu Kinase Binding Assay (FRET-based)
This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer to the kinase. Inhibition of the kinase by AZD4547 prevents tracer binding, leading to a decrease in the FRET signal.
Materials:
Recombinant human FGFR1, FGFR2, or FGFR3 enzyme (with a tag, e.g., GST or His)
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
384-well white assay plates
Plate reader capable of time-resolved FRET (TR-FRET)
Procedure:
Compound Preparation: Prepare a serial dilution of AZD4547 in 100% DMSO. Further dilute this series in Kinase Buffer A to achieve the final desired concentrations. The final DMSO concentration in the assay should be ≤1%.
Reagent Preparation (3X final concentration):
AZD4547 Solution: Prepare a 3X stock of each AZD4547 dilution.
Kinase/Antibody Mixture: Prepare a 3X mixture of the FGFR enzyme and Eu-anti-Tag antibody in Kinase Buffer A.
Tracer Solution: Prepare a 3X stock of the Kinase Tracer in Kinase Buffer A.
Assay Assembly (15 µL final volume):
Add 5 µL of the AZD4547 solution or vehicle (DMSO in Kinase Buffer A) to the wells of the 384-well plate.
Add 5 µL of the Kinase/Antibody mixture to each well.
Add 5 µL of the Tracer solution to initiate the binding reaction.
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
Data Acquisition: Measure the TR-FRET signal on a compatible plate reader.
Data Analysis:
Calculate the FRET ratio (Acceptor Emission / Donor Emission).
Calculate the percent inhibition for each AZD4547 concentration relative to the vehicle control.
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity.
Materials:
Recombinant human FGFR1, FGFR2, or FGFR3 enzyme
Poly(Glu, Tyr) 4:1 peptide substrate
ATP
AZD4547
Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
ADP-Glo™ Kinase Assay Kit (Promega)
384-well white assay plates
Luminometer
Procedure:
Compound Preparation: Prepare a serial dilution of AZD4547 in 100% DMSO. Further dilute in Kinase Buffer to the desired concentrations. The final DMSO concentration should be ≤1%.
Reaction Setup (10 µL final volume):
Add 2.5 µL of AZD4547 or vehicle (DMSO) to the wells of a 384-well plate.[5]
Add 5 µL of a mixture containing the FGFR enzyme and the poly(Glu, Tyr) substrate in kinase buffer.[5]
Initiate the kinase reaction by adding 2.5 µL of ATP solution in kinase buffer. The final ATP concentration should be at or near the Km for each enzyme.[5]
Incubation: Incubate the plate at room temperature for 60 minutes.[5]
ADP Detection:
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[5]
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[5]
Incubate at room temperature for 30-60 minutes.[5]
Data Acquisition: Measure the luminescence using a plate reader.[5]
Data Analysis:
Calculate the percent inhibition for each AZD4547 concentration relative to the vehicle control.
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.[5]
Conclusion
The protocols and data presented in this document provide a comprehensive guide for the in vitro evaluation of AZD4547. The choice between the LanthaScreen® Eu Kinase Binding Assay and the ADP-Glo™ Kinase Assay will depend on the specific research question and available laboratory equipment. Both methods are robust and suitable for high-throughput screening and determination of inhibitor potency. Accurate determination of the IC50 value of AZD4547 against its target FGFRs is a critical step in understanding its mechanism of action and for the development of this and other targeted cancer therapies.
Application Notes and Protocols for Flow Cytometry-Based Cell Cycle Analysis Following AZD4547 Treatment
For Researchers, Scientists, and Drug Development Professionals Introduction AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1] The FGF/FGFR signaling pathway is...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFRs) 1, 2, and 3.[1] The FGF/FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway through gene amplification, mutations, or translocations is implicated in the development and progression of various cancers.[3] AZD4547 exerts its anti-tumor effects by blocking FGFR signaling, which can lead to the inhibition of downstream pathways such as the RAS-MAPK and PI3K-AKT pathways, ultimately resulting in cell cycle arrest and apoptosis.[4][5]
Flow cytometry with propidium (B1200493) iodide (PI) staining is a robust and widely used method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M).[6] This technique relies on the stoichiometric binding of PI to DNA, where the fluorescence intensity of the stained cells is directly proportional to their DNA content.[7] Consequently, cells in the G2/M phase (with a 4n DNA content) will exhibit twice the fluorescence intensity of cells in the G0/G1 phase (with a 2n DNA content), while cells in the S phase will have an intermediate fluorescence intensity.
These application notes provide a detailed protocol for utilizing flow cytometry to assess the effects of AZD4547 on the cell cycle of cancer cells.
AZD4547 Mechanism of Action and Effect on Cell Cycle
AZD4547 selectively inhibits the tyrosine kinase activity of FGFR1, FGFR2, and FGFR3, thereby blocking the phosphorylation of downstream signaling molecules.[1] This inhibition disrupts the signaling cascades that promote cell proliferation and survival. A key consequence of FGFR inhibition by AZD4547 is the induction of G1 phase cell cycle arrest in sensitive cancer cell lines.[8][9] This arrest prevents cells from progressing into the S phase, where DNA replication occurs, thus halting proliferation. In some cell types, prolonged treatment with AZD4547 can also lead to the induction of apoptosis.[10]
Signaling Pathway
Caption: FGFR signaling pathway and AZD4547's point of inhibition.
Experimental Protocols
Materials
Cancer cell line of interest (e.g., FGFR-dependent cell line)
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)
Propidium Iodide (PI) Staining Solution (containing RNase A)
50 µg/mL Propidium Iodide
100 µg/mL RNase A
0.1% (v/v) Triton X-100 in PBS
Flow cytometry tubes
Flow cytometer
Protocol for Cell Culture and AZD4547 Treatment
Cell Seeding: Seed cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period and prevent confluence.
Cell Adherence: Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
AZD4547 Preparation: Prepare serial dilutions of AZD4547 in complete cell culture medium from a concentrated stock solution. It is recommended to test a range of concentrations (e.g., 0.1 µM, 1 µM, 10 µM) to determine the optimal concentration for inducing cell cycle arrest in the chosen cell line. Include a vehicle control (DMSO) at the same final concentration as the highest AZD4547 concentration.
Treatment: Remove the existing medium and replace it with the medium containing the different concentrations of AZD4547 or the vehicle control.
Incubation: Incubate the treated cells for a predetermined time period to observe cell cycle effects. A typical incubation time is 24 to 48 hours.[11]
Protocol for Cell Staining with Propidium Iodide
Cell Harvesting:
Adherent cells: Aspirate the medium (collect floating cells if desired), wash with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a conical tube.
Suspension cells: Directly transfer the cell suspension to a conical tube.
Cell Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS. Repeat this washing step.
Fixation: Centrifuge the washed cells at 300 x g for 5 minutes and discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension. This is a critical step to prevent cell clumping.
Incubation for Fixation: Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at -20°C for several weeks.
Staining:
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.
Carefully decant the ethanol and wash the cell pellet twice with cold PBS.
Resuspend the cell pellet in 500 µL of PI staining solution.
Incubate the cells in the dark at room temperature for 15-30 minutes.[12]
Flow Cytometry Analysis
Instrument Setup: Set up the flow cytometer to measure the fluorescence of propidium iodide, typically using a 488 nm excitation laser and collecting the emission in the appropriate channel (e.g., FL2 or PE-Texas Red).
Data Acquisition: Analyze the stained cells on the flow cytometer. Collect data for at least 10,000-20,000 events per sample. Use a low flow rate to ensure accurate data collection.
Data Analysis: Use appropriate software to analyze the cell cycle distribution based on the DNA content histogram. Gate on single cells to exclude doublets and aggregates. The software will typically provide the percentage of cells in the G0/G1, S, and G2/M phases.
Experimental Workflow Diagram
Caption: Experimental workflow for cell cycle analysis with AZD4547.
Data Presentation
The quantitative data from the flow cytometry analysis should be summarized in a clear and structured table to facilitate comparison between different treatment groups.
Table 1: Effect of AZD4547 on Cell Cycle Distribution in a Hypothetical FGFR-Amplified Cancer Cell Line
Treatment Group
G0/G1 Phase (%)
S Phase (%)
G2/M Phase (%)
Vehicle Control (DMSO)
45.2 ± 2.1
35.8 ± 1.5
19.0 ± 1.2
AZD4547 (0.1 µM)
55.8 ± 2.5
28.1 ± 1.8
16.1 ± 1.0
AZD4547 (1 µM)
70.3 ± 3.0
15.5 ± 1.3
14.2 ± 0.9
AZD4547 (10 µM)
82.1 ± 3.5
8.7 ± 0.9
9.2 ± 0.7
Data are presented as mean ± standard deviation from three independent experiments.
Troubleshooting
Cell Clumping: Ensure dropwise addition of cold ethanol while vortexing during the fixation step to minimize cell aggregation.
High CV in G1 Peak: Use a low flow rate during acquisition. Ensure proper cell handling and avoid harsh vortexing.
RNase Treatment Ineffective: Ensure the RNase A solution is active and used at the correct concentration. Incubate for a sufficient amount of time.
No Effect of AZD4547: The chosen cell line may not be dependent on FGFR signaling for proliferation. Confirm FGFR expression and activation in the cell line. The concentrations or incubation times may need to be optimized.
Conclusion
This application note provides a comprehensive guide for researchers to effectively utilize flow cytometry for the analysis of cell cycle alterations induced by the FGFR inhibitor AZD4547. By following the detailed protocols and considering the provided troubleshooting tips, scientists can obtain reliable and reproducible data to further understand the mechanism of action of AZD4547 and its potential as an anti-cancer therapeutic.
Application Notes and Protocols for Assessing AZD4547 Efficacy In Vivo Using Pharmacodynamic Markers
For Researchers, Scientists, and Drug Development Professionals Introduction AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signali...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptors (FGFR) 1, 2, and 3. Dysregulation of the FGF/FGFR signaling pathway is implicated in the pathogenesis of various cancers, making it a key target for anti-cancer therapies. AZD4547 has demonstrated anti-tumor activity in preclinical models with deregulated FGFR signaling. These application notes provide detailed protocols for assessing the in vivo efficacy of AZD4547 by monitoring key pharmacodynamic (PD) markers.
Pharmacodynamic markers are crucial for understanding the mechanism of action of a drug and for confirming target engagement in preclinical and clinical studies. For AZD4547, these markers include the phosphorylation status of key proteins in the FGFR signaling cascade and the expression of downstream target genes. This document outlines methodologies for Western blotting, immunohistochemistry (IHC), and quantitative real-time PCR (qRT-PCR) to measure these markers in tumor xenograft models.
Signaling Pathway and Mechanism of Action
FGF binding to its receptor (FGFR) induces receptor dimerization and autophosphorylation of tyrosine residues in the kinase domain. This activates downstream signaling pathways, primarily the RAS-MAPK and PI3K-AKT pathways, which regulate cell proliferation, survival, and migration. AZD4547 is an ATP-competitive inhibitor that binds to the kinase domain of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation of downstream signaling.
Key pharmacodynamic markers for AZD4547 activity include:
p-FGFR: Phosphorylated FGFR, the direct target of AZD4547.
p-FRS2: Phosphorylated FGFR substrate 2, a key adaptor protein that links FGFR to downstream signaling.
p-ERK1/2: Phosphorylated extracellular signal-regulated kinase 1/2, a downstream effector in the MAPK pathway.
p-AKT: Phosphorylated protein kinase B, a key component of the PI3K-AKT pathway.
Transcriptional Markers: Genes such as DUSP6, ETV5, YPEL2, and EGR1 are downstream targets of the FGFR pathway, and their expression levels can serve as robust PD markers.
Caption: FGF/FGFR signaling pathway and the mechanism of action of AZD4547.
Data Presentation: Quantitative Analysis of AZD4547 Efficacy
The following tables summarize quantitative data from preclinical studies on AZD4547, demonstrating its potency and the correlation between pharmacodynamic marker modulation and anti-tumor efficacy.
Table 1: In Vitro Potency of AZD4547
Cell Line
FGFR Aberration
IC50 (nM)
Reference
KG1a
FGFR1 Mutation
18 - 281
Sum52-PE
FGFR Deregulated
18 - 281
KMS11
FGFR3 Fusion/Mutation
18 - 281
SNU-16
FGFR2 Amplification
<50
NCI-H1581
FGFR1 Amplification
3 - 111
DMS114
FGFR1 Amplification
3 - 111
Table 2: In Vivo Efficacy of AZD4547 in Xenograft Models
Xenograft Model
FGFR Aberration
AZD4547 Dose (mg/kg, oral)
Tumor Growth Inhibition (%)
Reference
NCI-H1581
FGFR1 Amplification
12.5 (daily)
Regression
L123
FGFR1 Amplification
12.5 or 25 (daily)
199 (Regression)
LC026
FGFR1 Amplification
12.5 or 25 (daily)
134 (Regression)
LC038
FGFR1 Amplification
12.5 or 25 (daily)
94 (Stasis)
NCI-H716
High FGFR1/2 Expression
Not Specified
Significant Inhibition
Endometriosis Mouse Model
Not Applicable
25 (daily)
Significant Lesion Growth Reduction
Experimental Protocols
Detailed methodologies for key experiments to assess pharmacodynamic markers are provided below.
In Vivo Pharmacodynamic Study in Tumor Xenograft Models
This protocol describes the general workflow for an in vivo study to evaluate the effect of AZD4547 on pharmacodynamic markers in tumor-bearing mice.
Caption: Experimental workflow for in vivo pharmacodynamic studies.
Materials:
Immunocompromised mice (e.g., nude mice)
Tumor cells with known FGFR status
AZD4547
Vehicle (e.g., 1% Tween 80 in deionized water)
Calipers
Surgical tools for tissue harvesting
Tubes for blood and tissue collection
Procedure:
Tumor Implantation: Subcutaneously implant tumor cells into the flank of immunocompromised mice.
Tumor Growth Monitoring: Monitor tumor growth using calipers.
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.
Drug Administration: Administer AZD4547 orally at the desired dose and schedule (e.g., once daily). The control group receives the vehicle.
Monitoring: Measure tumor volume and body weight regularly (e.g., twice weekly).
Tissue Collection: At specified time points after the last dose, euthanize the mice and collect tumor tissue and blood samples. For phosphoprotein analysis, it is critical to process tissues quickly to prevent dephosphorylation.
Sample Processing: A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot and qRT-PCR analysis, while another portion can be fixed in formalin for IHC.
Western Blot Analysis for Phosphorylated Proteins
This protocol details the detection of p-FGFR, p-FRS2, p-ERK, and p-AKT in tumor lysates.
Materials:
Tumor tissue
RIPA lysis buffer with protease and phosphatase inhibitors
Protein assay kit (e.g., BCA)
SDS-PAGE gels
PVDF membrane
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
Primary antibodies (anti-p-FGFR, anti-p-FRS2, anti-p-ERK, anti-p-AKT, and corresponding total protein antibodies)
HRP-conjugated secondary antibody
ECL substrate
Imaging system
Procedure:
Protein Extraction: Homogenize snap-frozen tumor tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
Protein Quantification: Determine the protein concentration of the lysates.
SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-FGFR, diluted according to the manufacturer's recommendation) overnight at 4°C.
Washing: Wash the membrane three times with TBST.
Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection: Detect the protein bands using an ECL substrate and an imaging system.
Stripping and Re-probing: Strip the membrane and re-probe with antibodies against the total protein and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Immunohistochemistry (IHC) for p-ERK
This protocol describes the detection of p-ERK in formalin-fixed, paraffin-embedded (FFPE) tumor sections.
Materials:
FFPE tumor sections on slides
Xylene and graded alcohols for deparaffinization and rehydration
Deparaffinization and Rehydration: Deparaffinize the tissue sections in xylene and rehydrate through a series of graded alcohol washes.
Antigen Retrieval: Perform heat-induced epitope retrieval using an appropriate antigen retrieval solution.
Peroxidase Blocking: Incubate sections with 3% hydrogen peroxide to block endogenous peroxidase activity.
Blocking: Apply blocking solution for 1 hour at room temperature.
Primary Antibody Incubation: Incubate with the anti-p-ERK primary antibody overnight at 4°C.
Secondary Antibody Incubation: Apply the HRP-conjugated secondary antibody.
Detection: Add the DAB substrate to visualize the antibody binding (brown precipitate).
Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.
Dehydration and Mounting: Dehydrate the sections and mount with a coverslip.
Analysis: Analyze the slides under a microscope. The intensity and percentage of p-ERK positive cells can be semi-quantitatively assessed using methods like the H-score.
Quantitative Real-Time PCR (qRT-PCR) for Transcriptional Markers
This protocol details the measurement of DUSP6 and ETV5 mRNA levels in tumor tissue.
Materials:
Tumor tissue
RNA extraction kit
cDNA synthesis kit
SYBR Green or TaqMan master mix
Primers for DUSP6, ETV5, and a housekeeping gene (e.g., GAPDH or ACTB)
Real-time PCR instrument
Procedure:
RNA Extraction: Extract total RNA from snap-frozen tumor tissue using a commercial kit.
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA.
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
qRT-PCR: Perform real-time PCR using specific primers for the target genes and a housekeeping gene for normalization.
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression between the AZD4547-treated and vehicle-treated groups.
Logical Relationship of Markers to Efficacy
The modulation of these pharmacodynamic markers is logically linked to the anti-tumor efficacy of AZD4547. A significant decrease in the phosphorylation of FGFR and its downstream effectors, coupled with a corresponding change in the expression of target genes, indicates successful target engagement and pathway inhibition, which is expected to translate into tumor growth inhibition or regression.
Technical Notes & Optimization
Troubleshooting
AZD4547 Technical Support Center: Troubleshooting Aqueous Solubility Issues
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the solubility challenges of AZD4547 in aqueous solutions. The information is presented in a...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing the solubility challenges of AZD4547 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of AZD4547?
A1: AZD4547 is a hydrophobic molecule with limited solubility in aqueous solutions.[1] It is sparingly soluble in aqueous buffers.[1] However, it is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethyl formamide (B127407) (DMF).[1]
Q2: I'm observing precipitation when I dilute my DMSO stock of AZD4547 into my aqueous cell culture media or buffer. What is happening?
A2: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[2] When the DMSO stock is introduced to an aqueous environment, the AZD4547's solubility dramatically decreases, causing it to precipitate out of the solution.[2]
Q3: How can I prepare AZD4547 for in vitro cell-based assays?
A3: For in vitro studies, it is recommended to first prepare a high-concentration stock solution in an organic solvent like DMSO.[1][3] This stock solution can then be serially diluted in the relevant assay media to the desired final concentration.[3] It is crucial to ensure thorough mixing during dilution to minimize precipitation.
Q4: What is a recommended starting protocol for solubilizing AZD4547 in an aqueous buffer?
A4: To achieve maximum solubility in aqueous buffers, first dissolve AZD4547 in DMSO to create a stock solution.[1] This stock can then be diluted with the aqueous buffer of your choice. For example, a 1:1 solution of DMSO:PBS (pH 7.2) can achieve a solubility of approximately 0.5 mg/mL.[1] It is not recommended to store the aqueous solution for more than one day.[1]
Q5: Are there any general tips for increasing the concentration of AZD4547 in my stock solution?
A5: To achieve a higher concentration in your DMSO stock, you can gently warm the solution at 37°C for 10 minutes and/or sonicate it for a short period.[4]
Troubleshooting Guide
Issue 1: Precipitation of AZD4547 in Aqueous Solution
Problem: My AZD4547 precipitates out of solution when I dilute my DMSO stock into my aqueous buffer or media.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for AZD4547 precipitation.
Solutions:
Lower the Final Concentration: If your experimental design permits, using a lower final concentration of AZD4547 may prevent it from exceeding its solubility limit in the aqueous solution.[2]
Optimize the Dilution Method: Instead of adding the aqueous solution to your DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous solution. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
Use a Surfactant: For in vivo formulations, the use of a biocompatible surfactant like Tween 80 can help to maintain the solubility of AZD4547.[3] For in vitro assays, ensure the chosen surfactant is compatible with your cell line and does not interfere with the assay.
Adjust the pH: The solubility of many kinase inhibitors can be pH-dependent.[2] You can try adjusting the pH of your aqueous buffer to see if it improves the solubility of AZD4547.
Issue 2: Inconsistent Results or Poor Bioavailability in Animal Studies
Problem: I am observing high variability in my in vivo experimental results, or the compound appears to have low bioavailability.
Potential Cause: This could be due to poor solubility and precipitation of AZD4547 in the gastrointestinal tract, leading to inconsistent absorption.
Solutions:
Optimize Vehicle Formulation: A multi-component vehicle is often necessary for administering poorly soluble compounds. A common formulation for AZD4547 for oral gavage in animal studies is a 1% (v/v) solution of Tween 80 in deionized water.[3] Another suggested formulation involves a mixture of DMSO, PEG300, Tween 80, and ddH₂O.[5]
Advanced Formulation Strategies: For more challenging solubility issues, consider advanced formulation techniques such as:
Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve oral absorption.[2]
Cyclodextrin Complexation: Cyclodextrins can encapsulate hydrophobic molecules, increasing their water solubility.[2]
Nanoparticle Formulations: Reducing the particle size increases the surface area for dissolution.[2]
Amorphous Solid Dispersions: Converting the crystalline form to a more soluble amorphous state can improve dissolution.[6]
Protocol 1: Preparation of AZD4547 Stock Solution in DMSO
Weighing: Accurately weigh the desired amount of AZD4547 powder in a sterile microcentrifuge tube or vial.
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM, 20 mM).
Dissolution: Vortex or sonicate the solution until the AZD4547 is completely dissolved, resulting in a clear solution. For higher concentrations, gentle warming at 37°C for 10 minutes may be necessary.[4]
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[5]
Protocol 2: Preparation of AZD4547 Formulation for In Vivo Oral Administration
This protocol is adapted from a commonly used vehicle for poorly soluble compounds.
Initial Dissolution: Dissolve the required amount of AZD4547 in DMSO to create a concentrated stock solution.
Co-solvent Addition: In a separate sterile tube, add the required volume of PEG300.
Mixing: While vortexing the PEG300, slowly add the AZD4547/DMSO stock solution.
Surfactant Addition: Add Tween 80 to the mixture and vortex until the solution is clear.
Final Dilution: Slowly add sterile saline (0.9% NaCl) or ddH₂O dropwise while vortexing to reach the final desired volume and concentration. The mixed solution should be used immediately for optimal results.[5]
Signaling Pathway
AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of tyrosine kinases, specifically targeting FGFR1, 2, and 3.[8] Aberrant FGFR signaling is implicated in various cancers, promoting cell proliferation, survival, and angiogenesis.[9] AZD4547 inhibits the phosphorylation of FGFR and downstream signaling components.[5][9]
Optimizing AZD4547 concentration for IC50 determination
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AZD4547 for IC50 determin...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of AZD4547 for IC50 determination experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD4547?
A1: AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1][2][3] It functions by competing with ATP to bind to the kinase domain of these receptors, thereby inhibiting their autophosphorylation and the activation of downstream signaling pathways.[4] Key signaling cascades affected include the Ras/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation, survival, migration, and angiogenesis.[5][6]
Q2: Which cell lines are sensitive to AZD4547?
A2: Cell lines with genetic alterations that lead to the aberrant activation of FGFR signaling are generally more sensitive to AZD4547. This includes cells with FGFR amplifications, fusions, or activating mutations.[2] Sensitivity has been observed in various cancer types, including breast, gastric, bladder, and lung cancers, as well as neuroblastoma and rhabdomyosarcoma.[2][4][5] For a comprehensive list of cell lines and their corresponding IC50 values, please refer to the "Data Presentation" section.
Q3: What is a typical starting concentration range for IC50 determination with AZD4547?
A3: Based on published data, a sensible starting concentration range for most sensitive cell lines would be from 0.001 µM to 10 µM.[7] For highly sensitive lines, the IC50 can be in the low nanomolar range (e.g., 0.2 nM for FGFR1 in cell-free assays).[1][3] It is recommended to perform a wide dose-response curve initially to narrow down the effective concentration range for your specific cell line.
Q4: How should I prepare and store AZD4547?
A4: AZD4547 is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[3] For experiments, this stock solution should be further diluted in cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your assay does not exceed a level that affects cell viability (typically ≤ 0.5%). Stock solutions can be stored at -20°C for several months.[3] To aid dissolution, you can warm the tube at 37°C for 10 minutes and/or use an ultrasonic bath.[3]
Troubleshooting Guide
Issue
Possible Cause(s)
Recommended Solution(s)
High variability between replicate wells
- Inconsistent cell seeding- Pipetting errors during drug dilution or addition- Edge effects in the microplate
- Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and consider using a multi-channel pipette for additions.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.
No significant cell death observed even at high concentrations
- The cell line may be resistant to AZD4547 due to the absence of FGFR pathway activation.- Development of acquired resistance (e.g., gatekeeper mutations like V561M in FGFR1).[8]- Drug degradation or precipitation.
- Confirm the FGFR status of your cell line (amplification, fusion, or mutation).- Consider sequencing the FGFR kinase domain if acquired resistance is suspected.- Prepare fresh drug dilutions for each experiment and visually inspect for precipitates.
Steep drop-off in viability at one concentration
- Drug concentration range is too narrow or too high.- Potential drug precipitation at higher concentrations.
- Perform a broader dose-response curve with more data points.- Check the solubility of AZD4547 in your final assay medium.
IC50 value is significantly different from published data
- Differences in experimental conditions (e.g., cell density, serum concentration, incubation time).- Variation in cell line passage number or source.- Different assay method used to measure viability (e.g., MTT vs. CellTiter-Glo vs. direct cell counting).
- Standardize your protocol and ensure consistency across experiments.- Use low-passage cells from a reputable source.- Be aware that different viability assays measure different cellular parameters and can yield different IC50 values.
Data Presentation
Table 1: In Vitro Inhibitory Activity of AZD4547 against FGFR Kinases
Note: IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values can vary based on the assay and experimental conditions used.
Experimental Protocols
Protocol 1: IC50 Determination using a Cell Viability Assay (e.g., CCK-8)
Cell Seeding:
Harvest and count cells that are in the logarithmic growth phase.
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well).[9]
Incubate the plate for 24 hours to allow for cell attachment.
Drug Preparation and Treatment:
Prepare a 2X concentrated serial dilution of AZD4547 in culture medium from your DMSO stock. A typical starting range would be from 20 µM down to 2 nM.
Include a vehicle control (medium with the same final concentration of DMSO) and a background control (medium only).
Remove the medium from the cells and add 100 µL of the 2X drug dilutions to the appropriate wells.
Incubation:
Incubate the plate for a specified period, typically 48 to 72 hours, depending on the cell line's doubling time.[9][10]
Viability Assessment:
Add 10 µL of Cell Counting Kit-8 (CCK-8) reagent to each well.[9]
Incubate for 1-4 hours at 37°C.
Measure the absorbance at 450 nm using a microplate reader.[9]
Data Analysis:
Subtract the background absorbance from all readings.
Normalize the data to the vehicle control (set to 100% viability).
Plot the normalized viability against the log of the drug concentration.
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
Mandatory Visualization
Caption: Simplified FGF/FGFR signaling pathway and the inhibitory action of AZD4547.
Caption: Experimental workflow for determining the IC50 of AZD4547.
Technical Support Center: Overcoming AZD4547 Resistance in Cancer Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments wi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with the FGFR inhibitor, AZD4547.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for AZD4547 in cell culture experiments?
A recommended starting concentration for AZD4547 in cellular assays is between 30-100 nM[1]. However, the optimal concentration can vary significantly between cell lines. It is advisable to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. For sensitive cell lines, IC50 values can be in the low nanomolar range (e.g., 0.2 nM for FGFR1, 2.5 nM for FGFR2, and 1.8 nM for FGFR3 in enzymatic assays)[2][3].
Q2: My cells are showing reduced sensitivity to AZD4547 over time. What are the possible reasons?
Reduced sensitivity to AZD4547, a selective FGFR1-3 inhibitor, can arise from various acquired resistance mechanisms. The most common causes include:
On-target mutations: Development of secondary mutations in the FGFR kinase domain, such as the "gatekeeper" mutation (V561M in FGFR1 or V555M in FGFR3), can prevent effective drug binding[4].
Bypass signaling: Activation of alternative receptor tyrosine kinases (RTKs) like c-Met, EGFR, or HER3 can reactivate downstream signaling pathways, bypassing the FGFR blockade.
Downstream pathway alterations: Mutations or activation of components in the PI3K/Akt/mTOR or MAPK signaling cascades can lead to continued proliferation despite FGFR inhibition.
Epithelial-to-mesenchymal transition (EMT): A cellular process where epithelial cells acquire mesenchymal characteristics, which has been linked to drug resistance.
Q3: How can I determine if my resistant cell line has a gatekeeper mutation in FGFR?
To identify a gatekeeper mutation, you will need to sequence the FGFR gene in your resistant cell line. This can be achieved through:
Sanger sequencing: This method is suitable for targeting specific exons of the FGFR gene where gatekeeper mutations are known to occur.
Next-generation sequencing (NGS): Provides a more comprehensive analysis of the entire FGFR gene and can identify novel mutations. Compare the sequencing results of your resistant cell line to the parental (sensitive) cell line to identify any acquired mutations.
Q4: What are some strategies to overcome AZD4547 resistance in my cell line?
The primary strategy to overcome AZD4547 resistance is through combination therapy. Based on the underlying resistance mechanism, consider the following combinations:
For bypass signaling (e.g., c-Met activation): Combine AZD4547 with a c-Met inhibitor (e.g., SU11274)[5].
For downstream pathway activation (PI3K/Akt/mTOR): A combination with a PI3K inhibitor (e.g., BEZ235 or BYL719) or an mTOR inhibitor can be effective[6].
For STAT3 activation: Co-administration of a STAT3 inhibitor has shown to increase the efficacy of AZD4547[7].
Q5: Are there any known off-target effects of AZD4547 that I should be aware of?
AZD4547 is a selective inhibitor of FGFR1, 2, and 3. However, it can inhibit other kinases at higher concentrations. For instance, it has been shown to inhibit VEGFR2 (KDR) with an IC50 of 24 nM and FGFR4 with an IC50 of 165 nM[2][8]. It is crucial to use the lowest effective concentration to minimize off-target effects.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
Possible Cause: Inconsistent cell seeding, mycoplasma contamination, or reagent variability.
Troubleshooting Steps:
Ensure consistent cell seeding: Use a cell counter to ensure the same number of cells are seeded in each well.
Test for mycoplasma: Regularly test your cell cultures for mycoplasma contamination, as it can significantly affect cell health and drug response.
Use low-passage cells: Work with cell lines at a low passage number to minimize genetic drift and ensure consistent experimental outcomes.
Standardize reagent preparation: Prepare fresh media and drug dilutions for each experiment to avoid degradation.
Problem 2: No inhibition of downstream signaling (p-ERK, p-Akt) observed by Western blot after AZD4547 treatment.
Possible Cause: The cell line may have a primary resistance mechanism, the drug may not be active, or there may be technical issues with the Western blot.
Troubleshooting Steps:
Confirm drug activity: Test the drug on a known sensitive cell line to ensure it is active.
Check for resistance mechanisms: Analyze the genomic profile of your cell line for pre-existing mutations in FGFR or downstream signaling pathways.
Optimize Western blot protocol:
Ensure complete protein transfer to the membrane.
Use appropriate blocking buffers (e.g., 5% BSA in TBST for phospho-proteins).
Use fresh primary and secondary antibodies at the recommended dilutions.
Include positive and negative controls for the phosphorylation event.
Problem 3: Difficulty in co-immunoprecipitating FGFR with its binding partners.
Possible Cause: Lysis buffer is too harsh, antibody is not suitable for immunoprecipitation, or the protein-protein interaction is transient.
Troubleshooting Steps:
Use a gentle lysis buffer: Employ a non-denaturing lysis buffer (e.g., containing NP-40 or Triton X-100) to preserve protein-protein interactions.
Select an appropriate antibody: Use an antibody that is validated for immunoprecipitation.
Pre-clear the lysate: Incubate the cell lysate with protein A/G beads before adding the primary antibody to reduce non-specific binding[9].
Optimize incubation times: Adjust the incubation times for the antibody and protein A/G beads to optimize the pull-down of the protein complex.
Quantitative Data Summary
Table 1: In Vitro IC50 Values of AZD4547 in Various Cancer Cell Lines
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Drug Treatment: Treat the cells with a serial dilution of AZD4547 (and/or a combination agent) for 72 hours. Include a vehicle control (e.g., DMSO).
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Formazan (B1609692) Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Phosphorylated Proteins (p-FGFR, p-Akt, p-ERK)
Cell Lysis: Treat cells with AZD4547 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, p-Akt, p-ERK, total FGFR, total Akt, and total ERK overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Co-Immunoprecipitation (Co-IP)
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease and phosphatase inhibitors.
Pre-clearing: Add Protein A/G beads to the cell lysate and incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add the primary antibody against the target protein and incubate overnight at 4°C.
Complex Capture: Add fresh Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complex.
Washing: Pellet the beads and wash them 3-5 times with ice-cold Co-IP lysis buffer.
Elution: Elute the bound proteins by boiling the beads in 1X SDS-PAGE sample buffer.
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the target protein and its expected binding partners.
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of AZD4547.
Caption: Overview of AZD4547 resistance mechanisms.
Caption: Experimental workflow for overcoming AZD4547 resistance.
Troubleshooting inconsistent AZD4547 western blot results
Technical Support Center: AZD4547 Western Blot Analysis This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AZD4547 in western blot experiments....
Author: BenchChem Technical Support Team. Date: December 2025
Technical Support Center: AZD4547 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using AZD4547 in western blot experiments. Inconsistent results can be a significant hurdle, and this resource aims to provide clear, actionable solutions to common problems.
Troubleshooting Inconsistent AZD4547 Western Blot Results
This guide addresses specific issues that can lead to variability in western blot outcomes when studying the effects of AZD4547, a potent inhibitor of FGFR1-3.[1]
Question: Why am I seeing no signal or a very weak signal for my phosphorylated target protein after AZD4547 treatment?
Answer:
Several factors can contribute to a weak or absent signal for your target phosphoprotein. Consider the following troubleshooting steps:
Insufficient Inhibition/Stimulation:
AZD4547 Concentration and Incubation Time: Ensure you are using an optimal concentration and incubation time for AZD4547 to achieve sufficient inhibition of FGFR signaling. This may require a dose-response and time-course experiment. AZD4547 has been shown to potently inhibit FGFR and MAPK phosphorylation in a dose-dependent manner.[1]
Ligand Stimulation: For some experimental setups, stimulation with an FGF ligand (e.g., bFGF) may be necessary to induce a detectable level of receptor phosphorylation before treatment with AZD4547.[2]
Low Abundance of Phosphorylated Protein:
The fraction of a phosphorylated protein can be very low compared to the total protein.[3] To enhance detection, you can:
Increase the amount of protein loaded onto the gel.[3][4]
Concentrate your sample by using a smaller volume of lysis buffer.[5]
Enrich your sample for the target protein using immunoprecipitation (IP).[6][7]
Suboptimal Antibody Performance:
Antibody Concentration: The primary antibody concentration may be too low. Try increasing the concentration or extending the incubation time (e.g., overnight at 4°C).[4][8]
Antibody Specificity and Validation: Verify that your phospho-specific antibody is validated for western blotting and specifically recognizes the phosphorylated form of your target.[5][9]
Technical Errors during the Western Blot Protocol:
Protein Transfer: Confirm successful protein transfer from the gel to the membrane using a reversible stain like Ponceau S.[7]
Inactive Detection Reagents: Ensure your ECL substrate and other detection reagents have not expired and are active.[4]
Question: I'm observing high background on my western blots, obscuring the specific bands. What could be the cause?
Answer:
High background can be caused by several factors related to blocking, antibody concentrations, and washing steps.
Inadequate Blocking:
Blocking Agent: When detecting phosphorylated proteins, avoid using non-fat milk as a blocking agent. Milk contains casein, a phosphoprotein that can be detected by anti-phospho antibodies, leading to high background.[3][6] Bovine serum albumin (BSA) or other protein-free blocking agents are recommended alternatives.[6][9]
Blocking Time and Temperature: Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C) to ensure complete saturation of non-specific binding sites on the membrane.[8][10]
Antibody Concentrations are Too High:
Excessive primary or secondary antibody concentrations can lead to non-specific binding. Perform a titration to determine the optimal antibody dilution.[11]
Insufficient Washing:
Increase the number and duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies.[7] Adding a mild detergent like Tween 20 to your wash buffer can also help.[5]
Question: My western blot shows multiple non-specific bands. How can I improve the specificity?
Answer:
The appearance of non-specific bands can be due to antibody cross-reactivity, protein degradation, or post-translational modifications.
Antibody Specificity:
Primary Antibody: Ensure your primary antibody is highly specific for the target protein. You may need to try a different antibody or validate the current one with a positive and negative control.[12]
Secondary Antibody: Run a control lane with only the secondary antibody to check for non-specific binding.[7]
Sample Preparation and Handling:
Protease and Phosphatase Inhibitors: Always include a cocktail of protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation and dephosphorylation.[5][9][13] Keep samples on ice at all times.[6][9][13]
Fresh Samples: Use freshly prepared lysates whenever possible, as protein degradation can occur during storage.[14][15]
Protein Isoforms or Modifications:
Some proteins have multiple isoforms or post-translational modifications (e.g., glycosylation) that can result in bands at different molecular weights.[14][15] Consult protein databases like UniProt to check for known isoforms or modifications of your target.[15]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AZD4547?
A1: AZD4547 is a selective inhibitor of the fibroblast growth factor receptors FGFR1, FGFR2, and FGFR3.[1] It works by blocking the intracellular tyrosine kinase domain of these receptors, thereby inhibiting downstream signaling pathways such as the RAS/MAPK and PI3K/AKT pathways.[16][17]
Q2: Which downstream targets should I probe for to confirm AZD4547 activity?
A2: To confirm the inhibitory effect of AZD4547, you should probe for the phosphorylated forms of key downstream signaling molecules. Effective targets include phosphorylated FGFR (p-FGFR), phosphorylated FRS2 (p-FRS2), phosphorylated PLCγ (p-PLCγ), phosphorylated ERK1/2 (p-ERK1/2), and phosphorylated AKT (p-AKT).[1][2]
Q3: What type of buffer is best for western blotting phosphorylated proteins?
A3: It is highly recommended to use Tris-buffered saline (TBS) based buffers (e.g., TBST) instead of phosphate-buffered saline (PBS). The phosphate (B84403) ions in PBS can interfere with the binding of some phospho-specific antibodies to their targets.[3][5][13]
Q4: Should I probe for the total protein in addition to the phosphorylated form?
A4: Yes, it is crucial to also probe for the total, non-phosphorylated form of your target protein.[6][9][13] This serves as a loading control and allows you to determine the extent of phosphorylation relative to the total amount of the protein present in your sample.
Quantitative Data Summary
Parameter
Recommendation
Rationale
Lysis Buffer Additives
Protease and Phosphatase Inhibitor Cocktails
Prevent protein degradation and dephosphorylation.[5][9][13]
Blocking Buffer
3-5% BSA in TBST
Avoids non-specific binding from phosphoproteins (casein) present in milk.[3][6][9]
Wash Buffer
Tris-Buffered Saline with 0.05-0.1% Tween 20 (TBST)
Tris-based buffers are preferred over PBS to avoid interference with phospho-specific antibodies.[3][5][13]
Primary Antibody Incubation
Overnight at 4°C or 1-3 hours at room temperature
Allows for optimal binding, especially for low-abundance proteins.[4][8]
Protein Loading
20-100 µg of total protein per lane
Higher amounts may be necessary for detecting low-abundance phosphoproteins.[15]
Key Experimental Protocols
1. Cell Lysis for Phosphoprotein Analysis
Wash cells with ice-cold PBS.
Lyse cells in ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
Incubate on ice for 30 minutes with periodic vortexing.
Centrifuge at 14,000 x g for 15 minutes at 4°C.
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. Western Blotting Protocol
Sample Preparation: Mix the protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
SDS-PAGE: Load 20-50 µg of protein per lane onto a polyacrylamide gel. Run the gel until the dye front reaches the bottom.
Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
Blocking: Block the membrane with 5% BSA in TBST for at least 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in 5% BSA in TBST) overnight at 4°C with gentle agitation.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in 5% BSA in TBST) for 1 hour at room temperature.
Washing: Wash the membrane three times for 10 minutes each with TBST.
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Visualizations
Caption: FGFR signaling pathway and the inhibitory action of AZD4547.
Caption: A general workflow for a western blot experiment.
Caption: Troubleshooting decision tree for inconsistent western blot results.
Technical Support Center: Acquired Resistance to AZD4547
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to AZD4547, a potent and selective inhibitor of Fibroblast Growth Fac...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering acquired resistance to AZD4547, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFRs).
Troubleshooting Guides
This section offers step-by-step guidance for identifying the underlying mechanisms of AZD4547 resistance in your experiments.
Issue 1: Cells have developed resistance to AZD4547, exhibiting a significant increase in the half-maximal inhibitory concentration (IC50).
Question: How can I determine the mechanism of acquired resistance to AZD4547 in my cell line?
Answer: Acquired resistance to AZD4547 typically arises from two primary mechanisms: the emergence of gatekeeper mutations in the FGFR gene or the activation of bypass signaling pathways. Here’s a systematic approach to investigate these possibilities:
Step 1: Sequence the FGFR Kinase Domain.
Rationale: The most common gatekeeper mutation conferring resistance to some FGFR inhibitors is the V561M mutation in FGFR1. While AZD4547 can still bind to the V561M mutant, this mutation leads to downstream signaling alterations that drive resistance.[1][2][3] Other mutations in the FGFR kinase domain have also been reported to confer resistance.
Action: Extract genomic DNA or RNA from your resistant cell line and perform Sanger sequencing or next-generation sequencing (NGS) of the FGFR kinase domain. Compare the sequence to that of the parental, sensitive cell line.
Step 2: Screen for Activation of Alternative Receptor Tyrosine Kinases (RTKs).
Rationale: Cancer cells can circumvent FGFR inhibition by activating other RTKs to maintain downstream signaling. A prevalent mechanism of resistance to AZD4547 is the amplification and activation of the MET receptor tyrosine kinase.[4][5][6] Activation of other RTKs such as EGFR, HER2/3, and Eph3B has also been implicated in resistance to FGFR inhibitors.
Action:
Phospho-RTK Array: Use a phospho-RTK array to simultaneously screen for the phosphorylation status of a wide range of RTKs in your resistant and parental cell lines. A significant increase in the phosphorylation of a particular RTK in the resistant line suggests its involvement in bypass signaling.
Immunoblotting: Based on the phospho-RTK array results or known common bypass pathways, perform western blots to confirm the increased phosphorylation and total protein levels of candidate RTKs (e.g., MET, EGFR, HER3/ErbB3).
Step 3: Analyze Downstream Signaling Pathways.
Rationale: Both gatekeeper mutations and bypass signaling converge on the reactivation of downstream pro-survival pathways. Key pathways to investigate are the PI3K/AKT/mTOR and JAK/STAT pathways. The FGFR1 V561M mutation, for instance, drives resistance through the activation of STAT3.[1][2][3][7] MET amplification can reactivate both the PI3K/AKT and MAPK pathways.[5][6]
Action: Perform western blots to assess the phosphorylation status of key proteins in these pathways, including AKT, S6 ribosomal protein, ERK1/2, and STAT3, in both parental and resistant cells, with and without AZD4547 treatment.
Rationale: The development of resistance to FGFR inhibitors, including AZD4547, is sometimes associated with a phenotypic switch to a more mesenchymal state.[2][7]
Action: Assess the expression of EMT markers by western blot or immunofluorescence. Look for downregulation of epithelial markers (e.g., E-cadherin) and upregulation of mesenchymal markers (e.g., Vimentin, N-cadherin).
Logical Workflow for Troubleshooting AZD4547 Resistance
Caption: A flowchart outlining the experimental steps to identify the mechanism of acquired resistance to AZD4547.
Quantitative Data Summary
The following tables summarize key quantitative data related to AZD4547 sensitivity and resistance from published studies.
Table 1: In Vitro Sensitivity of Cancer Cell Lines to AZD4547
Objective: To develop cell lines with acquired resistance to AZD4547 for mechanistic studies.
Principle: This protocol involves continuous exposure of a sensitive parental cell line to gradually increasing concentrations of AZD4547, selecting for and expanding the population of resistant cells.[9]
Methodology:
Determine Initial Dosing: Begin by treating the parental cell line with AZD4547 at a concentration equal to its IC20 (the concentration that inhibits 20% of cell growth).
Initial Exposure: Culture the cells in the presence of the IC20 of AZD4547. Monitor the cells closely. A significant portion of cells may undergo apoptosis.
Recovery and Expansion: Once the surviving cells repopulate the culture vessel to ~80% confluency, passage them and continue to culture them in the presence of the same concentration of AZD4547.
Dose Escalation: Once the cells are proliferating at a stable rate, increase the concentration of AZD4547 by 1.5- to 2-fold.[10]
Repeat Cycles: Repeat the cycle of exposure, recovery, and dose escalation over several months.
Confirmation of Resistance: Periodically, and upon establishing a cell line that can proliferate in a high concentration of AZD4547, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the new IC50 value. A significant increase in the IC50 compared to the parental line confirms the resistant phenotype.
Cryopreservation: Cryopreserve cells at various stages of resistance development.
2. Phospho-Receptor Tyrosine Kinase (RTK) Array
Objective: To identify the activation of alternative RTKs that may be driving bypass signaling and resistance to AZD4547.
Principle: This is a membrane-based antibody array where cell lysates are incubated with a membrane spotted with antibodies against various RTKs. Phosphorylated RTKs captured by their specific antibodies are then detected using a pan anti-phospho-tyrosine antibody conjugated to a detection enzyme (e.g., HRP).[11]
Methodology:
Cell Lysis: Grow parental and AZD4547-resistant cells to ~80-90% confluency. Lyse the cells using the lysis buffer provided with the array kit, supplemented with protease and phosphatase inhibitors. Determine the protein concentration of the lysates.
Array Blocking: Block the supplied nitrocellulose membranes with the provided blocking buffer for 1 hour at room temperature on a rocking platform.
Lysate Incubation: Dilute the cell lysates to the recommended concentration in array buffer and incubate each membrane with a diluted lysate overnight at 4°C on a rocking platform.
Washing: Wash the membranes multiple times with the provided wash buffer to remove unbound proteins.
Detection Antibody Incubation: Incubate the membranes with a diluted anti-phospho-tyrosine detection antibody (e.g., conjugated to HRP) for 2 hours at room temperature.
Secondary Reagent Incubation: After another series of washes, if using a biotinylated detection antibody, incubate with streptavidin-HRP.
Signal Detection: Add the chemiluminescent substrate and expose the membranes to X-ray film or a digital imager.
Analysis: Compare the signal intensities of the spots between the parental and resistant cell line arrays. A significant increase in a particular spot on the resistant array indicates hyperactivation of that RTK.
Experimental Workflow for Generating and Analyzing AZD4547 Resistant Cells
Caption: A workflow diagram illustrating the process of creating and characterizing AZD4547-resistant cell lines.
Signaling Pathway Diagrams
FGFR1 V561M Gatekeeper Mutation Signaling Pathway
Caption: Signaling pathway for FGFR1 V561M-mediated resistance to AZD4547, highlighting the central role of STAT3 activation.
MET Amplification Bypass Signaling Pathway
Caption: MET amplification as a bypass mechanism for AZD4547 resistance, leading to the reactivation of PI3K/AKT and MAPK signaling.
Frequently Asked Questions (FAQs)
Q1: My AZD4547-resistant cells do not have an FGFR1 V561M mutation. What is the next most likely mechanism?
A1: The next most likely mechanism is the activation of a bypass signaling pathway. We strongly recommend screening for the activation of other RTKs, with a particular focus on MET amplification and activation.[4][5][6] Performing a phospho-RTK array can provide a broad overview of potential bypass tracks.
Q2: Can AZD4547 overcome resistance caused by the FGFR1 V561M gatekeeper mutation?
A2: While in vitro binding assays show that AZD4547 can still bind to the V561M mutant of FGFR1 with nanomolar affinity, cells expressing this mutant exhibit significant resistance.[1][2] This resistance is not due to a loss of drug-target engagement but rather to the rewiring of downstream signaling, primarily through STAT3 activation. Therefore, AZD4547 alone is not effective in overcoming resistance mediated by the V561M mutation.
Q3: Is MET amplification the only bypass pathway for AZD4547 resistance?
A3: While MET amplification is a well-documented and common bypass pathway, other RTKs can also be involved. Studies on FGFR inhibitors have shown that activation of EGFR, HER2/ErbB2, and HER3/ErbB3 can also confer resistance.[7] The specific bypass mechanism can be cell-type dependent.
Q4: My resistant cells show increased phosphorylation of STAT3. What is the significance of this?
A4: Increased STAT3 phosphorylation is a key indicator of a common resistance mechanism to AZD4547, particularly in the context of the FGFR1 V561M mutation.[1][3][7] Activated STAT3 promotes the expression of genes involved in cell proliferation, survival, and epithelial-to-mesenchymal transition (EMT), thereby overcoming the effects of FGFR1 inhibition.
Q5: What are the therapeutic strategies to overcome acquired resistance to AZD4547?
A5: The strategy to overcome resistance depends on the underlying mechanism:
For MET-driven resistance: A combination therapy of AZD4547 with a MET inhibitor (e.g., crizotinib) has been shown to be effective in preclinical models.[5][6]
For V561M-driven resistance: Targeting the downstream effector STAT3 is a promising approach. Knockdown of STAT3 has been shown to re-sensitize V561M-expressing cells to AZD4547.[1][2][3]
For other bypass pathways: Combination with inhibitors of the identified activated RTK (e.g., EGFR inhibitors) may be a viable strategy.
Q6: How long does it typically take to generate a resistant cell line in vitro?
A6: The process of generating a stable, drug-resistant cell line is lengthy and can take several months of continuous culture with escalating drug concentrations.[10] The exact duration depends on the cell line, the starting drug concentration, and the dose escalation schedule.
AZD4547 V561M Gatekeeper Mutation Resistance Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered duri...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experiments investigating AZD4547 resistance due to the FGFR1 V561M gatekeeper mutation.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in the sensitivity of our cancer cell line to AZD4547. Could the V561M gatekeeper mutation in FGFR1 be the cause?
A1: A significant increase in the half-maximal inhibitory concentration (IC50) of AZD4547 is a strong indicator of acquired resistance. The V561M mutation in the gatekeeper residue of the FGFR1 kinase domain is a prevalent mechanism of resistance to AZD4547.[1] This mutation sterically hinders the binding of the inhibitor to the ATP-binding pocket while still permitting ATP binding.[1] However, it is important to note that while in vitro binding assays show a modest decrease in affinity, cell-based assays demonstrate a dramatic resistance, suggesting alternative mechanisms are also at play.[1]
Q2: What are the downstream signaling pathways affected by the FGFR1 V561M mutation that contribute to AZD4547 resistance?
A2: The primary downstream signaling pathway implicated in V561M-driven resistance to AZD4547 is the hyperactivation of Signal Transducer and Activator of Transcription 3 (STAT3).[1][2] Cells expressing the V561M mutation show increased phosphorylation of STAT3, which is required for their survival in the presence of AZD4547.[1][2] Additionally, the V561M mutation can bias cells towards a more mesenchymal phenotype through an epithelial-to-mesenchymal transition (EMT), leading to increased proliferation, migration, and invasion.[1]
Q3: We have confirmed the presence of the V561M mutation. What are our options to overcome this resistance in our experimental models?
A3: Since STAT3 activation is a key driver of resistance, a potential strategy is to use combination therapies. Studies have shown that the knockdown of STAT3 using shRNA can restore the sensitivity of cancer cells with the V561M mutation to AZD4547.[1][3] Therefore, combining AZD4547 with a STAT3 inhibitor could be an effective approach to overcome this resistance mechanism.
Troubleshooting Guides
Cell Viability Assays (e.g., MTT Assay)
Issue: Inconsistent or higher-than-expected IC50 values for AZD4547 in FGFR1 V561M mutant cell lines.
Possible Causes & Solutions:
Suboptimal Cell Seeding Density: Ensure a consistent and optimal number of cells are seeded. High cell density can lead to nutrient depletion and changes in cell proliferation, affecting drug response.
Incorrect Drug Concentration Range: The resistance conferred by the V561M mutation can be dramatic. Ensure your dose-response curve covers a wide range of AZD4547 concentrations, potentially up to 10 µM.[1]
Insufficient Incubation Time: The cytotoxic or cytostatic effects of AZD4547 may require a longer incubation period to become apparent in resistant cells. Consider extending the incubation time to 72 or 96 hours.
Edge Effects in Microplates: Evaporation from the outer wells of a 96-well plate can concentrate the drug and affect cell growth. Avoid using the outermost wells for experimental samples or fill them with sterile media or PBS.
Western Blot Analysis
Issue: Difficulty in detecting a clear difference in phosphorylated STAT3 (p-STAT3) levels between wild-type and V561M mutant cells upon AZD4547 treatment.
Possible Causes & Solutions:
Suboptimal Antibody Dilution: Titrate the primary antibodies for p-STAT3 (Tyr705) and total STAT3 to determine the optimal concentration for your cell lysates.
Inadequate Phosphatase Inhibition: Ensure that your lysis buffer is supplemented with fresh phosphatase inhibitors (e.g., sodium fluoride (B91410) and sodium orthovanadate) to preserve the phosphorylation status of your proteins.
Timing of Cell Lysis: The phosphorylation of signaling proteins can be transient. Perform a time-course experiment to identify the optimal time point for cell lysis after FGF2 stimulation to observe the maximal difference in p-STAT3 levels.[1]
Loading Controls: Use a reliable loading control (e.g., GAPDH or β-actin) to ensure equal protein loading between lanes. Normalize the p-STAT3 signal to the total STAT3 signal to account for any variations in total protein levels.
In Vitro Kinase Assays
Issue: Inconsistent kinase activity or inhibitor potency (IC50) of AZD4547 against FGFR1 V561M.
Possible Causes & Solutions:
ATP Concentration: The IC50 value of an ATP-competitive inhibitor like AZD4547 is dependent on the ATP concentration in the assay. Use an ATP concentration that is at or near the Km for FGFR1 to obtain an accurate assessment of inhibitor potency.
Enzyme and Substrate Concentrations: Ensure that the concentrations of the recombinant FGFR1 V561M enzyme and the substrate are in the linear range of the assay.
Compound Integrity: Verify the integrity and concentration of your AZD4547 stock solution. Improper storage or multiple freeze-thaw cycles can lead to degradation.
Assay Controls: Include appropriate controls, such as a known potent FGFR inhibitor as a positive control and a no-enzyme control to determine the background signal.
Cell Seeding: Plate 1,000-5,000 cells per well in a 96-well plate in full growth media.
Drug Treatment: After 24 hours, treat the cells with varying concentrations of AZD4547 (e.g., 2.5 nM to 10 µM).
Incubation: Incubate the cells for 2-4 days.
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan (B1609692) crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Plot cell viability against the log of AZD4547 concentration to determine the IC50 value.
Western Blot for FGFR and STAT3 Signaling
Cell Treatment and Lysis:
Serum starve cells for 12 hours.
Stimulate cells with 50 ng/mL FGF2 and 10 µM heparin for various time points (e.g., 0, 1, 5, 15 minutes).
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
SDS-PAGE and Transfer:
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
Transfer the separated proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies (e.g., anti-p-FGFR1, anti-FGFR1, anti-p-STAT3, anti-STAT3) overnight at 4°C.
Wash the membrane three times with TBST.
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Wash the membrane three times with TBST.
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vitro Kinase Assay for FGFR1 V561M
Reaction Setup: In a 96-well plate, combine recombinant human FGFR1 V561M enzyme, a suitable substrate (e.g., Poly(Glu, Tyr) 4:1), and varying concentrations of AZD4547 in a kinase assay buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).
Initiate Reaction: Start the kinase reaction by adding ATP (at a concentration near the Km for FGFR1).
Incubation: Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
Detection: Measure the kinase activity. This can be done using various methods:
Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of ³²P into the substrate.
Luminescence-Based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
Data Analysis: Calculate the percentage of inhibition for each AZD4547 concentration and determine the IC50 value.
Visualizations
Caption: AZD4547 resistance signaling pathway.
Caption: Experimental workflow for investigating resistance.
Technical Support Center: Investigating STAT3 Activation as a Bypass Mechanism to AZD4547
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of STAT3 activation in conferring...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the role of STAT3 activation in conferring resistance to the FGFR inhibitor, AZD4547.
Frequently Asked Questions (FAQs)
Q1: What is AZD4547 and what is its primary mechanism of action?
AZD4547 is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, specifically targeting FGFR1, 2, and 3.[1][2][3] It functions by blocking the intracellular tyrosine kinase domain of these receptors, thereby inhibiting downstream signaling pathways that are crucial for cell proliferation, survival, and angiogenesis in cancers with aberrant FGFR signaling.[2][4]
Q2: What is the role of STAT3 in cancer and drug resistance?
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in various cellular processes, including cell growth, survival, and differentiation.[5][6] In many cancers, STAT3 is constitutively activated, leading to the transcription of genes that promote tumor progression, metastasis, and resistance to therapies.[7][8][9] Activation of STAT3 has been identified as a common mechanism of acquired resistance to various targeted therapies, allowing cancer cells to bypass the effects of the drug.[8][10]
Q3: How does STAT3 activation lead to resistance to AZD4547?
Research has shown that cancer cells can develop resistance to AZD4547 by activating alternative signaling pathways that bypass the FGFR blockade. One of the key bypass mechanisms is the activation of the STAT3 signaling pathway.[11][12][13] This can occur through various mechanisms, including the acquisition of secondary mutations in FGFR, such as the V561M gatekeeper mutation in FGFR1, which leads to increased STAT3 activation.[11][14][15] Activated STAT3 can then drive the expression of genes that promote cell survival and proliferation, rendering the cells insensitive to FGFR inhibition by AZD4547.[11][16]
Troubleshooting Guides
Problem 1: My cells treated with AZD4547 are showing unexpected resistance, and I suspect STAT3 activation.
Initial Check:
Confirm Drug Potency: Ensure the AZD4547 compound is active and used at the correct concentration. Run a dose-response curve on a known sensitive cell line to verify its IC50.
Cell Line Authentication: Verify the identity of your cell line to rule out contamination or misidentification.
Troubleshooting Steps:
Assess STAT3 Activation: Perform a Western blot to check the phosphorylation status of STAT3 at Tyrosine 705 (p-STAT3 Y705). Compare the p-STAT3 levels in your resistant cells versus sensitive parental cells, both with and without AZD4547 treatment. An increase in p-STAT3 in the resistant cells would support the hypothesis.
Investigate Upstream Activators: If STAT3 is activated, investigate potential upstream kinases such as JAKs or Src family kinases. Western blotting for the phosphorylated forms of these kinases can provide insights.
Sequence FGFR: If you suspect a gatekeeper mutation, sequence the kinase domain of the relevant FGFR in your resistant cells to check for mutations like V561M in FGFR1.[11][14]
Combination Treatment: To functionally validate the role of STAT3, treat the resistant cells with a combination of AZD4547 and a STAT3 inhibitor (e.g., Stattic). A restoration of sensitivity to AZD4547 would confirm that STAT3 activation is a key bypass mechanism.[11][16]
Problem 2: I am having difficulty detecting phosphorylated STAT3 (p-STAT3) by Western blot.
Initial Check:
Antibody Validation: Ensure your primary antibody against p-STAT3 (Tyr705) is validated and working correctly. Use a positive control cell lysate known to have high p-STAT3 levels.
Protein Loading: Confirm equal protein loading across all lanes by checking the levels of a housekeeping protein like β-actin or GAPDH.
Troubleshooting Steps:
Optimize Lysis Buffer: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to prevent dephosphorylation of STAT3 during sample preparation.
Use Fresh Lysates: Prepare fresh cell lysates for each experiment, as p-STAT3 can be labile.
Antibody Incubation: Optimize the primary antibody concentration and incubation time. Consider incubating overnight at 4°C for weaker signals.
Stripping and Re-probing: When probing for total STAT3 and p-STAT3 on the same membrane, ensure the stripping procedure is complete to avoid signal carryover. It is often better to run parallel gels.[17]
Data Presentation
Table 1: In Vitro Efficacy of AZD4547 in FGFR-Dependent Cell Lines
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
Absorbance Measurement:
Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Co-Immunoprecipitation (Co-IP) for FGFR-STAT3 Interaction
Cell Lysis:
Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
Pre-clearing:
Incubate the lysate with Protein A/G agarose (B213101) beads for 1 hour at 4°C to reduce non-specific binding.
Centrifuge and collect the supernatant.
Immunoprecipitation:
Incubate the pre-cleared lysate with a primary antibody against FGFR or STAT3 overnight at 4°C.
Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C.
Washing:
Pellet the beads by centrifugation and wash them 3-4 times with Co-IP lysis buffer.
Elution and Analysis:
Elute the protein complexes from the beads by boiling in Laemmli buffer.
Analyze the eluted proteins by Western blotting using antibodies against the suspected interacting partners (e.g., probe for STAT3 after pulling down FGFR).[21][22][23]
Visualizations
Caption: STAT3 activation as a bypass mechanism to AZD4547.
Caption: Troubleshooting workflow for AZD4547 resistance.
Caption: Experimental workflow for Western blot analysis.
Technical Support Center: Minimizing Off-Target Effects of AZD4547 in Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of AZD...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of AZD4547 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of AZD4547?
AZD4547 is a potent and selective inhibitor of the Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3.[1] It functions as an ATP-competitive inhibitor, binding to the kinase domain of these receptors and preventing their autophosphorylation and the subsequent activation of downstream signaling pathways.[2] The primary downstream pathways affected include the Ras/MAPK and JAK/STAT pathways.[3][4]
Q2: What are the known primary off-target effects of AZD4547?
While AZD4547 is highly selective for FGFR1-3, it has been shown to inhibit other kinases, which can lead to off-target effects. The most well-characterized off-targets include:
VEGFR2 (KDR): AZD4547 exhibits inhibitory activity against the Vascular Endothelial Growth Factor Receptor 2.[5]
TRK family kinases (TRKA, TRKB, TRKC): AZD4547 can inhibit Tropomyosin Receptor Kinases A, B, and C.[6]
RIPK1: AZD4547 has been identified as a potent inhibitor of Receptor-Interacting Protein Kinase 1, which is involved in necroptosis.[7]
Src family kinases: Kinome profiling has suggested that AZD4547 can affect the activity of Src family kinase members.[8]
Q3: I am observing a phenotype that is inconsistent with FGFR inhibition. How can I determine if this is an off-target effect?
Observing an unexpected phenotype is a common challenge. Here are the recommended steps to investigate potential off-target effects:
Dose-Response Analysis: Perform a dose-response experiment. On-target effects should typically occur at lower concentrations of AZD4547, consistent with its IC50 for FGFRs. Off-target effects may only appear at higher concentrations.
Use a Structurally Unrelated FGFR Inhibitor: If the same phenotype is observed with a different, structurally unrelated FGFR inhibitor, it is more likely to be an on-target effect.
Rescue Experiment: A rescue experiment is a gold-standard method to confirm on-target activity. This involves overexpressing a drug-resistant mutant of the intended target (FGFR). If the phenotype is reversed, it is an on-target effect. If it persists, it is likely an off-target effect.
Kinome-Wide Profiling: To identify the specific off-target kinase(s), a kinome-wide selectivity profiling screen can be performed. This will provide a broad overview of the kinases inhibited by AZD4547 at a given concentration.
Q4: My cells are showing signs of toxicity at concentrations where I expect to see specific inhibition. What could be the cause and how can I mitigate it?
Toxicity can be a result of on-target or off-target effects. Here's how to troubleshoot:
Confirm On-Target Toxicity: In some cell lines, potent inhibition of a critical survival pathway like FGFR signaling can lead to cell death. Confirm that the toxicity correlates with the inhibition of downstream FGFR signaling (e.g., p-FRS2, p-ERK).
Investigate Off-Target Toxicity: If the toxicity does not correlate with on-target inhibition, it may be due to an off-target effect. For example, inhibition of other essential kinases could be inducing apoptosis or necrosis.
Mitigation Strategies:
Use the Lowest Effective Concentration: Titrate AZD4547 to the lowest concentration that effectively inhibits FGFR signaling to minimize off-target effects.
Optimize Treatment Duration: A shorter treatment duration may be sufficient to observe the desired on-target effect while minimizing long-term toxicity.
Select a Different Cell Line: If possible, use a cell line that is less sensitive to the off-target effects of AZD4547.
Q5: My cells are developing resistance to AZD4547 over time. What are the known resistance mechanisms?
Acquired resistance to AZD4547 can occur through several mechanisms:
Gatekeeper Mutations: Mutations in the FGFR kinase domain, such as the V561M gatekeeper mutation in FGFR1, can reduce the binding affinity of AZD4547.[9][10] However, in some cases, resistance can be driven by downstream signaling changes even if the binding affinity is not dramatically altered.[9][11]
Activation of Bypass Pathways: Upregulation of alternative signaling pathways can compensate for the inhibition of FGFR signaling. For example, activation of the STAT3 pathway has been implicated in resistance to AZD4547.[9][11]
Epithelial-to-Mesenchymal Transition (EMT): Chronic exposure to AZD4547 can induce EMT in some cancer cells, leading to a more resistant phenotype.[11]
Upregulation of other Receptor Tyrosine Kinases: Increased expression and activation of other receptor tyrosine kinases, such as MET, can bypass the FGFR blockade.[12]
Quantitative Data: Kinase Selectivity of AZD4547
The following table summarizes the inhibitory concentrations (IC50) of AZD4547 against its primary targets and known off-targets. This data is crucial for designing experiments with appropriate concentrations to maximize on-target effects while minimizing off-target activity.
Protocol 1: Rescue Experiment using CRISPR/Cas9 to Confirm On-Target Effects
Objective: To determine if the observed cellular phenotype upon AZD4547 treatment is a direct result of inhibiting the intended FGFR target.
Principle: A drug-resistant mutant of the target kinase is introduced into the cells. If the inhibitor's effect is on-target, the resistant mutant will "rescue" the cells from the inhibitor's effects.
Methodology:
Design and Synthesize a Drug-Resistant FGFR Mutant:
Identify a mutation in the ATP-binding pocket of the target FGFR (e.g., a gatekeeper mutation) that is known or predicted to confer resistance to AZD4547 without abolishing its kinase activity.
Synthesize a gRNA targeting the endogenous FGFR locus and a donor DNA template containing the resistance mutation.
CRISPR/Cas9-mediated Knock-in:
Co-transfect the cells with a Cas9-expressing plasmid, the gRNA, and the donor DNA template.
Select for successfully edited cells (e.g., using antibiotic resistance or FACS).
Isolate single-cell clones and verify the presence of the resistance mutation by sequencing.
Phenotypic Analysis:
Treat both the parental (wild-type FGFR) and the resistant mutant cell lines with a dose-range of AZD4547.
Assess the cellular phenotype of interest (e.g., cell viability, proliferation, migration).
Data Analysis:
Compare the dose-response curves of the parental and resistant cell lines. A significant rightward shift in the IC50 for the resistant cell line indicates that the observed phenotype is on-target.
Objective: To confirm that AZD4547 directly binds to its intended FGFR target in a cellular context.
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation. CETSA measures the amount of soluble protein remaining after heating cells at various temperatures.
Methodology:
Cell Treatment:
Treat cultured cells with AZD4547 at a desired concentration (e.g., 1 µM) and a vehicle control (DMSO) for a specified time (e.g., 1 hour).
Heat Treatment:
Aliquot the cell suspensions into PCR tubes.
Heat the aliquots across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler. Include an unheated control.
Cell Lysis and Fractionation:
Lyse the cells by freeze-thawing.
Separate the soluble fraction (containing non-denatured proteins) from the precipitated proteins by centrifugation.
Protein Detection:
Quantify the amount of soluble FGFR in the supernatant using Western blotting with an antibody specific for the target FGFR.
Data Analysis:
Generate a "melting curve" by plotting the percentage of soluble FGFR against the temperature for both the AZD4547-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of AZD4547 indicates direct target engagement.
Visualizations
Caption: FGFR signaling pathway and the point of inhibition by AZD4547.
Caption: Troubleshooting workflow for unexpected experimental results with AZD4547.
Caption: Logical workflow for investigating and validating a suspected off-target effect.
Technical Support Center: Troubleshooting Cell Line Contamination in AZD4547 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues in experiments involving the FGFR inhibitor, AZD4547, potentially arising from cell line...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering issues in experiments involving the FGFR inhibitor, AZD4547, potentially arising from cell line contamination. The information is presented in a question-and-answer format to address specific problems.
Guide 1: Frequently Asked Questions (FAQs)
Q1: What is cell line contamination and how can it affect my AZD4547 experiments?
A1: Cell line contamination refers to the presence of unintended cells or microorganisms in your culture. There are two primary types:
Microbial Contamination: This includes bacteria, fungi, yeast, and mycoplasma. Mycoplasma is particularly problematic as it is often not visible by standard microscopy and can alter cellular responses to drugs like AZD4547.[1]
Cross-Contamination: This occurs when a different cell line is unintentionally introduced into your culture.[2] Aggressive and fast-growing cell lines, such as HeLa, are common culprits and can quickly overtake the original cell line.[3]
Contamination can significantly impact your AZD4547 experiments by:
Altering Drug Sensitivity: The contaminating cells may have a different sensitivity to AZD4547, leading to inaccurate IC50 values.
Masking True Effects: If the contaminating cells are resistant to AZD4547, they can mask the cytotoxic or cytostatic effects on your target cells.
Introducing Biological Artifacts: Contaminants can alter signaling pathways, including those targeted by AZD4547, leading to misleading results.[1]
Q2: My cells are showing unexpected resistance to AZD4547. Could this be due to contamination?
A2: Yes, unexpected resistance is a common indicator of cell line contamination. If your authenticated cell line is known to be sensitive to AZD4547, a sudden shift in its dose-response curve may suggest that a resistant cell line has contaminated the culture. For example, if your target cells have an amplified FGFR gene, making them sensitive to AZD4547, contamination with cells lacking this amplification could lead to apparent resistance.
Q3: I've noticed changes in my cell morphology and growth rate. Should I be concerned about contamination?
A3: Significant changes in cell morphology or growth rate are classic signs of contamination. Mycoplasma, for instance, can cause subtle changes in cell appearance and reduce proliferation rates.[4] Cross-contamination with a faster-growing cell line will lead to a noticeable increase in the overall growth rate of the culture.
Q4: How can I confirm if my cell line is contaminated?
A4: The gold standard for detecting cross-contamination is Short Tandem Repeat (STR) profiling .[3] This technique generates a unique DNA fingerprint for your cell line that can be compared to reference databases. For mycoplasma detection, PCR-based assays are the most sensitive and reliable method.[4]
Guide 2: Troubleshooting Unexpected Results
This section provides a systematic approach to troubleshooting common issues encountered during AZD4547 experiments that may be linked to cell line contamination.
Issue 1: Inconsistent or Non-Reproducible AZD4547 Efficacy
Possible Cause:
Intermittent mycoplasma contamination.
Progressive takeover by a cross-contaminating cell line.
Troubleshooting Steps:
Quarantine the cell line: Immediately stop using the suspicious cell line to prevent further spread of potential contamination.
Test for mycoplasma: Use a PCR-based mycoplasma detection kit on a sample of your cell culture supernatant.
Perform cell line authentication: Submit a sample of your cells for STR profiling to confirm their identity.
Review aseptic techniques: Ensure proper aseptic technique is being followed in the laboratory to prevent future contamination.[2]
Issue 2: Altered FGFR Signaling Pathway Readouts
Possible Cause:
Cross-contamination with a cell line that has a different basal level of FGFR signaling.
Mycoplasma-induced alterations in cellular signaling.
Troubleshooting Steps:
Authenticate your cell line: Confirm the identity of your cells using STR profiling.
Check for mycoplasma: Mycoplasma has been shown to affect various signaling pathways.
Analyze baseline signaling: Compare the baseline phosphorylation levels of key FGFR pathway proteins (e.g., p-FGFR, p-FRS2, p-ERK) in your current cell stock to a previously validated, clean stock.
Data Presentation: Illustrative Impact of Contamination on AZD4547 Efficacy
The following tables present hypothetical but realistic data to illustrate how cell line contamination can alter the measured efficacy of AZD4547.
Table 1: Impact of HeLa Cross-Contamination on AZD4547 IC50
Cell Line Condition
Assumed FGFR2 Amplification
AZD4547 IC50 (nM)
Fold Change in IC50
Authenticated SNU-16
Yes
8
-
SNU-16 with 10% HeLa Contamination
Mixed Population
50
6.25
SNU-16 with 50% HeLa Contamination
Mixed Population
350
43.75
Pure HeLa
No
>10,000
>1250
This table illustrates how contamination of a sensitive cell line (SNU-16, FGFR2-amplified) with a resistant cell line (HeLa, no FGFR2 amplification) can dramatically increase the apparent IC50 of AZD4547.
Table 2: Impact of Mycoplasma Contamination on AZD4547 Efficacy
Cell Line
Mycoplasma Status
AZD4547 IC50 (nM)
Fold Change in IC50
NCI-H716
Negative
15
-
NCI-H716
Positive
60
4
This table illustrates how mycoplasma contamination can lead to an apparent increase in resistance to AZD4547, potentially due to the impact of the infection on cellular metabolism and signaling pathways.[4]
Experimental Protocols
Cell Line Authentication: Short Tandem Repeat (STR) Profiling
Sample Preparation: Resuspend at least 1 x 10^6 cells in 1 mL of phosphate-buffered saline (PBS).
DNA Extraction: Extract genomic DNA from the cell pellet using a commercial DNA extraction kit, following the manufacturer's instructions.
PCR Amplification: Amplify the STR loci using a commercially available STR profiling kit. These kits typically multiplex the amplification of multiple STR markers.
Capillary Electrophoresis: Separate the fluorescently labeled PCR products by capillary electrophoresis.
Data Analysis: Analyze the resulting electropherogram to determine the alleles present at each STR locus. Compare the obtained STR profile to a reference database (e.g., ATCC, DSMZ) to confirm the cell line's identity.
Mycoplasma Detection: PCR-Based Assay
Sample Collection: Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has not had a media change in the last 48 hours.
Sample Preparation: Centrifuge the supernatant to pellet any cells and debris. Use the clarified supernatant for the assay.
PCR Amplification: Use a commercial mycoplasma PCR detection kit, which contains primers that target conserved regions of the mycoplasma genome. Follow the manufacturer's protocol for the PCR reaction.
Gel Electrophoresis: Run the PCR products on an agarose (B213101) gel.
Result Interpretation: The presence of a band of the expected size indicates mycoplasma contamination.
Western Blotting for FGFR Signaling
Cell Lysis: After treatment with AZD4547, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-FRS2, total FRS2, p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Cell Viability: MTT Assay
Cell Seeding: Seed cells in a 96-well plate at a density that will not exceed 80% confluency at the end of the experiment.
Drug Treatment: The following day, treat the cells with a serial dilution of AZD4547. Include a vehicle control (e.g., DMSO).
Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours).
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: FGFR signaling pathway and the point of inhibition by AZD4547.
Caption: Troubleshooting workflow for unexpected AZD4547 results.
Caption: Recommended experimental workflow to prevent and detect cell line contamination.
Interpreting variable IC50 values of AZD4547 across cell lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD4547, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosi...
Author: BenchChem Technical Support Team. Date: December 2025
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using AZD4547, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family.
Frequently Asked Questions (FAQs)
Q1: We are observing highly variable IC50 values for AZD4547 across different cancer cell lines in our screening panel. What are the potential reasons for this variability?
A1: The variability in IC50 values for AZD4547 is expected and is primarily influenced by the genetic background of the cell lines. Key factors include:
FGFR Gene Amplification: Cell lines with amplification of FGFR1, FGFR2, or FGFR3 genes are often highly sensitive to AZD4547. For instance, gastric cancer cell lines such as SNU-16 and KATOIII, which have FGFR2 gene amplification, show exceptional sensitivity with GI50 values in the low nanomolar range (3 and 5 nmol/L, respectively).[1][2]
FGFR Mutations: Activating mutations in the FGFR genes can also confer sensitivity to AZD4547.
FGFR Fusions: The presence of FGFR fusion proteins can be a strong predictor of sensitivity.
Expression Levels of FGFRs: Higher expression of FGFRs can contribute to increased dependency on this signaling pathway for survival and proliferation, thus leading to lower IC50 values.
Activation of Alternative Signaling Pathways: Cell lines that rely on other oncogenic pathways for their growth and survival may be inherently resistant to FGFR inhibition.
Q2: We have a cell line with known FGFR1 amplification, but it shows unexpected resistance to AZD4547. What could be the underlying mechanism?
A2: Resistance to AZD4547 in FGFR-amplified or mutated cell lines can arise from several mechanisms:
Gatekeeper Mutations: A common mechanism of acquired resistance is the emergence of "gatekeeper" mutations in the kinase domain of the FGFR. For example, the V561M mutation in FGFR1 can confer resistance to AZD4547.[3] While AZD4547 may still bind to the mutated receptor with nanomolar affinity, the downstream signaling pathways can be altered, leading to a resistant phenotype.[3][4]
Activation of Bypass Pathways: The cancer cells may activate alternative signaling pathways to circumvent the FGFR blockade. This can include the upregulation of other receptor tyrosine kinases like MET or ERBB3, leading to the reactivation of downstream pathways such as MAPK and PI3K/AKT.[5]
Downstream Pathway Alterations: Mutations or alterations in components of the downstream signaling pathways (e.g., PI3K/AKT/mTOR) can render the cells independent of upstream FGFR signaling.
Epithelial-Mesenchymal Transition (EMT): Chronic exposure to FGFR inhibitors can induce EMT, a process where cells become more mesenchymal and less dependent on their original signaling pathways, leading to resistance.[5]
Drug Efflux Pumps: Overexpression of drug efflux transporters like ABCG2 can reduce the intracellular concentration of AZD4547, leading to decreased efficacy.[6]
Q3: What are the key downstream signaling pathways affected by AZD4547 treatment?
A3: AZD4547 inhibits the kinase activity of FGFR1, 2, and 3, which in turn blocks the activation of major downstream signaling cascades that are crucial for cell proliferation, survival, and migration.[5] The primary pathways affected are:
RAS-MAPK Pathway: Inhibition of FGFR leads to decreased phosphorylation of FRS2, which is a key docking protein. This prevents the recruitment of GRB2/SOS and subsequent activation of RAS, RAF, MEK, and ERK.[7][8]
PI3K/AKT Pathway: FGFR activation also stimulates the PI3K/AKT pathway, which is critical for cell survival and growth. AZD4547 treatment can lead to reduced phosphorylation of AKT and its downstream targets like S6 ribosomal protein.[9][10]
PLCγ Pathway: Phospholipase C gamma (PLCγ) is another direct substrate of FGFR. Its activation leads to the generation of secondary messengers that influence calcium signaling and protein kinase C (PKC) activation. AZD4547 can inhibit the phosphorylation of PLCγ.[10][11]
STAT3 Pathway: In some cellular contexts, STAT3 can be activated downstream of FGFR. However, increased STAT3 activation has also been implicated as a resistance mechanism to AZD4547.[3][5]
Troubleshooting Guides
Issue 1: Inconsistent IC50 Values in Replicate Experiments
Possible Cause
Troubleshooting Step
Cell Seeding Density
Ensure a consistent number of cells are seeded in each well. Create a standard operating procedure (SOP) for cell counting and seeding.
Cell Health and Passage Number
Use cells at a consistent and low passage number. Ensure cells are in the logarithmic growth phase at the time of treatment.
Drug Dilution Inaccuracy
Prepare fresh serial dilutions of AZD4547 for each experiment. Use calibrated pipettes.
Assay Incubation Time
A 72-hour incubation period is commonly used for AZD4547.[10][12] Ensure this is consistent across all experiments.
Reagent Variability
Use the same lot of reagents (e.g., media, serum, viability assay kits) for a set of comparative experiments.
Issue 2: Higher than Expected IC50 in a Supposedly Sensitive Cell Line
Possible Cause
Troubleshooting Step
Cell Line Authenticity
Verify the identity of the cell line using short tandem repeat (STR) profiling.
Loss of FGFR Amplification/Mutation
Culture conditions can sometimes select for subpopulations. Re-verify the FGFR status of your cell line stock using techniques like FISH for amplification or sequencing for mutations.
Acquired Resistance in Culture
If the cell line has been in culture for an extended period, it may have developed resistance. Use an earlier passage stock or obtain a fresh vial from a reputable cell bank.
Mycoplasma Contamination
Test for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Data Presentation
Table 1: IC50 Values of AZD4547 in Various Cancer Cell Lines
Note: IC50 and GI50 values can vary based on the specific assay conditions used.
Experimental Protocols
Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
Cell Seeding:
Harvest cells during their logarithmic growth phase.
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well).[12]
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO2.
Drug Treatment:
Prepare a stock solution of AZD4547 in DMSO.
Perform serial dilutions of AZD4547 in the appropriate cell culture medium to achieve the desired final concentrations.
Remove the overnight culture medium from the cells and add 100 µL of the medium containing the different concentrations of AZD4547. Include a vehicle control (DMSO) and a no-treatment control.
Incubation:
Incubate the plate for 72 hours under standard culture conditions.[12]
Cell Viability Assessment:
For MTT Assay:
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.[14]
Remove the medium and add 100 µL of DMSO to dissolve the formazan (B1609692) crystals.[14]
Measure the absorbance at 490 nm using a microplate reader.[14]
For CellTiter-Glo® Assay:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
Mix on an orbital shaker for 2 minutes to induce cell lysis.
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
Measure luminescence using a plate reader.
Data Analysis:
Normalize the data to the vehicle-treated control wells (representing 100% viability).
Plot the percentage of cell viability against the logarithm of the drug concentration.
Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Western Blot Analysis of FGFR Pathway Inhibition
Cell Treatment and Lysis:
Seed cells in 6-well plates and grow to 70-80% confluency.
Treat the cells with various concentrations of AZD4547 for a specified time (e.g., 2, 6, or 24 hours).
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
Protein Quantification:
Determine the protein concentration of each lysate using a BCA or Bradford assay.
SDS-PAGE and Protein Transfer:
Denature equal amounts of protein by boiling in Laemmli sample buffer.
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
Immunoblotting:
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-FGFR, total FGFR, p-ERK, total ERK, p-AKT, total AKT, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
Detection and Analysis:
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Capture the image using a chemiluminescence imaging system.
Quantify the band intensities using image analysis software and normalize to the loading control.
Visualizations
Caption: Simplified FGFR signaling pathway and the point of inhibition by AZD4547.
Caption: Logical workflow for troubleshooting variable AZD4547 IC50 values.
A Comparative Analysis of AZT4547 and BGJ398 for the Treatment of FGFR1-Amplified Lung Cancer
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), aberrant fibroblast growth factor receptor (FGFR) signaling, particularly FGFR1 amplification, has emerged as a key oncogenic driver. This ha...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted therapies for non-small cell lung cancer (NSCLC), aberrant fibroblast growth factor receptor (FGFR) signaling, particularly FGFR1 amplification, has emerged as a key oncogenic driver. This has spurred the development of potent FGFR inhibitors. This guide provides a detailed comparison of two such inhibitors, AZD4547 and BGJ398 (infigratinib), focusing on their performance in preclinical and clinical settings for FGFR1-amplified lung cancer.
Mechanism of Action and Preclinical Efficacy
Both AZD4547 and BGJ398 are orally bioavailable, selective tyrosine kinase inhibitors (TKIs) targeting FGFR1, FGFR2, and FGFR3. They function by competitively binding to the ATP-binding pocket of the FGFR kinase domain, thereby inhibiting autophosphorylation and downstream signaling cascades crucial for tumor cell proliferation, survival, and angiogenesis.
Preclinical studies have demonstrated the potent and selective activity of AZD4547 in lung cancer cell lines harboring FGFR1 amplification.[1][2] In a panel of lung cancer cell lines, AZD4547 exhibited potent antiproliferative activity specifically in those with amplified FGFR1, with GI50 values ranging from 0.003 to 0.111 μmol/L.[1][2] Furthermore, in patient-derived tumor xenograft (PDTX) models of FGFR1-amplified squamous NSCLC, AZD4547 induced significant tumor stasis or regression.[1][2] Similarly, preclinical data for BGJ398 (infigratinib) have shown its efficacy in inhibiting cell growth and inducing apoptosis in FGFR1-amplified lung cancer cell lines.[3][4]
Clinical Trial Data in FGFR1-Amplified Lung Cancer
Both AZD4547 and BGJ398 have been evaluated in clinical trials for patients with advanced solid tumors, including cohorts of FGFR1-amplified NSCLC.
A phase II study of AZD4547 in patients with previously treated, FGF pathway-activated stage IV squamous cell lung cancer (SqNSCLC) showed minimal activity in a cohort predominantly with FGFR1 amplification.[5][6] Of the 27 evaluable patients, the majority of whom had FGFR1 amplification, there was one confirmed partial response in a patient with FGFR1 amplification, with a duration of response of 2.9 months.[6] The median progression-free survival (PFS) was 2.7 months.[5][6]
A phase I study of BGJ398 included patients with FGFR1-amplified SqNSCLC. In this trial, a moderate response rate of 11% was observed in patients treated with a dose of ≥ 100mg.[7] Further analysis of this study at a single center with 21 patients with FGFR1-amplified SqNSCLC treated with ≥ 100mg of BGJ398 reported a partial response in 3 patients, stable disease in 7, and progressive disease in 7.[7]
Caption: FGFR1 signaling pathway and points of inhibition by AZD4547 and BGJ398.
Experimental Protocols
In Vitro Antiproliferative Assay (Based on methodology for AZD4547)
Cell Culture: FGFR1-amplified lung cancer cell lines (e.g., NCI-H1581, DMS114) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
Drug Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of AZD4547 or BGJ398 for a specified period (e.g., 72 hours).
Viability Assessment: Cell viability is assessed using a colorimetric assay such as the Sulforhodamine B (SRB) assay or a luminescence-based assay like CellTiter-Glo.
Data Analysis: The half-maximal growth inhibitory concentration (GI50) is calculated by fitting the dose-response data to a sigmoidal curve.
Patient-Derived Tumor Xenograft (PDTX) Model (Based on methodology for AZD4547)
Model Establishment: Tumor fragments from patients with FGFR1-amplified squamous NSCLC are implanted subcutaneously into immunocompromised mice (e.g., nude mice).
Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into treatment and control groups.
Drug Administration: AZD4547 or BGJ398 is administered orally at a predetermined dose and schedule. The control group receives a vehicle.
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Mouse body weight is also monitored as an indicator of toxicity.
Endpoint Analysis: The study is terminated when tumors in the control group reach a predefined size. Antitumor efficacy is evaluated by comparing tumor growth inhibition between the treated and control groups.
Experimental Workflow
Caption: A typical workflow for the development of FGFR inhibitors for FGFR1-amplified lung cancer.
Conclusion
Both AZD4547 and BGJ398 have demonstrated preclinical activity against FGFR1-amplified lung cancer. However, their clinical efficacy in this specific patient population has been modest in early phase trials. The low response rates suggest that FGFR1 amplification alone may not be a sufficient predictive biomarker for response to these agents. Further research is needed to identify additional biomarkers to refine patient selection and to explore combination strategies to enhance the efficacy of FGFR inhibitors in this challenging disease.
A Comparative Guide to the In Vitro Potency of AZD4547 and PD173074
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a promising class of drugs. This guide provides a detailed comparison of the in vitro potency...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family have emerged as a promising class of drugs. This guide provides a detailed comparison of the in vitro potency of two prominent FGFR inhibitors, AZD4547 and PD173074, intended for researchers, scientists, and drug development professionals. The information is presented through compiled quantitative data, detailed experimental methodologies, and illustrative diagrams to facilitate a comprehensive understanding.
Data Presentation: Inhibitory Potency
The in vitro potency of AZD4547 and PD173074 has been evaluated in various enzymatic and cell-based assays. The half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki) are key metrics used to quantify their efficacy.
AZD4547 demonstrates high potency against FGFR1, 2, and 3 in the low nanomolar range in recombinant kinase assays.[1][2] It shows weaker activity against FGFR4 and VEGFR2.[2][3] Cellular assays confirm its potent inhibition of FGFR phosphorylation.[3]
PD173074 is a potent inhibitor of FGFR1 and FGFR3, with IC50 values also in the low nanomolar range.[4][5][6] It also inhibits VEGFR2, but with lower potency compared to FGFR1 and FGFR3.[4][5] PD173074 exhibits high selectivity for FGFRs over other kinases like PDGFR and c-Src.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to determine the potency of these inhibitors.
Kinase substrate (e.g., a synthetic peptide like poly(Glu, Tyr) 4:1).
ATP (adenosine triphosphate), including a radiolabeled version (e.g., [γ-³²P]ATP or [γ-³³P]ATP).
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MnCl₂, 0.2 mM sodium orthovanadate).[7]
Test compounds (AZD4547 or PD173074) dissolved in a suitable solvent (e.g., DMSO).
Filter paper or membrane to capture the phosphorylated substrate.
Scintillation counter.
Procedure:
Prepare a reaction mixture containing the recombinant kinase and the substrate in the kinase reaction buffer.
Add varying concentrations of the test compound (or vehicle control) to the reaction mixture and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
Initiate the kinase reaction by adding ATP (spiked with radiolabeled ATP).
Allow the reaction to proceed for a specific time (e.g., 10-30 minutes) at an optimal temperature (e.g., 30°C).
Terminate the reaction (e.g., by adding trichloroacetic acid).
Spot the reaction mixture onto the filter paper to capture the phosphorylated substrate.
Wash the filters extensively to remove unincorporated radiolabeled ATP.
Measure the amount of radioactivity incorporated into the substrate using a scintillation counter.
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
2. Cell-Based Proliferation Assay (MTT Assay)
This assay assesses the effect of a compound on the metabolic activity of living cells, which is an indirect measure of cell proliferation and viability.
Reagents and Materials:
Cancer cell lines with known FGFR status (e.g., FGFR-amplified or mutant lines).
Cell culture medium and supplements.
Test compounds (AZD4547 or PD173074) dissolved in a suitable solvent (e.g., DMSO).
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
96-well microplates.
Microplate reader.
Procedure:
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
Treat the cells with a range of concentrations of the test compound (and a vehicle control).
Incubate the cells for a specified period (typically 24-72 hours).[8]
Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells convert the yellow MTT to purple formazan (B1609692) crystals.[8]
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
Measure the absorbance at a specific wavelength (e.g., 540 nm or 570 nm) using a microplate reader.[9]
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
Plot the percentage of viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% of maximal inhibition of proliferation) or IC50 value.
Mandatory Visualizations
FGFR Signaling Pathway and Inhibitor Action
The following diagram illustrates the canonical FGFR signaling pathway and the points of inhibition by AZD4547 and PD173074.
Caption: Simplified FGFR signaling pathway and the inhibitory action of AZD4547 and PD173074.
Experimental Workflow for In Vitro Kinase Assay
The diagram below outlines the general workflow for determining the IC50 of an inhibitor in a recombinant kinase assay.
Caption: General workflow for an in vitro kinase assay to determine IC₅₀.
A Head-to-Head Comparison of AZD4547 and Dovitinib for Treating FGFR-Driven Cancers
In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, two small molecule inhibitors, AZD4547 and dovitinib (B548160), have been the subject of extensive precli...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted therapies for cancers driven by fibroblast growth factor receptor (FGFR) aberrations, two small molecule inhibitors, AZD4547 and dovitinib (B548160), have been the subject of extensive preclinical and clinical investigation. This guide provides a comprehensive, data-supported comparison of these two agents to assist researchers, scientists, and drug development professionals in understanding their relative strengths and weaknesses.
Mechanism of Action and Target Specificity
AZD4547 is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. It exhibits high potency against these receptors with IC50 values in the low nanomolar range. Notably, AZD4547 has significantly lower activity against FGFR4 and other tyrosine kinases such as VEGFR2 (KDR), indicating a more targeted kinase inhibition profile. This selectivity is attributed to its ATP-competitive binding to the intracellular tyrosine kinase domain of the FGFRs, thereby blocking downstream signaling.
Dovitinib , on the other hand, is a multi-targeted tyrosine kinase inhibitor. While it effectively inhibits FGFR1, FGFR2, and FGFR3, it also demonstrates potent activity against vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and other kinases like c-Kit and FLT3. This broader spectrum of activity means dovitinib can simultaneously target multiple pathways involved in tumor growth and angiogenesis.
dot
Caption: Comparative mechanism of action of AZD4547 and dovitinib.
Preclinical Performance
In Vitro Kinase Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of AZD4547 and dovitinib against various kinases. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution.
Kinase Target
AZD4547 IC50 (nM)
Dovitinib IC50 (nM)
FGFR1
0.2
8
FGFR2
2.5
~10
FGFR3
1.8
9
VEGFR2 (KDR)
24
13
PDGFRβ
-
210
c-Kit
-
2
FLT3
-
1
In Vitro Cellular Activity
The antiproliferative activity of both drugs has been evaluated in various cancer cell lines harboring FGFR alterations.
Cell Line
Cancer Type
FGFR Alteration
AZD4547 GI50 (nM)
Dovitinib IC50 (nM)
SNU-16
Gastric Cancer
FGFR2 Amplification
3
-
KATOIII
Gastric Cancer
FGFR2 Amplification
5
-
DMS114
Lung Cancer
FGFR1 Amplification
3-111
-
NCI-H1581
Lung Cancer
FGFR1 Amplification
3-111
-
MDA-MB-134
Breast Cancer
FGFR1 Amplification
-
<2000
SUM52PE
Breast Cancer
FGFR2 Amplification
-
<2000
KMS11
Multiple Myeloma
FGFR3 Translocation
18-281
-
OPM2
Multiple Myeloma
FGFR3 Mutation
-
70-90
Clinical Trial Data
Both AZD4547 and dovitinib have undergone extensive clinical evaluation in patients with FGFR-driven cancers.
AZD4547 Clinical Trials
A notable phase II study of AZD4547 was the NCI-MATCH (EAY131) Subprotocol W, a histology-agnostic trial in patients with tumors harboring FGFR aberrations.
Parameter
Overall Population (n=48)
FGFR Fusions (n=9)
Objective Response Rate (ORR)
8% (confirmed partial responses)
22%
Stable Disease (SD)
37.5%
-
Median Progression-Free Survival (PFS)
3.4 months
-
6-month PFS Rate
15%
56%
The SHINE study (NCT01457846), a randomized phase II trial, compared AZD4547 with paclitaxel (B517696) in patients with advanced gastric adenocarcinoma with FGFR2 polysomy or gene amplification. In this study, AZD4547 did not demonstrate a significant improvement in PFS compared to paclitaxel.
Dovitinib Clinical Trials
Dovitinib has been investigated in various solid tumors. A phase II study in patients with HER2-negative metastatic breast cancer with and without FGFR1 amplification (NCT00958971) showed some antitumor activity, particularly in patients with FGF pathway amplification.
Patient Cohort
Unconfirmed Response or Stable Disease > 6 months
Mean Reduction in Target Lesions
FGFR1-amplified/HR-positive
25% (5 patients)
-
FGFR1-nonamplified/HR-positive
3% (1 patient)
-
FGF pathway-amplified (qPCR)
-
21.1%
FGF pathway-nonamplified (qPCR)
-
12.0% increase
Experimental Protocols
In Vitro Kinase Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against specific kinases.
Methodology:
Recombinant human kinase enzymes (e.g., FGFR1, FGFR2, FGFR3, VEGFR2) are used.
A suitable substrate (e.g., a synthetic peptide) and ATP are included in the reaction mixture.
The test compound (AZD4547 or dovitinib) is added at various concentrations.
The kinase reaction is initiated and incubated at a specific temperature (e.g., 30°C) for a defined period.
The amount of phosphorylated substrate is quantified using methods such as radioactive filter binding assays or fluorescence-based assays.
IC50 values are calculated by plotting the percentage of kinase inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Proliferation Assay
Objective: To assess the effect of the compound on the growth of cancer cell lines.
Methodology:
Cancer cell lines with known FGFR status are seeded in 96-well plates.
After allowing the cells to adhere, they are treated with a range of concentrations of the test compound.
The cells are incubated for a specified period (e.g., 72 hours).
Cell viability is determined using assays such as MTS, MTT, or CellTiter-Glo, which measure metabolic activity.
The GI50 (concentration for 50% growth inhibition) or IC50 values are calculated from the dose-response curves.
Western Blot Analysis
Objective: To evaluate the effect of the compound on the phosphorylation of FGFR and its downstream signaling proteins.
Methodology:
Cancer cells are treated with the test compound at various concentrations for a specific duration.
Cells are lysed, and protein concentrations are determined.
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).
The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of proteins of interest (e.g., p-FGFR, FGFR, p-ERK, ERK, p-AKT, AKT).
After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Tumor Xenograft Studies
Objective: To evaluate the antitumor efficacy of the compound in a living organism.
Methodology:
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously implanted with human cancer cells.
Once tumors reach a palpable size, the mice are randomized into treatment and control groups.
The test compound is administered orally or via another appropriate route at a specified dose and schedule.
Tumor volume is measured regularly using calipers.
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting or immunohistochemistry).
Signaling Pathways and Experimental Workflow
dot
Caption: Simplified FGFR signaling pathway.
dot
Caption: General experimental workflow for preclinical evaluation.
Conclusion
Both AZD4547 and dovitinib are potent inhibitors of the FGFR signaling pathway with demonstrated antitumor activity in preclinical models and clinical trials. The key difference lies in their selectivity. AZD4547 is a more selective FGFR inhibitor, which may translate to a more favorable safety profile with fewer off-target effects. Dovitinib's multi-targeted approach, inhibiting VEGFR and other kinases in addition to FGFRs, could offer broader efficacy in certain contexts but may also contribute to a different toxicity profile.
The choice between these two agents for further research or clinical development will depend on the specific cancer type, the nature of the FGFR aberration, and the desired therapeutic strategy. For tumors highly dependent on FGFR signaling alone, a selective inhibitor like AZD4547 may be preferred. In cases where co-activation of other pathways like VEGFR contributes to tumor growth and resistance, a multi-targeted inhibitor like dovitinib might be more advantageous. Further head-to-head comparative studies are warranted to definitively establish the superior agent in specific clinical settings.
Comparative
Head-to-head comparison of AZD4547 and paclitaxel in gastric cancer
In the landscape of advanced gastric cancer treatment, a critical phase II clinical trial, known as the SHINE study, directly compared the efficacy and safety of the investigational FGFR inhibitor AZD4547 with the establ...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of advanced gastric cancer treatment, a critical phase II clinical trial, known as the SHINE study, directly compared the efficacy and safety of the investigational FGFR inhibitor AZD4547 with the established chemotherapeutic agent paclitaxel (B517696). This guide provides a comprehensive, data-driven comparison of these two agents, tailored for researchers, scientists, and drug development professionals. We delve into the clinical outcomes, mechanisms of action, and detailed experimental protocols to offer a clear, objective analysis.
Clinical Efficacy in FGFR2-Aberrant Gastric Cancer
The SHINE trial (NCT01457846) was a randomized, open-label, phase II study that enrolled patients with advanced gastric or gastro-oesophageal junction adenocarcinoma harboring fibroblast growth factor receptor 2 (FGFR2) polysomy or gene amplification.[1][2] Patients were randomized to receive either AZD4547 or paclitaxel.
Primary and Secondary Endpoints: The primary endpoint of the study was progression-free survival (PFS). Secondary endpoints included overall survival (OS) and objective response rate (ORR). The trial revealed that AZD4547 did not demonstrate a statistically significant improvement in PFS compared to paclitaxel in this patient population.[1]
Efficacy Endpoint
AZD4547 (n=41)
Paclitaxel (n=30)
Median Progression-Free Survival (PFS)
1.8 months
3.5 months
Median Overall Survival (OS)
4.9 months
7.2 months
Objective Response Rate (ORR)
12.2%
16.7%
Data from the SHINE clinical trial (Van Cutsem et al., Annals of Oncology, 2017).[1]
Safety and Tolerability Profile
The incidence of adverse events was reported to be broadly similar between the two treatment arms.[1] A detailed breakdown of the most common treatment-related adverse events is provided below.
Adverse Event (All Grades)
AZD4547 (n=40)
Paclitaxel (n=27)
Decreased appetite
45%
33%
Diarrhea
40%
15%
Nausea
38%
30%
Vomiting
35%
22%
Stomatitis
35%
4%
Fatigue
33%
33%
Alopecia
5%
33%
Peripheral sensory neuropathy
5%
26%
Data from the SHINE clinical trial (Van Cutsem et al., Annals of Oncology, 2017).[1]
Mechanism of Action
The differing clinical outcomes of AZD4547 and paclitaxel can be attributed to their distinct mechanisms of action.
AZD4547: Targeting the FGFR Signaling Pathway
AZD4547 is a potent and selective inhibitor of FGFR tyrosine kinases 1, 2, and 3.[1] In gastric cancers with FGFR2 gene amplification, the FGFR2 signaling pathway is constitutively active, driving tumor cell proliferation and survival. AZD4547 competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and the subsequent activation of downstream signaling cascades, primarily the RAS-MAPK and PI3K-AKT pathways. This blockade ultimately leads to cell cycle arrest and apoptosis in FGFR2-dependent tumor cells.
FGFR2 Signaling Pathway and Inhibition by AZD4547.
Paclitaxel: Microtubule Stabilization and Mitotic Arrest
Paclitaxel, a member of the taxane (B156437) family, exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to the β-tubulin subunit of microtubules, promoting their polymerization and stabilizing them against depolymerization. This interference with the normal dynamic instability of microtubules leads to the formation of non-functional microtubule bundles, arrest of the cell cycle in the G2/M phase, and ultimately, induction of apoptosis.
Mechanism of Action of Paclitaxel on Microtubule Dynamics.
Experimental Protocols
This section details the methodologies for key experiments cited in the preclinical and clinical evaluation of AZD4547 and paclitaxel.
SHINE Clinical Trial (NCT01457846) Protocol
Patient Population: Patients with histologically confirmed locally advanced or metastatic gastric or gastro-oesophageal junction adenocarcinoma who had progressed after one prior chemotherapy regimen. Tumors were required to have FGFR2 polysomy or gene amplification as determined by fluorescence in situ hybridization (FISH).
Treatment Regimen:
AZD4547 Arm: 80 mg of AZD4547 administered orally twice daily on a 2-weeks-on, 1-week-off schedule in 21-day cycles.[1]
Paclitaxel Arm: 80 mg/m² of paclitaxel administered intravenously weekly on days 1, 8, and 15 of a 28-day cycle.[1]
Efficacy and Safety Assessments: Tumor assessments were performed using Response Evaluation Criteria in Solid Tumors (RECIST) version 1.1 at baseline, week 8, and every 8 weeks thereafter. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (CTCAE) version 4.0.
Preclinical In Vitro Cell Viability Assay (MTS Assay)
Cell Lines: FGFR2-amplified human gastric cancer cell lines (e.g., SNU-16, KATOIII) and non-amplified lines (e.g., SGC-7901).
Methodology:
Cells were seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight.
Cells were treated with serial dilutions of AZD4547 or paclitaxel for 72 hours.
Following treatment, 20 µL of CellTiter 96® AQueous One Solution Reagent (Promega) was added to each well.
Plates were incubated for 1-4 hours at 37°C.
The absorbance at 490 nm was measured using a microplate reader.
Cell viability was calculated as a percentage of the untreated control, and IC50 values were determined.
SNU-16 or other suitable gastric cancer cells (5 x 10^6 to 1 x 10^7 cells) were subcutaneously injected into the right flank of the mice.[3]
When tumors reached a volume of approximately 150-200 mm³, mice were randomized into treatment and control groups.
AZD4547 was administered orally once daily. Paclitaxel was administered intravenously according to a defined schedule. The vehicle was used as a control.
Tumor volume and body weight were measured two to three times weekly. Tumor volume was calculated using the formula: (length × width²) / 2.
At the end of the study, tumors were excised for pharmacodynamic and histological analysis.
AZD4547 in Patient-Derived Xenograft Models: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive analysis of the efficacy of AZD4547 in patient-derived xenograft (PDX) models, offering a comparative perspective agains...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the efficacy of AZD4547 in patient-derived xenograft (PDX) models, offering a comparative perspective against alternative therapeutic strategies. The information is curated from preclinical studies to support researchers and drug development professionals in evaluating the therapeutic potential of this selective FGFR inhibitor.
AZD4547 is a potent and selective inhibitor of fibroblast growth factor receptors 1, 2, and 3 (FGFR1/2/3).[1] Its anti-tumor activity has been demonstrated in various cancer types, particularly those characterized by FGFR pathway aberrations. Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are crucial for preclinical evaluation as they closely mimic the heterogeneity and therapeutic response of human tumors.[2]
Comparative Efficacy of AZD4547 in PDX Models
The efficacy of AZD4547 has been most prominently studied in non-small cell lung cancer (NSCLC) PDX models, especially those with FGFR1 amplification. In these models, AZD4547 has demonstrated significant anti-tumor effects, leading to tumor stasis or even regression.[3][4][5] The response to AZD4547 correlates well with the level of FGFR1 gene amplification and protein expression.[3][6]
Model Type
Cancer Type
Key Findings
Citation
FGFR1-amplified PDX
Squamous NSCLC
Potent tumor stasis or regression in 4 out of 5 models.
AZD4547 exerts its anti-tumor effects by inhibiting the FGFR signaling pathway, which in turn affects downstream pathways such as RAS-MAPK and PI3K-AKT, leading to decreased cell proliferation and increased apoptosis.[10][12]
Resistance to AZD4547 is a significant clinical challenge. One of the key mechanisms of acquired resistance is the "gatekeeper" mutation V561M in FGFR1.[13][14] While AZD4547 can still bind to the mutated receptor, this mutation leads to increased STAT3 activation, promoting a more mesenchymal phenotype and conferring resistance.[14] In some contexts, resistance can be mediated by the upregulation of other signaling pathways, such as c-Met or FGF19/FGFR4.[9]
Experimental Protocols
Patient-Derived Xenograft (PDX) Model Establishment
Patient tumor tissues are obtained with informed consent and implanted subcutaneously into immunodeficient mice (e.g., nude mice).[3] Tumor growth is monitored, and when tumors reach a specified volume (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.[8]
Drug Administration
AZD4547 is typically administered orally, once daily, at doses ranging from 12.5 mg/kg to 25 mg/kg.[3][9] The vehicle control is administered to the control group. Treatment duration can vary from a few days to several weeks depending on the study design.[15]
Efficacy Evaluation
Tumor volume is measured regularly to assess tumor growth inhibition. At the end of the study, tumors are often excised and weighed.[9] Further analysis can include immunohistochemistry for biomarkers like Ki-67 (proliferation) and TUNEL assays (apoptosis), as well as Western blotting to assess the modulation of signaling pathways.[3][9]
Visualizing Key Processes
Below are diagrams illustrating the AZD4547 signaling pathway, a typical experimental workflow for evaluating its efficacy in PDX models, and a logical diagram of resistance mechanisms.
AZD4547 Cross-Reactivity Profile: A Comparative Guide for Researchers
For Immediate Release AZD4547 is a potent and selective oral inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases, primarily targeting FGFR1, FGFR2, and FGFR3.[1][2] Its efficacy in preclinical mode...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Release
AZD4547 is a potent and selective oral inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinases, primarily targeting FGFR1, FGFR2, and FGFR3.[1][2] Its efficacy in preclinical models of tumors with deregulated FGFR signaling has led to its investigation in clinical trials.[2] Understanding the selectivity profile of a kinase inhibitor is crucial for predicting its therapeutic window and potential off-target effects. This guide provides a comprehensive comparison of the cross-reactivity profile of AZD4547 against other kinases, supported by experimental data and detailed methodologies.
Kinase Inhibition Profile of AZD4547
AZD4547 demonstrates high potency against FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range in cell-free assays.[1] Its selectivity against other kinases varies, with notable activity against VEGFR2 (KDR) and members of the Tropomyosin receptor kinase (TRK) family. The following table summarizes the inhibitory activity of AZD4547 against a panel of kinases.
Table 1: Inhibitory Activity of AZD4547 against Primary and Off-Target Kinases. IC50 values represent the concentration of AZD4547 required to inhibit 50% of the kinase activity.
In broader screening against a panel of representative human kinases, AZD4547 at a concentration of 0.1 μM exhibited no significant inhibition of the following kinases: ALK, CHK1, EGFR, MAPK1, MEK1, p70S6K, PDGFR, PKB, Src, and Tie2.[1] A separate study confirmed no activity against PI3-kinase at 10 μM.
Signaling Pathway Inhibition
AZD4547 effectively inhibits the downstream signaling pathways mediated by its target kinases. In cellular assays, treatment with AZD4547 leads to a dose-dependent inhibition of FGFR phosphorylation and its downstream effectors, including FRS2, PLCγ, and MAPK.[4]
Figure 1: AZD4547 inhibits FGFR signaling.
Experimental Protocols
In Vitro Biochemical Kinase Assay (Representative Protocol)
This protocol describes a typical enzymatic assay to determine the IC50 value of AZD4547 against a recombinant kinase.
1. Materials:
Recombinant human kinase (e.g., FGFR1, KDR)
AZD4547 stock solution (in DMSO)
Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 μM DTT)
ATP solution (at or just below the Km for the specific kinase)
Substrate (e.g., a generic peptide substrate like Poly(Glu, Tyr) 4:1)
This protocol outlines a cell-based assay to measure the inhibition of FGFR phosphorylation by AZD4547.
1. Materials:
Cancer cell line with deregulated FGFR signaling (e.g., SNU-16 with FGFR2 amplification)
Cell culture medium and supplements
AZD4547 stock solution (in DMSO)
Ligand for stimulation (e.g., FGF2)
Lysis buffer
Antibodies for Western blotting or ELISA (e.g., anti-phospho-FGFR, anti-total-FGFR)
Detection reagents
2. Procedure:
Seed cells in multi-well plates and allow them to adhere.
Serum-starve the cells for 12-24 hours to reduce basal signaling.
Pre-treat the cells with various concentrations of AZD4547 for 2-6 hours.
Stimulate the cells with a specific ligand (e.g., 100 ng/mL FGF2) for 10 minutes to induce FGFR phosphorylation.[5]
Wash the cells with cold PBS and lyse them.
Determine the protein concentration of the lysates.
Analyze the phosphorylation status of FGFR and downstream signaling proteins using Western blotting or a quantitative immunoassay like HTRF.[5]
Quantify the results and determine the IC50 for the inhibition of phosphorylation.
Figure 3: Workflow for a cellular phosphorylation assay.
Conclusion
AZD4547 is a highly potent inhibitor of FGFR1, 2, and 3. While it demonstrates selectivity, it also exhibits activity against other kinases, most notably KDR and the TRK family, at concentrations higher than those required for FGFR inhibition. This cross-reactivity profile is an important consideration for its therapeutic application and for the design of future, more selective FGFR inhibitors. The provided experimental protocols offer a framework for researchers to further investigate the kinase selectivity of AZD4547 and other small molecule inhibitors.
A Comparative Analysis of AZD4547 and Other Pan-FGFR Inhibitors for Researchers and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a pivotal class of drugs for treating various malignancies driven by aberrant FGFR signaling...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a pivotal class of drugs for treating various malignancies driven by aberrant FGFR signaling. This guide provides a comprehensive comparative study of AZD4547 and other prominent pan-FGFR inhibitors, including infigratinib, pemigatinib, erdafitinib, futibatinib, and rogaratinib. The information is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of their mechanisms of action, kinase selectivity, clinical efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action and Signaling Pathway
Pan-FGFR inhibitors are designed to block the ATP-binding site of the FGFR tyrosine kinase domain, thereby preventing receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[1] Dysregulation of the FGFR signaling cascade, through gene amplification, activating mutations, or chromosomal translocations, can lead to uncontrolled cell proliferation, survival, and angiogenesis, contributing to tumorigenesis. The primary signaling pathways downstream of FGFR activation include the Ras-MAPK and PI3K-AKT pathways.[2][3]
The binding of FGF ligands to FGFRs, in the presence of heparan sulfate (B86663) proteoglycans, induces receptor dimerization and trans-autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for adaptor proteins such as FRS2 (FGFR Substrate 2), which in turn recruits GRB2 and GAB1. This complex then activates the Ras/MAPK and PI3K/AKT signaling cascades, promoting cell proliferation and survival.[4][5] Pan-FGFR inhibitors effectively abrogate these oncogenic signals.
Caption: Simplified FGFR Signaling Pathway.
Kinase Selectivity Profile
A critical aspect of any kinase inhibitor is its selectivity profile, which dictates its on-target potency and potential off-target effects. The following table summarizes the half-maximal inhibitory concentrations (IC50) of AZD4547 and other pan-FGFR inhibitors against the four FGFR isoforms and, where available, other relevant kinases such as VEGFR2. Lower IC50 values indicate greater potency.
The clinical utility of these pan-FGFR inhibitors has been evaluated in numerous trials, primarily in patients with FGFR-driven malignancies such as cholangiocarcinoma and urothelial carcinoma. The following tables summarize key efficacy data from these clinical studies.
Reproducibility of experimental data is paramount in scientific research. Below are detailed methodologies for key in vitro assays commonly used to characterize pan-FGFR inhibitors.
Kinase Inhibition Assay (Illustrative Example using TR-FRET)
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method to determine the IC50 of an inhibitor against a specific kinase.
Caption: Workflow for a TR-FRET Kinase Inhibition Assay.
Protocol:
Reagent Preparation: Prepare solutions of the recombinant FGFR kinase, a biotinylated peptide substrate, ATP, and the test inhibitor (e.g., AZD4547) in a suitable kinase buffer.
Inhibitor Plating: Serially dilute the inhibitor in DMSO and dispense into a 384-well microplate.
Kinase Reaction: Add the FGFR kinase to each well, followed by the addition of the biotinylated substrate and ATP to initiate the phosphorylation reaction.
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for the enzymatic reaction to proceed.
Detection: Stop the reaction and add a detection mixture containing a Europium (Eu)-labeled anti-phospho-substrate antibody and an Allophycocyanin (APC)-labeled streptavidin.
Signal Measurement: After another incubation period, measure the TR-FRET signal on a compatible plate reader. The signal is proportional to the amount of phosphorylated substrate.
Data Analysis: Plot the TR-FRET signal against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[22][23][24]
Protocol:
Cell Seeding: Seed cancer cells (e.g., a cell line with a known FGFR alteration) in a 96-well plate at a predetermined density and allow them to adhere overnight.[18]
Inhibitor Treatment: Treat the cells with serial dilutions of the pan-FGFR inhibitor for a specified duration (e.g., 72 hours).[18]
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[23]
Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.[23][24]
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.[23]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the inhibitor concentration to determine the GI50 (concentration for 50% of maximal inhibition of cell growth).
Western Blot Analysis for FGFR Signaling
Western blotting is used to detect the phosphorylation status of key proteins in the FGFR signaling pathway, providing a direct measure of inhibitor activity.[14][16]
Protocol:
Cell Treatment and Lysis: Treat cells with the FGFR inhibitor for a specified time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.[14]
Protein Quantification: Determine the protein concentration of each cell lysate using a standard method like the BCA assay.[14]
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.[14]
Immunoblotting: Block the membrane and then probe with primary antibodies specific for phosphorylated forms of FGFR, FRS2, ERK, and AKT. Subsequently, probe with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.[14]
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to determine the relative levels of protein phosphorylation.[14]
Conclusion
The development of pan-FGFR inhibitors represents a significant advancement in precision oncology. AZD4547 and its counterparts—infigratinib, pemigatinib, erdafitinib, futibatinib, and rogaratinib—have demonstrated potent anti-tumor activity in preclinical models and promising efficacy in clinical trials for patients with FGFR-driven cancers. While all these inhibitors target the FGFR family, they exhibit distinct kinase selectivity profiles and have been investigated in different clinical contexts. This comparative guide provides a foundational resource for researchers to understand the nuances of these inhibitors, aiding in the design of future studies and the development of next-generation FGFR-targeted therapies. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other novel inhibitors. As our understanding of FGFR biology and mechanisms of resistance deepens, the strategic application of these potent therapeutic agents will continue to evolve, offering new hope for patients with these challenging malignancies.
AZD4547: A Comparative Analysis of its Selectivity for FGFR1-3 Over FGFR4
For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the selectivity of AZD4547 for Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 over FGFR4. The informatio...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity of AZD4547 for Fibroblast Growth Factor Receptors (FGFR) 1, 2, and 3 over FGFR4. The information presented herein is supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid in the objective assessment of this potent kinase inhibitor.
Data Presentation: Kinase Inhibitory Potency of AZD4547
The selectivity of AZD4547 is quantitatively demonstrated by its half-maximal inhibitory concentration (IC50) against the different FGFR isoforms. The following table summarizes these values, showcasing the significantly higher potency of AZD4547 against FGFR1, FGFR2, and FGFR3 as compared to FGFR4.
Note: IC50 values can vary slightly between different experimental setups and assay conditions.
Experimental Protocols
The determination of the IC50 values for AZD4547 against FGFR isoforms is typically performed using in vitro biochemical kinase assays. These assays measure the direct inhibitory effect of the compound on the enzymatic activity of the purified kinase domain of each receptor. Commonly employed methods include LanthaScreen® Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays, ADP-Glo™ kinase assays, and HTRF® (Homogeneous Time Resolved Fluorescence) assays.
General Principle of an In Vitro Kinase Assay (LanthaScreen® TR-FRET Example)
This assay quantifies the phosphorylation of a substrate by the FGFR kinase. The inhibition of this process by AZD4547 is then measured to determine its IC50.
Materials:
Recombinant human FGFR1, FGFR2, FGFR3, and FGFR4 kinase domains.
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).
Stop solution (EDTA).
384-well microplates.
A microplate reader capable of TR-FRET measurements.
Procedure:
Kinase Reaction:
A solution containing the specific FGFR kinase and the fluorescein-labeled substrate is prepared in the assay buffer.
Serial dilutions of AZD4547 are added to the wells of the microplate.
The kinase reaction is initiated by the addition of ATP. The final concentration of ATP is typically kept at or near its Km value for the specific kinase to ensure sensitivity to ATP-competitive inhibitors.
The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
Detection:
The kinase reaction is terminated by the addition of a stop solution containing EDTA, which chelates the Mg2+ ions necessary for kinase activity.
A solution containing the terbium-labeled anti-phosphotyrosine antibody is added to the wells.
The plate is incubated for a further period (e.g., 30-60 minutes) to allow the antibody to bind to the phosphorylated substrate.
Data Acquisition and Analysis:
The plate is read on a TR-FRET-compatible microplate reader. The reader excites the terbium donor fluorophore, and if phosphorylation has occurred, the terbium-labeled antibody and the fluorescein-labeled substrate are in close proximity, allowing for FRET to occur. The reader measures the emission from both the donor (terbium) and the acceptor (fluorescein).
The TR-FRET ratio (acceptor emission / donor emission) is calculated for each well.
The IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the AZD4547 concentration and fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that results in a 50% reduction in the kinase activity.
Signaling Pathway Diagrams
The following diagrams illustrate the general signaling pathways downstream of FGFR1-3 and the distinct pathway for FGFR4. These visualizations highlight the key molecular players and cascades involved in their cellular functions.
Caption: Canonical Signaling Pathways of FGFR1, FGFR2, and FGFR3.
Infigratinib (BGJ398) vs. AZD4547: A Comparative Guide for Researchers
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs for tumors harboring FGFR genetic alterations. Among these, infig...
Author: BenchChem Technical Support Team. Date: December 2025
In the landscape of targeted cancer therapy, inhibitors of the Fibroblast Growth Factor Receptor (FGFR) pathway have emerged as a promising class of drugs for tumors harboring FGFR genetic alterations. Among these, infigratinib (B612010) (also known as BGJ398) and AZD4547 are two potent, selective, ATP-competitive tyrosine kinase inhibitors that have been extensively investigated. This guide provides an objective comparison of their performance, supported by preclinical experimental data, to assist researchers, scientists, and drug development professionals in their work.
Mechanism of Action: Targeting the FGFR Signaling Cascade
Both infigratinib and AZD4547 function by inhibiting the kinase activity of FGFRs, primarily FGFR1, FGFR2, and FGFR3.[1][2] Under normal physiological conditions, the binding of fibroblast growth factors (FGFs) to their receptors triggers receptor dimerization and autophosphorylation of the intracellular kinase domains. This activation initiates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[3] In several cancers, genetic alterations such as gene fusions, mutations, or amplifications lead to constitutive activation of FGFR signaling, driving tumorigenesis.[4] Infigratinib and AZD4547 competitively bind to the ATP-binding pocket of the FGFR kinase domain, thereby blocking autophosphorylation and subsequent downstream signaling.[2]
Figure 1: Simplified FGFR signaling pathway and the inhibitory action of Infigratinib and AZD4547.
In Vitro Potency and Selectivity
The inhibitory activity of infigratinib and AZD4547 against FGFRs and other kinases has been quantified through biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: Comparative in vitro inhibitory activity (IC50) of Infigratinib and AZD4547.
Infigratinib demonstrates potent and selective inhibition of FGFR1, FGFR2, and FGFR3 with IC50 values in the low nanomolar range.[5][6] It exhibits significantly less activity against FGFR4 and other kinases such as VEGFR2.[2][5][6] AZD4547 is also a highly potent inhibitor of FGFR1, 2, and 3, with very low nanomolar IC50 values.[7] Notably, AZD4547 shows some activity against VEGFR2 (KDR), though it is more selective for FGFRs.[7]
Preclinical Efficacy
In Vitro Cellular Activity
Both compounds have demonstrated potent anti-proliferative activity in cancer cell lines with aberrant FGFR signaling.
Table 2: In vitro anti-proliferative activity of Infigratinib and AZD4547 in various cancer cell lines.
Infigratinib has been shown to inhibit the proliferation of bladder cancer cell lines overexpressing wild-type FGFR3, such as RT112, RT4, SW780, and JMSU1, with IC50 values of 5 nM, 30 nM, 32 nM, and 15 nM, respectively.[2] AZD4547 has demonstrated potent in vitro anti-proliferative activity against tumor cell lines with deregulated FGFRs, including KG1a, Sum52-PE, and KMS11, with IC50 values ranging from 18 to 281 nM.[7]
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models have demonstrated the in vivo anti-tumor efficacy of both inhibitors.
Oral administration of infigratinib has shown significant tumor growth inhibition in various patient-derived xenograft (PDX) models with FGFR fusions, including cholangiocarcinoma, breast cancer, liver cancer, gastric cancer, and glioma.[8] In a bladder cancer xenograft model with an FGFR3-TACC3 fusion (RT112 cells), oral administration of infigratinib resulted in dose-dependent tumor growth inhibition.[8]
AZD4547 has also shown potent, dose-dependent anti-tumor activity in preclinical models.[9] In mice bearing KMS11 multiple myeloma tumors, oral administration of AZD4547 at 3 mg/kg twice daily resulted in a 53% tumor growth inhibition.[7] At higher doses of 12.5 mg/kg once daily or 6.25 mg/kg twice daily, complete tumor stasis was observed.[7] In an FGFR1-fusion-driven KG1a acute myeloid leukemia xenograft model, oral administration of 12.5 mg/kg AZD4547 once daily led to a 65% tumor growth inhibition.[7] In patient-derived tumor xenograft (PDTX) models of FGFR1-amplified non-small cell lung cancer, AZD4547 induced potent tumor stasis or regression in four out of five models.[10]
Pharmacokinetics
Both infigratinib and AZD4547 are orally bioavailable.[9][11]
Following a single oral dose of 125 mg infigratinib in Chinese patients with advanced gastric cancer, the peak plasma concentration was reached at a median time of 3.1 hours.[11] After 21 days of dosing, a steady state was reached after approximately 15 days.[11]
In a Phase I study in Japanese patients with advanced solid tumors, the median time to maximum plasma concentration for AZD4547 ranged from 2.9 to 4.0 hours across different dose levels.[4] The mean terminal half-life ranged from 22.4 to 33.5 hours.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments cited in this guide.
Biochemical Kinase Assay (Filter-Binding Method)
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Figure 2: Workflow for a typical biochemical kinase inhibition assay.
Objective: To determine the IC50 value of the inhibitor against a specific FGFR kinase.
Materials:
Compound Preparation: Prepare serial dilutions of the inhibitor in DMSO.
Reaction Setup: In a 96-well plate, combine the diluted inhibitor with the reaction mixture containing the purified FGFR kinase, substrate, and radiolabeled ATP.
Incubation: Allow the kinase reaction to proceed at room temperature for a defined period (e.g., 10 minutes).[2]
Stopping the Reaction: Terminate the reaction by adding a solution like EDTA.[2]
Filter Binding: Transfer the reaction mixture to a filter plate where the phosphorylated substrate binds to the membrane.
Washing: Wash the filter plate multiple times to remove any unbound radiolabeled ATP.[2]
Detection: Measure the amount of radioactivity on the filter using a scintillation counter.
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a control (DMSO) and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay
This assay measures the effect of the inhibitor on the growth and viability of cancer cells.
Objective: To determine the IC50 of the inhibitor on the proliferation of specific cancer cell lines.
Materials:
Cancer cell lines of interest (e.g., KMS11, RT112).
Cell culture medium and supplements.
Inhibitor stock solution (in DMSO).
96-well or 384-well plates.
Cell viability reagent (e.g., MTS or CellTiter-Glo®).
Plate reader.
Procedure:
Cell Seeding: Plate the cells in a multi-well plate at a predetermined density and allow them to adhere overnight.
Compound Treatment: Treat the cells with serial dilutions of the inhibitor or vehicle control (DMSO).
Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C and 5% CO2.[7]
Viability Measurement: Add a cell viability reagent to each well and incubate as per the manufacturer's instructions.
Detection: Measure the absorbance or luminescence using a plate reader. The signal is proportional to the number of viable cells.
Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the IC50 value.
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the phosphorylation status of signaling molecules.
Objective: To evaluate the effect of the inhibitor on FGFR signaling pathways.
Materials:
Treated and untreated cell or tumor lysates.
SDS-PAGE gels and electrophoresis equipment.
Transfer apparatus and membranes (e.g., PVDF).
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
Protein Extraction: Lyse cells or tissues to extract total protein and determine the protein concentration.
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
Blocking: Block the membrane to prevent non-specific antibody binding.
Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest, followed by incubation with a corresponding HRP-conjugated secondary antibody.
Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.
Analysis: Analyze the band intensities to determine the relative protein expression or phosphorylation levels, often normalizing to a loading control like β-actin.
Conclusion
Both infigratinib and AZD4547 are potent and selective inhibitors of FGFR1, 2, and 3, demonstrating significant anti-tumor activity in preclinical models of cancers with FGFR alterations. Infigratinib appears to have a higher selectivity against VEGFR2 compared to AZD4547. The choice between these inhibitors for research or therapeutic development may depend on the specific FGFR alteration, the tumor type, and the desired selectivity profile. The detailed experimental protocols provided in this guide offer a foundation for further investigation and comparative studies in the field of FGFR-targeted cancer therapy.
Evaluating the Therapeutic Index: A Comparative Analysis of AZD4547 and Standard Chemotherapy
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the therapeutic index of the FGFR inhibitor AZD4547 against traditional chemotherapy agents in relevant cancer models, supported b...
Author: BenchChem Technical Support Team. Date: December 2025
For Researchers, Scientists, and Drug Development Professionals: A detailed comparison of the therapeutic index of the FGFR inhibitor AZD4547 against traditional chemotherapy agents in relevant cancer models, supported by experimental data and detailed protocols.
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and effective doses. A higher TI indicates a wider margin of safety. This guide provides a comparative evaluation of the therapeutic index of AZD4547, a selective inhibitor of fibroblast growth factor receptors (FGFR) 1, 2, and 3, against standard-of-care chemotherapy agents in preclinical cancer models. This analysis is based on publicly available data from in vitro and in vivo studies.
Data Presentation: Quantitative Comparison of Therapeutic Indices
The following tables summarize preclinical data for AZD4547 and relevant chemotherapy agents across different cancer types. The therapeutic index is estimated by comparing the maximum tolerated dose (MTD) or a non-toxic dose with the effective dose (ED50) that produces significant tumor growth inhibition. It is important to note that direct head-to-head studies are limited, and these values are compiled from different experiments.
Table 1: Gastric Cancer (FGFR2-amplified SNU-16 Xenograft Model)
Compound
Maximum Tolerated Dose (MTD) / Non-Toxic Dose (mg/kg)
Effective Dose (ED50) for Tumor Growth Inhibition (mg/kg)
Not directly calculable from available in vivo data
Experimental Protocols
General Preclinical Therapeutic Index Evaluation Workflow
Caption: Workflow for preclinical therapeutic index determination.
Key Methodologies
1. Maximum Tolerated Dose (MTD) Determination in Mice:
Objective: To identify the highest dose of a drug that can be administered without causing unacceptable toxicity.
Procedure:
Healthy mice (typically 3-5 per group) are treated with escalating doses of the test compound.
Animals are monitored daily for clinical signs of toxicity, including changes in weight, behavior, and overall health.
The MTD is defined as the highest dose at which no more than a certain percentage of body weight is lost (e.g., 20%) and no significant adverse effects are observed.
2. Xenograft Tumor Growth Inhibition Studies:
Objective: To evaluate the anti-tumor efficacy of a drug in an in vivo model.
Procedure:
Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice.
Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into control (vehicle) and treatment groups.
The test drug is administered at various doses and schedules.
Tumor volume is measured regularly using calipers, calculated with the formula: Volume = (length × width²) / 2.[11][12][13][14]
The percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. The ED50 is the dose that results in 50% tumor growth inhibition.
3. Bioluminescence Imaging for Orthotopic Models:
Objective: To non-invasively monitor tumor growth and response to treatment in orthotopic xenograft models.
Procedure:
Cancer cells engineered to express luciferase are implanted into the corresponding organ of the mouse (e.g., bladder).
The substrate for luciferase (e.g., D-luciferin) is administered to the mice.
The light emitted by the tumor cells is captured and quantified using a sensitive camera system.
Tumor burden is correlated with the intensity of the bioluminescent signal.[15][16][17]
AZD4547 Signaling Pathway
AZD4547 is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. Dysregulation of the FGF/FGFR signaling pathway is implicated in various cancers, promoting cell proliferation, survival, migration, and angiogenesis. AZD4547 competitively binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent downstream signaling.
Caption: AZD4547 inhibits the FGFR signaling pathway.
Chemotherapy Mechanism of Action
Chemotherapeutic agents generally target rapidly dividing cells, which is a hallmark of cancer. Their mechanisms of action are diverse and often involve interfering with DNA synthesis or cell division.
Caption: General mechanisms of action for chemotherapy.
Discussion and Conclusion
Based on the available preclinical data, AZD4547 demonstrates a therapeutic index of approximately 1-2 in sensitive cancer models. This suggests that the effective dose for tumor inhibition is close to the maximum tolerated dose in these preclinical settings. Similarly, the estimated therapeutic index for paclitaxel in a gastric cancer model is also around 1.
For drug development professionals, the data suggests that while AZD4547 is a promising targeted agent, careful dose selection and patient stratification based on FGFR pathway alterations are critical to maximize its therapeutic window and clinical benefit. Future research should focus on direct comparative studies to provide a more definitive assessment of the relative therapeutic indices of AZD4547 and standard chemotherapy.
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of AZD4547
For Immediate Implementation by Laboratory Personnel Researchers, scientists, and drug development professionals handling AZD4547, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine...
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation by Laboratory Personnel
Researchers, scientists, and drug development professionals handling AZD4547, a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) tyrosine kinase family, must adhere to stringent disposal procedures to ensure personnel safety and environmental protection. Due to its cytotoxic and pro-apoptotic properties, AZD4547 is classified as a hazardous substance requiring specialized waste management.[1][2][3] This guide provides essential, step-by-step instructions for the proper disposal of AZD4547, aligning with general best practices for hazardous laboratory waste and regulatory compliance.
Essential Safety and Handling Information
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to ensure full compliance with local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States. The information provided herein is for guidance and should supplement, not replace, institutional protocols.
A Safety Data Sheet (SDS) for AZD4547 from Cayman Chemical indicates that the compound is toxic if swallowed and causes damage to organs through prolonged or repeated exposure.[4] Therefore, all handling and disposal activities must be conducted with appropriate personal protective equipment (PPE), including but not limited to, chemical-resistant gloves, safety goggles, and a lab coat.
Key Handling and Disposal Parameters for AZD4547
Parameter
Guideline
Source
Hazard Classification
Toxic if swallowed, Causes damage to organs through prolonged or repeated exposure. Should be considered hazardous.
Waste Collection: All solid waste contaminated with AZD4547, including unused or expired powder, contaminated weighing papers, pipette tips, and disposable labware, must be collected in a designated hazardous waste container.
Container Specifications: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name, "AZD4547." It should be durable, leak-proof, and have a secure lid.
Storage: Store the sealed hazardous waste container in a designated, secure, and well-ventilated satellite accumulation area, away from incompatible materials, until collection by EHS personnel.
Waste Collection: All liquid waste containing AZD4547, such as unused stock solutions or experimental media, must be collected in a designated, leak-proof hazardous waste container.
Solvent Compatibility: Ensure the waste container is compatible with the solvent used to dissolve the AZD4547 (e.g., DMSO, ethanol).
Labeling: The container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "AZD4547" and the solvent(s), with their approximate concentrations.
Storage: Securely cap the container and store it in a designated satellite accumulation area with secondary containment to prevent spills.
Disposal of Empty Containers
Decontamination: Empty containers that held AZD4547 must be triple-rinsed with a suitable solvent capable of dissolving the compound.
Rinsate Collection: The solvent rinsate from the triple-rinse procedure is considered hazardous and must be collected and disposed of as liquid hazardous waste.
Final Disposal: After triple-rinsing, the decontaminated container can typically be disposed of as regular laboratory glass or plastic waste, in accordance with institutional policies. Consult your EHS department for confirmation.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of AZD4547.
Caption: AZD4547 Disposal Decision Workflow.
By adhering to these procedures, researchers can mitigate the risks associated with AZD4547 and ensure the safety of themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's EHS professionals for any questions or concerns regarding hazardous waste disposal.
Author: BenchChem Technical Support Team. Date: December 2025
For Immediate Implementation: This document provides crucial safety protocols, operational guidance, and disposal plans for laboratory personnel handling AZD4547, a potent fibroblast growth factor receptor (FGFR) inhibitor. Adherence to these procedures is mandatory to ensure personal safety and maintain a secure research environment.
AZD4547 is a selective inhibitor of the FGFR tyrosine kinase family, and as such, should be handled with care as a potentially hazardous compound.[1] While a comprehensive toxicological profile is not widely published, its mechanism of action necessitates treating it as a high-potency active pharmaceutical ingredient. The primary routes of exposure are inhalation of the solid powder, dermal contact, and accidental ingestion. Therefore, a robust personal protective equipment (PPE) and handling protocol is essential.
Essential Safety and Personal Protective Equipment (PPE)
The consistent and correct use of PPE is the primary defense against exposure to potent small molecule inhibitors like AZD4547. All personnel handling this compound must be trained in the proper selection and use of the following equipment.
PPE Category
Item
Specifications and Rationale
Hand Protection
Double Nitrile Gloves
Chemotherapy-grade, powder-free. The outer glove cuff should extend over the gown sleeve. This provides a robust barrier against skin contact and absorption. Double-gloving offers an additional layer of protection, and the outer glove can be removed immediately if contaminated.
Body Protection
Disposable Gown
Solid-front, back-closing, long-sleeved gown made of low-permeability fabric (e.g., polyethylene-coated). This protects the skin and personal clothing from contamination and must be discarded as hazardous waste after use or if contaminated.
Eye & Face Protection
Safety Goggles & Face Shield
ANSI Z87.1-compliant safety goggles are mandatory. A full face shield should be worn over the goggles, especially when handling the solid compound or when there is a risk of splashing, to protect against aerosolized particles and splashes.
Respiratory Protection
N95 Respirator (or higher)
A NIOSH-approved N95 or higher-rated respirator is required when handling the solid compound outside of a certified containment system (e.g., chemical fume hood, biological safety cabinet) to prevent inhalation of the powder.
Foot & Hair Protection
Disposable Shoe & Hair Covers
Non-slip shoe covers and a hair bonnet should be worn to prevent the spread of contamination outside of the designated handling area.
A systematic workflow is crucial for the safe handling of AZD4547. All handling of the solid form and preparation of stock solutions must be conducted in a certified chemical fume hood or a biological safety cabinet.
Caption: Workflow for the safe handling of AZD4547.
Disposal Plan: Managing AZD4547 Waste
Proper segregation and disposal of all materials contaminated with AZD4547 are critical to prevent environmental contamination and ensure regulatory compliance. All such waste must be treated as hazardous chemical waste.
Designated, sealed, and clearly labeled hazardous waste container (often a yellow chemotherapy waste bin).[1]
Liquid Waste
Unused or expired stock solutions (e.g., in DMSO), and contaminated solvents or cell culture media.
Labeled, leak-proof hazardous liquid waste container compatible with the solvent.
Sharps Waste
Needles, syringes, or other sharp objects that have come into contact with AZD4547.
Designated, puncture-resistant sharps container for chemically contaminated sharps (often yellow and labeled).[1]
Step-by-Step Disposal Guidance:
Waste Collection: All waste materials must be collected in the appropriate, designated, and clearly labeled hazardous waste containers at the point of generation (e.g., within the chemical fume hood).
Segregation: Do not mix AZD4547 waste with general laboratory or biohazardous waste.
Container Management: Ensure all waste containers are securely sealed when not in use and are not overfilled.
Final Disposal: Dispose of all hazardous waste containers through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company, following all local, state, and federal regulations.
Spill Management Protocol
In the event of a spill, a clear and immediate response is crucial to contain contamination.
Evacuate and Alert: Immediately alert others in the area and evacuate non-essential personnel.
Don PPE: Before addressing the spill, don the appropriate PPE as outlined in the table above, including respiratory protection for solid spills.
Containment: If safe to do so, prevent the spill from spreading using absorbent pads or other appropriate materials from a chemical spill kit.
Cleanup:
Solid Spills: Gently cover the spill with absorbent material to avoid raising dust. Carefully scoop the material into a labeled hazardous waste container.
Liquid Spills: Absorb the solution with an inert absorbent material. Place the contaminated material into a labeled hazardous waste container.
Decontamination: Clean the spill area thoroughly with a suitable decontaminating solution (e.g., a detergent solution followed by a rinse), collecting all cleaning materials as hazardous waste.
Reporting: Report the spill to your laboratory supervisor and EHS department.